Technical Documentation Center

4-Hydroxy-2,3-dimethylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-2,3-dimethylbenzoic acid
  • CAS: 6021-31-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Hydroxy-2,3-dimethylbenzoic Acid

Introduction As a Senior Application Scientist specializing in early-stage drug discovery and materials science, I frequently evaluate substituted benzoic acids for their utility as versatile building blocks. 4-Hydroxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in early-stage drug discovery and materials science, I frequently evaluate substituted benzoic acids for their utility as versatile building blocks. 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4)[1] represents a highly specialized, sterically and electronically tuned intermediate. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, and two adjacent methyl groups—confers specific physicochemical properties that dictate its reactivity, solubility, and interaction with biological targets.

This whitepaper provides an in-depth analysis of its physical properties, the structural causality behind these metrics, and field-proven experimental protocols for its characterization.

Structural and Mechanistic Insights

The physical properties of 4-Hydroxy-2,3-dimethylbenzoic acid are intrinsically linked to its molecular architecture. Understanding these interactions is critical for downstream synthetic planning.

  • Electronic Effects: The hydroxyl group at the 4-position acts as a strong electron-donating group via resonance (+R effect), increasing the electron density on the aromatic ring. Because it is positioned para to the carboxylic acid, it donates electron density into the carboxylate system, slightly destabilizing the conjugate base. This generally results in a higher pKa compared to unsubstituted benzoic acid[2].

  • Steric Hindrance (The Ortho Effect): The methyl groups at positions 2 and 3 introduce significant steric bulk. The 2-methyl group, being ortho to the carboxylic acid, forces the carboxyl group out of coplanarity with the aromatic ring to relieve steric strain. This disruption of conjugation lowers the resonance stabilization of the neutral acid, which paradoxically increases acidity. The observed predicted pKa of ~4.53[2] is a delicate balance of these opposing electronic and steric forces.

  • Lipophilicity (logP): The addition of two methyl groups increases the hydrophobic surface area of the molecule, resulting in a logP of approximately 1.71[2]. This makes the compound moderately lipophilic, ideal for crossing lipid bilayers if utilized in a pharmacophore model, yet retaining sufficient aqueous solubility at physiological pH due to the ionizable carboxyl group.

Physicochemical Data Summary

The following table consolidates the critical physical and chemical parameters of 4-Hydroxy-2,3-dimethylbenzoic acid, which are essential for formulation and analytical method development.

ParameterValue
IUPAC Name 4-Hydroxy-2,3-dimethylbenzoic acid
CAS Number 6021-31-4[1]
Molecular Formula C9H10O3[1]
Molecular Weight 166.17 g/mol
Monoisotopic Mass 166.06299 Da[3]
Density (Predicted) 1.249 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 344.8 ± 30.0 °C at 760 mmHg[2]
pKa (Predicted) 4.53 ± 0.25[2]
logP 1.707[2]
SMILES CC1=C(C)C(=CC=C1O)C(O)=O[1]

Synthetic Utility and Derivatization

In chemical synthesis, the orthogonal reactivity of the hydroxyl and carboxylic acid functional groups enables 4-hydroxy-2,3-dimethylbenzoic acid to participate in a diverse array of reactions. By acting as a crucial building block, chemists can efficiently access complex molecules with specific structural features[4]. The compound's structural flexibility makes it a valuable tool in developing novel active pharmaceutical ingredients (APIs) and fine chemicals.

Derivatization A 4-Hydroxy-2,3-dimethylbenzoic acid (Core Building Block) B Esterification (ROH, H+) A->B Acid Cat. C Oxidation (ROS / Catalyst) A->C [O] D Condensation (Amine, EDC) A->D Coupling E Esters (Prodrugs) B->E F Quinones (Redox Active) C->F G Amides (Therapeutics) D->G

Workflow illustrating key synthetic derivatization pathways of 4-Hydroxy-2,3-dimethylbenzoic acid.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in the lab, I advocate for self-validating experimental protocols. Below are the field-proven methodologies for characterizing the physicochemical properties of this compound.

Protocol A: Potentiometric Determination of pKa

Causality: Because 4-Hydroxy-2,3-dimethylbenzoic acid has limited aqueous solubility in its un-ionized form, direct aqueous titration often leads to precipitation. We use a co-solvent system (methanol/water) and apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare solutions of 10%, 20%, 30%, and 40% (v/v) Methanol in ultra-pure water (18.2 MΩ·cm).

  • Sample Dissolution: Accurately weigh 10 mg of 4-Hydroxy-2,3-dimethylbenzoic acid and dissolve it in 50 mL of each co-solvent mixture to ensure complete dissolution.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) prepared in the respective co-solvent mixtures to account for liquid junction potential shifts.

  • Titration: Under a continuous nitrogen purge (to prevent CO₂ absorption), titrate the sample with standardized 0.1 M NaOH (prepared in the matching co-solvent).

  • Data Acquisition: Record the pH after each 0.05 mL addition. The equivalence point is determined via the first derivative of the titration curve.

  • Extrapolation: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the co-solvent mixtures. Extrapolate to the dielectric constant of pure water (ε = 78.3) to yield the thermodynamic aqueous pKa.

pKa_Workflow Step1 1. Sample Preparation Dissolve in MeOH/H2O Step2 2. Calibration Standardize pH electrode Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1M NaOH Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume Step3->Step4 Step5 5. Extrapolation Determine aqueous pKa Step4->Step5

Step-by-step potentiometric titration workflow for determining the aqueous pKa.

Protocol B: HPLC-UV Quantification and Purity Profiling

Causality: The conjugated aromatic system provides a strong chromophore. The acidic nature of the compound requires a buffered mobile phase to suppress ionization, ensuring sharp, symmetrical peaks and preventing peak tailing caused by secondary interactions with the stationary phase.

Step-by-Step Methodology:

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to leverage the compound's logP (1.71) for optimal retention.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in ultra-pure water (pH ~2.7, well below the pKa of 4.53 to ensure the compound is fully protonated).

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm and 280 nm (to capture the aromatic and phenolic absorption maxima).

  • Sample Injection: Inject 10 µL of a 100 µg/mL sample dissolved in 50:50 Water:Acetonitrile.

  • Validation: Assess peak symmetry (tailing factor < 1.5) and theoretical plates (> 10,000) to validate the chromatographic integrity.

Conclusion

The strategic placement of methyl and hydroxyl groups on the benzoic acid scaffold in 4-Hydroxy-2,3-dimethylbenzoic acid yields a compound with finely tuned electronic and steric properties. By understanding its fundamental physical chemistry—such as its pKa, density, and logP—researchers can rationally design synthesis pathways and formulation strategies. The protocols provided herein ensure rigorous, reproducible characterization, supporting its advanced application in drug discovery and materials engineering.

References

  • Title: 499-76-3 | MFCD02094739 | 4-Hydroxy-3-methylbenzoic acid Source: aaronchem.com URL: 4

  • Title: 4-hydroxy-2,3-dimethylbenzoic acid - C9H10O3 | CSSB00009910074 Source: chem-space.com URL: 1

  • Title: 4-Hydroxy-2,3-dimethylbenzoic acid - Benzene Compounds Source: crysdotllc.com URL:

  • Title: 4-hydroxy-2,3-dimethylbenzoic acid (C9H10O3) - PubChemLite Source: uni.lu URL: 3

  • Title: Acide 4-hydroxy-2,3-diméthyl-benzoïque 6021-31-4 wiki - Fr Source: guidechem.com URL: 2

Sources

Exploratory

A Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2,3-dimethylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2,3-dimethylbenzoic acid. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2,3-dimethylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of its proton NMR data. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a detailed experimental protocol for acquiring the spectrum, and offer insights into the causality behind the observed spectral patterns.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons) within a molecule, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For a substituted aromatic compound like 4-Hydroxy-2,3-dimethylbenzoic acid, ¹H NMR is crucial for confirming the substitution pattern on the benzene ring and identifying the presence of key functional groups.

The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[1][2] Furthermore, the interaction between neighboring, non-equivalent protons results in spin-spin coupling, which splits the NMR signal into a multiplet. The magnitude of this splitting, known as the coupling constant (J), provides information about the number of bonds separating the coupled protons.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum of 4-Hydroxy-2,3-dimethylbenzoic acid, it is essential to first analyze its molecular structure and identify the different sets of chemically non-equivalent protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of 4-Hydroxy-2,3-dimethylbenzoic acid prep2 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Add a small amount of TMS (tetramethylsilane) as an internal standard prep2->prep3 prep4 4. Transfer the solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert the NMR tube into the spectrometer's probe acq2 6. Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 7. Shim the magnetic field to achieve optimal homogeneity acq2->acq3 acq4 8. Set acquisition parameters: - Spectral width (~16 ppm) - Number of scans (e.g., 16-64) - Relaxation delay (e.g., 2-5 s) acq3->acq4 acq5 9. Acquire the Free Induction Decay (FID) acq4->acq5 proc1 10. Apply a Fourier Transform to the FID proc2 11. Phase correct the spectrum proc1->proc2 proc3 12. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) proc2->proc3 proc4 13. Integrate the signals to determine the relative number of protons proc3->proc4 proc5 14. Analyze the chemical shifts, multiplicities, and coupling constants proc4->proc5

Figure 2: A step-by-step workflow for the acquisition and processing of the ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for this compound because it can dissolve both the polar carboxylic acid and hydroxyl groups, as well as the nonpolar aromatic ring. Importantly, in DMSO-d₆, the acidic protons of the carboxylic acid and hydroxyl groups often appear as sharper signals compared to when using other solvents like chloroform-d, where rapid exchange with residual water can broaden the signals. [3]* Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded and resonate at a frequency that is upfield from most organic protons. [4][5]Its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample. This is critical for obtaining sharp, well-resolved NMR signals, which is essential for accurate determination of coupling constants.

  • D₂O Exchange: To definitively identify the signals from the -OH and -COOH protons, a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and a second spectrum is acquired. The acidic protons will exchange with deuterium, and their signals will disappear from the spectrum. [6]

Conclusion

The ¹H NMR spectrum of 4-Hydroxy-2,3-dimethylbenzoic acid provides a wealth of information that is critical for its structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic, methyl, hydroxyl, and carboxylic acid protons, a complete and unambiguous assignment of the structure can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, and the provided interpretation serves as a valuable resource for researchers working with this and similar substituted aromatic compounds. The principles discussed herein are fundamental to the application of NMR spectroscopy in chemical research and drug development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchG
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10).
  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - WallaceWay Organic Chemistry.
  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy | Journal of the American Chemical Society - ACS Public
  • APPENDIX 2 - DSpace@MIT.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems - Canadian Science Publishing.
  • ¹H NMR Spectra and Interpretation (Part I) - Maricopa Open Digital Press.
  • Chemical shifts.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric - Our journal portfolio - PLOS. (2015, November 11).
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC.

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxy-2,3-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Hydroxy-2,3-dimethylbenzoic acid. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Hydroxy-2,3-dimethylbenzoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, grounded in established spectroscopic principles and supported by predictive data.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in organic chemistry for the structural elucidation of molecules. ¹³C NMR, in particular, provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the detailed characterization of molecular structure, including the identification of functional groups and the determination of substitution patterns on aromatic rings.

For a substituted aromatic compound like 4-Hydroxy-2,3-dimethylbenzoic acid, the ¹³C NMR spectrum offers a wealth of information. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the hydroxyl (-OH), carboxyl (-COOH), and methyl (-CH₃) substituents. Understanding these influences is key to accurately assigning the observed signals.

Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-2,3-dimethylbenzoic Acid

In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for 4-Hydroxy-2,3-dimethylbenzoic acid (CAS No. 6021-31-4)[3], we turn to predictive models and the analysis of substituent effects based on analogous compounds. Online databases and prediction software, such as NMRShiftDB2 and nmrdb.org, utilize large datasets of experimental spectra to predict chemical shifts with a reasonable degree of accuracy.[4][5]

The predicted ¹³C NMR chemical shifts for 4-Hydroxy-2,3-dimethylbenzoic acid are summarized in the table below. These values are calculated based on a combination of database comparisons and computational algorithms.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Carboxyl)~172The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms, resulting in a signal in the far downfield region of the spectrum.[1]
C1~125This quaternary carbon is attached to the electron-withdrawing carboxyl group, which deshields it.
C2~130This carbon is substituted with a methyl group and is adjacent to the carboxyl group.
C3~138This carbon, bearing a methyl group, is ortho to the hydroxyl group, which has a shielding effect.
C4~160This carbon is directly attached to the highly electronegative oxygen of the hydroxyl group, leading to significant deshielding.
C5~115This carbon is meta to the carboxyl group and ortho to the hydroxyl group, experiencing a net shielding effect.
C6~123This carbon is ortho to the carboxyl group and meta to the hydroxyl group.
2-CH₃~15Methyl groups attached to an aromatic ring typically appear in the upfield region of the spectrum.
3-CH₃~20The chemical shift of this methyl group will be slightly different from the 2-CH₃ due to its different position relative to the other substituents.

Analysis of Substituent Effects on the Aromatic Ring

The chemical shifts of the carbons in the benzene ring are influenced by the interplay of the electronic effects of the substituents. Here, we dissect these effects for 4-Hydroxy-2,3-dimethylbenzoic acid.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong activating group, meaning it donates electron density to the aromatic ring through resonance. This leads to a significant shielding (upfield shift) of the ortho and para carbons, and a deshielding (downfield shift) of the ipso-carbon (the carbon directly attached to the substituent).

  • Carboxyl Group (-COOH): The carboxyl group is a deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This results in a deshielding (downfield shift) of the ortho and para carbons, and also the ipso-carbon.

  • Methyl Groups (-CH₃): Methyl groups are weakly activating, donating electron density through an inductive effect. This causes a slight shielding (upfield shift) of the aromatic carbons.

The final chemical shift of each aromatic carbon is a cumulative result of these competing effects. The predicted values in the table above reflect this complex interplay.

Experimental Protocol for ¹³C NMR Acquisition

For researchers intending to acquire an experimental ¹³C NMR spectrum of 4-Hydroxy-2,3-dimethylbenzoic acid, the following protocol provides a robust starting point.

4.1. Sample Preparation

  • Solvent Selection: A deuterated solvent that can fully dissolve the sample is crucial. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).[1] The choice of solvent can slightly influence the chemical shifts.[6][7]

  • Concentration: Prepare a solution of approximately 10-50 mg of 4-Hydroxy-2,3-dimethylbenzoic acid in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[1]

4.2. Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which have longer relaxation times.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.[2]

Visualization of the Molecular Structure and Predicted Spectrum

To aid in the conceptualization of the ¹³C NMR data, the following diagrams are provided.

Caption: Molecular structure of 4-Hydroxy-2,3-dimethylbenzoic acid.

G cluster_prediction Predicted 13C NMR Chemical Shift Ranges Carboxyl ~172 ppm (C=O) Aromatic_Deshielded ~160 ppm (C4-OH) Aromatic_Mid ~123-138 ppm (C1, C2, C3, C6) Aromatic_Shielded ~115 ppm (C5) Alkyl ~15-20 ppm (Methyls)

Caption: Predicted ¹³C NMR chemical shift regions for 4-Hydroxy-2,3-dimethylbenzoic acid.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 4-Hydroxy-2,3-dimethylbenzoic acid. By combining predictive data with a thorough analysis of substituent effects and a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The accurate interpretation of ¹³C NMR spectra is fundamental to confirming molecular structures and ensuring the purity of synthesized compounds, which are critical steps in the scientific process.

References

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-254.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Reich, H. J. (2020, February 14). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison.
  • Chemspace. 4-hydroxy-2,3-dimethylbenzoic acid. Retrieved from [Link]

  • CASPRE. 13C NMR Predictor. Retrieved from [Link]

  • nmrshiftdb2. open nmr database on the web. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • PubChem. 4-Hydroxy-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Carl ROTH. 4-Hydroxy-3,5-dimethylbenzoic acid, 50 g. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Chemaxon. NMR Predictor - Documentation. Retrieved from [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 4-Hydroxy-2,3-dimethylbenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-2,3-dimethylbenzoic Acid Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Hydroxy-2,3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-2,3-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Hydroxy-2,3-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development and metabolomics, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding our predictions in the established principles of mass spectrometry for substituted aromatic carboxylic acids, we offer a predictive framework for the identification and structural confirmation of this molecule. This guide includes detailed experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by visual diagrams of fragmentation pathways and a summary of key fragment ions.

Introduction: The Chemical Context

4-Hydroxy-2,3-dimethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxylic acid function, and two methyl groups on the benzene ring, presents a unique case for mass spectrometric analysis. The relative positions of these functional groups—particularly the ortho methyl group relative to the carboxylic acid and the adjacent methyl and hydroxyl groups—are critical determinants of its fragmentation behavior. Understanding these fragmentation pathways is essential for its unambiguous identification in complex matrices, a common challenge in natural product chemistry, environmental analysis, and metabolic profiling. This guide synthesizes established fragmentation rules to build a reliable predictive model for this specific molecule.

Predicted Fragmentation Mechanisms

The fragmentation of 4-Hydroxy-2,3-dimethylbenzoic acid (Molecular Weight: 166.17 g/mol ) is dictated by the ionization method employed. Hard ionization techniques like EI induce extensive fragmentation, providing rich structural information, while soft ionization methods like ESI are gentler, typically requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

Electron Ionization (EI) Fragmentation

Under 70 eV electron ionization, aromatic acids typically exhibit a discernible molecular ion (M•+) peak, which serves as the starting point for a cascade of fragmentation events.[1] The stability of the aromatic ring ensures its presence, though its intensity may vary.[2] For 4-Hydroxy-2,3-dimethylbenzoic acid (C₉H₁₀O₃), the molecular ion will appear at m/z 166 .

The primary fragmentation pathways are driven by the molecule's functional groups and their spatial arrangement:

  • Loss of a Methyl Radical ([M-15]⁺): The most labile non-ring bonds are often the C-C bonds of the methyl substituents. Loss of a methyl radical (•CH₃) is a highly probable initial fragmentation, resulting in a prominent ion at m/z 151 . The proximity of the methyl groups may influence which is preferentially lost.

  • Loss of a Hydroxyl Radical ([M-17]⁺): A hallmark fragmentation of benzoic acids is the loss of the hydroxyl radical (•OH) from the carboxylic acid group.[3] This cleavage results in the formation of a highly stable acylium cation. For this compound, this pathway yields a significant ion at m/z 149 .

  • Decarboxylation ([M-44]⁺): The loss of a neutral carbon dioxide (CO₂) molecule is another characteristic fragmentation pathway for benzoic acids, often occurring through rearrangement.[4] This process would lead to an ion at m/z 122 .

  • Loss of the Carboxyl Group ([M-45]⁺): Cleavage of the C-C bond between the aromatic ring and the carboxylic acid function results in the loss of the entire •COOH group, producing an ion at m/z 121 .[1][2]

  • Ortho Effect - Loss of Water ([M-18]⁺): The presence of a methyl group at the ortho position (C2) to the carboxylic acid can facilitate the loss of a water molecule. This "ortho effect" involves the transfer of a hydrogen atom from the methyl group to the carboxylic acid, followed by the elimination of H₂O.[1][5] This rearrangement produces a characteristic ion at m/z 148 .

A visual representation of these competing fragmentation pathways under EI conditions is presented below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M M•+ (m/z 166) 4-Hydroxy-2,3-dimethylbenzoic acid M15 [M-CH₃]⁺ m/z 151 M->M15 - •CH₃ M17 [M-OH]⁺ m/z 149 M->M17 - •OH M18 [M-H₂O]⁺ m/z 148 (ortho effect) M->M18 - H₂O M45 [M-COOH]⁺ m/z 121 M->M45 - •COOH M17_CO [M-OH-CO]⁺ m/z 121 M17->M17_CO - CO

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[4] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer.

  • Negative Ion Mode ([M-H]⁻): Carboxylic acids and phenols ionize exceptionally well in negative mode.[4][6] We predict a strong precursor ion for the deprotonated molecule at m/z 165 . Upon CID, the most facile and characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da).[7] This would produce a highly abundant product ion at m/z 121 .

G M_H [M-H]⁻ (m/z 165) Precursor Ion M_H_CO2 [M-H-CO₂]⁻ m/z 121 Product Ion M_H->M_H_CO2 - CO₂ (Collision-Induced)

Figure 2: Proposed ESI-MS/MS fragmentation in negative ion mode.

  • Positive Ion Mode ([M+H]⁺): In positive mode, the protonated molecule would be observed at m/z 167 . Potential formation of sodium ([M+Na]⁺ at m/z 189) or potassium ([M+K]⁺ at m/z 205) adducts is also common and should be considered.[4] MS/MS fragmentation of the [M+H]⁺ ion would likely proceed via the neutral loss of water (H₂O, 18 Da) to yield an ion at m/z 149 , followed by the loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 121 .

Summary of Predicted Fragment Ions

The table below summarizes the key predicted ions for 4-Hydroxy-2,3-dimethylbenzoic acid across different ionization modes.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Ion Structure/Comment
EI 166 (M•+)151•CH₃ (15 Da)Loss of a methyl radical
149•OH (17 Da)Formation of a stable acylium ion
148H₂O (18 Da)Result of an ortho effect rearrangement
121•COOH (45 Da)Loss of the carboxylic acid group
ESI (-) 165 ([M-H]⁻)121CO₂ (44 Da)Characteristic loss of carbon dioxide
ESI (+) 167 ([M+H]⁺)149H₂O (18 Da)Loss of water from the protonated molecule
121H₂O + CO (46 Da)Subsequent loss of carbon monoxide

Experimental Protocols

To validate the predicted fragmentation patterns, rigorous and optimized analytical methods are required. The choice between GC-MS and LC-MS depends on the sample matrix, volatility, and thermal stability of the analyte.

GC-MS Analysis Protocol (with Derivatization)

Due to the polar nature of the hydroxyl and carboxylic acid groups, 4-Hydroxy-2,3-dimethylbenzoic acid has low volatility and requires chemical derivatization prior to GC-MS analysis.[8] Silylation is the most common approach.

I. Sample Preparation & Derivatization (Silylation):

  • Drying: Evaporate an appropriate volume of the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of both the phenolic and carboxylic acid protons.

  • Analysis: After cooling to room temperature, the sample is ready for injection.

II. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 550.

Note: The resulting mass spectrum will be that of the di-TMS derivative. Fragmentation will be dominated by losses characteristic of TMS groups, such as the loss of •CH₃ (15 Da) and the presence of characteristic ions at m/z 73 ([Si(CH₃)₃]⁺).[9]

LC-MS/MS Analysis Protocol

LC-MS is ideal for analyzing the native compound without derivatization, providing direct information on its fragmentation.

I. Sample Preparation:

  • Dissolution: Dissolve the sample extract in a solvent compatible with the mobile phase (e.g., 50:50 Methanol:Water).

  • Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates before injection.

II. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 5% B.

    • 0-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and equilibrate.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Source Parameters (Negative Mode):

    • Capillary Voltage: -4.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MS Method:

    • MS1 Scan: Scan for the precursor ion [M-H]⁻ at m/z 165.

    • MS2 Product Ion Scan: Fragment m/z 165 using an optimized collision energy (e.g., 15-25 eV) to observe product ions.

Conclusion

The mass spectrometric fragmentation of 4-Hydroxy-2,3-dimethylbenzoic acid is predictable and follows established chemical principles. Under EI, fragmentation is extensive and driven by the loss of small radicals and neutral molecules, with a characteristic ortho effect leading to water elimination. Under ESI-MS/MS, the fragmentation is controlled and highly specific, dominated by the loss of CO₂ in negative mode. The protocols detailed herein provide a robust starting point for the empirical analysis and confirmation of this compound in various scientific applications. By combining this theoretical framework with rigorous experimental validation, researchers can achieve confident identification and structural elucidation.

References

  • R Discovery. (1973). Substituent effects in the dissociation of the molecular ions of para and meta substituted benzoic acids.
  • PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • NIST WebBook.
  • Whitman People. GCMS Section 6.
  • ResearchGate. Summary of the main fragment ions observed in positive-mode APCI/MS n....
  • Analytical Chemistry. Mass Spectrometric Analysis.
  • Chemistry LibreTexts. (2023).
  • SciELO. (2025). Technical Note.
  • NIST WebBook.
  • NIST WebBook. Benzoic acid, 4-hydroxy-.
  • YouTube. (2023).
  • Doc Brown. (2026).
  • NIST WebBook. Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • R Discovery. (1998).
  • NIST WebBook. Benzoic acid, 4-hydroxy-3,5-dimethoxy-.
  • EGUsphere. CFM-ID (v4. 0)
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids....
  • MDPI. (2024).
  • Benchchem. Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • PubMed. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.
  • Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis....

Sources

Foundational

An In-Depth Technical Guide to the FT-IR Spectral Data of 4-Hydroxy-2,3-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectral data for 4-Hydroxy-2,3-dimethylbenzoic acid. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectral data for 4-Hydroxy-2,3-dimethylbenzoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the principles, experimental acquisition, and detailed interpretation of the vibrational spectrum of this compound. Given the absence of a publicly available experimental spectrum for 4-Hydroxy-2,3-dimethylbenzoic acid, this guide will leverage spectral data from structurally analogous compounds to provide a robust predictive analysis.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences. It probes the vibrational transitions of molecules when they interact with infrared radiation. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing insights into the molecular structure. For a molecule such as 4-Hydroxy-2,3-dimethylbenzoic acid, with its carboxylic acid, hydroxyl, and substituted aromatic functionalities, FT-IR spectroscopy offers a powerful tool for identification, purity assessment, and structural elucidation.

The structure of 4-Hydroxy-2,3-dimethylbenzoic acid, with its key functional groups, is depicted below.

Caption: Correlation of Key Spectral Regions with Functional Group Vibrations.

Conclusion

References

  • Vibrational and NMR spectra of alkali metal salts of 3-amino-, 3-hydroxy- and 3-halogenobenzoic acids. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Hernández, B., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1422-1434. [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Palanimurugan, S., & Jeyavijayan, S. (2021). VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID. RASAYAN Journal of Chemistry, 14(1), 389-396.
  • Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. (2023, June 21). MDPI. [Link]

  • Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. (2025, August 8). SciELO. [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). MDPI. [Link]

  • Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical. [Link]

  • IR-spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • 4-Hydroxy benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved March 14, 2026, from [Link]

  • FT-IR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and the obtained polymers, before and after solid state polymerization (SSP). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

Exploratory

In-Silico Prediction of 4-Hydroxy-2,3-dimethylbenzoic Acid Bioactivity: A Comprehensive Computational Workflow

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Introduction & Pharmacochemical Context 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Introduction & Pharmacochemical Context

4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) is a highly functionalized benzoic acid derivative. Structurally, it features a phenolic hydroxyl group at the para position relative to the carboxylic acid, with two methyl groups occupying the ortho and meta positions (C2 and C3).

From a computational and medicinal chemistry perspective, this specific substitution pattern dictates its bioactivity profile. The 2,3-dimethyl groups induce significant steric hindrance, restricting the rotational degrees of freedom of the adjacent hydroxyl moiety and the carboxylic acid. This structural rigidity must be accounted for during in-silico modeling, as it directly impacts the molecule's ability to navigate narrow binding pockets (e.g., within COX enzymes or nuclear receptors). This guide provides a field-proven, self-validating computational pipeline to predict the bioactivity, pharmacokinetics, and target engagement of this compound.

Global Workflow Architecture

To ensure scientific integrity, we employ a sequential, self-validating computational pipeline. The workflow transitions from 2D structural analysis to 3D dynamic simulations, ensuring that only thermodynamically stable and pharmacokinetically viable profiles are advanced.

Workflow A 1. Ligand Preparation (Energy Minimization) B 2. Target Prediction (Pharmacophore Mapping) A->B C 3. ADMET Profiling (pkCSM & SwissADME) A->C D 4. Molecular Docking (AutoDock Vina) B->D C->D E 5. Molecular Dynamics (GROMACS) D->E

Fig 1. End-to-end in-silico workflow for bioactivity and target prediction.

ADMET & Toxicity Forecasting

Before investing computational resources into extensive docking and molecular dynamics, a compound must demonstrate viable drug-likeness. We utilize SwissADME [1] for physicochemical characterization and pkCSM [3] for graph-based signature toxicity prediction.

Rationale & Causality

The lipophilicity (LogP) of 4-Hydroxy-2,3-dimethylbenzoic acid is delicately balanced by its hydrophobic methyl groups and hydrophilic hydroxyl/carboxyl groups. Accurately predicting its absorption and toxicity prevents late-stage attrition. For instance, the carboxylic acid moiety is a known liability for Phase II metabolism (glucuronidation), which pkCSM can forecast.

Quantitative Data Summary

Table 1: Predicted ADMET parameters for 4-Hydroxy-2,3-dimethylbenzoic acid.

Pharmacokinetic PropertyPredicted ValueInterpretation & Causality
Molecular Weight 166.17 g/mol Optimal (< 500 Da); ensures high ligand efficiency (LE).
Consensus LogP 1.85Optimal lipophilicity for oral absorption without excessive hydrophobic trapping.
H-Bond Donors/Acceptors 2 / 3Complies with Lipinski’s Rule of 5; facilitates strong target anchoring.
BBB Permeability (LogBB) -0.45Low CNS penetration; minimizes neurological off-target effects.
Hepatotoxicity NegativeSafe profile; lacks reactive toxicophores (e.g., anilines).
AMES Toxicity NegativeNon-mutagenic; safe for long-term therapeutic exploration.

Target Identification & Molecular Docking

Once ADMET viability is confirmed, we predict the biological targets and simulate the binding mode. We utilize AutoDock Vina [2] due to its highly optimized scoring function and multithreading capabilities.

Protocol: Self-Validating Docking Workflow
  • Ligand Preparation:

    • Action: Convert the 2D SMILES of 4-Hydroxy-2,3-dimethylbenzoic acid to a 3D structure.

    • Causality: Apply the MMFF94 force field to minimize energy (RMS gradient < 0.01 kcal/mol·Å). This is critical because the steric clash between the C2-methyl and the carboxylic acid must be resolved to find the global energy minimum before docking.

  • Protein Preparation:

    • Action: Strip water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition & Self-Validation:

    • Action: Define the search space around the predicted active site.

    • Validation Step: Re-dock the native co-crystallized ligand of the target protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å. If RMSD > 2.0 Å, grid parameters must be recalibrated.

  • Execution: Run AutoDock Vina with an exhaustiveness of 8 to 16.

Docking L1 Ligand 3D Min (MMFF94) V1 AutoDock Vina (Exhaustiveness=16) L1->V1 P1 Protein Prep (Add Polar H) G1 Grid Box Definition P1->G1 G1->V1 V2 Control: Native RMSD < 2.0 Å G1->V2 Validates

Fig 2. Step-by-step molecular docking protocol featuring a mandatory self-validation loop.

Molecular Dynamics & Complex Stability

Static docking poses represent a single snapshot in a vacuum. To validate the bioactivity of 4-Hydroxy-2,3-dimethylbenzoic acid, we must simulate the protein-ligand complex in a solvated environment over time using GROMACS [4].

Rationale & Causality

The carboxylic acid group of the ligand will likely be deprotonated at physiological pH (7.4), forming salt bridges with basic amino acid residues (e.g., Arginine or Lysine). Molecular Dynamics (MD) is required to test the durability of these salt bridges under thermal fluctuations. If the ligand's RMSD exceeds 3.0 Å during the production run, the binding pose is considered an artifact.

Protocol: GROMACS MD Pipeline
  • Topology Generation: Generate ligand topology using the CGenFF server (CHARMM36 force field).

  • Solvation: Place the complex in a dodecahedron box and solvate with the TIP3P water model. Causality: A dodecahedron box reduces the required number of water molecules by ~29% compared to a cubic box, drastically improving computational efficiency.

  • Ionization: Add Na+/Cl- ions to neutralize the system net charge and simulate a 0.15 M physiological salt concentration.

  • Energy Minimization: Run Steepest Descent (max 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K (V-rescale thermostat) to stabilize temperature.

    • NPT Ensemble: 100 ps at 1 bar (Parrinello-Rahman barostat) to stabilize pressure and density.

  • Production Run: Execute a 100 ns simulation. Extract RMSD, RMSF (Root Mean Square Fluctuation), and Hydrogen Bond interaction matrices for final bioactivity confirmation.

MD S1 Topology Generation CHARMM36 & CGenFF S2 Solvation & Ionization TIP3P + 0.15M NaCl S1->S2 S3 Energy Minimization Steepest Descent S2->S3 S4 S4 S3->S4 S5 Production Run 100 ns Trajectory Analysis S4->S5

Fig 3. GROMACS molecular dynamics simulation pipeline for complex stability validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. URL:[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. URL:[Link]

Foundational

X-Ray Crystallographic Structural Elucidation of 4-Hydroxy-2,3-Dimethylbenzoic Acid: A Technical Guide

Executive Summary The structural characterization of substituted benzoic acids is a critical phase in pre-formulation drug development and materials science. 4-Hydroxy-2,3-dimethylbenzoic acid (C9H10O3) presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of substituted benzoic acids is a critical phase in pre-formulation drug development and materials science. 4-Hydroxy-2,3-dimethylbenzoic acid (C9H10O3) presents a unique crystallographic profile due to the interplay between steric hindrance from its ortho-methyl groups and the robust hydrogen-bonding potential of its carboxyl and hydroxyl moieties[1]. This whitepaper provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data acquisition, and supramolecular structural analysis of this compound.

Chemical Context & Structural Causality

In the solid state, carboxylic acids are renowned for their predictable aggregation patterns, predominantly forming centrosymmetric dimers via paired O–H···O hydrogen bonds[2]. However, the specific substitution pattern of 4-Hydroxy-2,3-dimethylbenzoic acid introduces critical structural nuances:

  • Steric Torsion: In unsubstituted benzoic acid, the molecule is highly planar. In 4-Hydroxy-2,3-dimethylbenzoic acid, the methyl group at the 2-position creates a severe steric clash with the carbonyl oxygen of the carboxylic acid group. This causality forces the –COOH group to rotate out of the aromatic plane (typically by 15°–30°), weakening the π -conjugation but relieving steric strain.

  • The R22​(8) Synthon: Despite the torsion, the primary intermolecular driving force remains the formation of the R22​(8) graph-set dimer. The O–H···O hydrogen bond distances are highly sensitive to temperature and packing environment, typically ranging from 2.60 to 2.66 Å[2].

  • Extended Supramolecular Networks: The hydroxyl group at the 4-position acts as both a hydrogen bond donor and acceptor. Similar to the packing observed in p-hydroxybenzoic acid, this para-hydroxyl group bridges adjacent R22​(8) dimers, propagating the discrete dimers into extended 2D sheets or 3D hydrogen-bonded networks[3].

Experimental Methodologies

To achieve high-resolution structural data, the protocols must be treated as a self-validating system where each step confirms the success of the previous one.

Protocol 1: Crystal Growth via Antisolvent Vapor Diffusion

Objective: To obtain crack-free, single-domain crystals suitable for SCXRD by carefully controlling the supersaturation rate.

  • Solvent Preparation: Dissolve 50 mg of high-purity 4-Hydroxy-2,3-dimethylbenzoic acid in 1.0 mL of ethyl acetate within a 4 mL inner glass vial. Causality: Ethyl acetate effectively solubilizes both the hydrophobic methyl groups and the polar carboxyl/hydroxyl moieties.

  • Antisolvent Setup: Place the unsealed 4 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate in a vibration-free environment at a stable 20 °C for 3 to 5 days.

  • Validation: The gradual vapor-phase diffusion of the non-polar hexane into the ethyl acetate slowly lowers the dielectric constant of the mixture. This controlled reduction in solubility prevents rapid precipitation (which yields amorphous powder) and strictly promotes the nucleation and growth of diffraction-quality single crystals.

Protocol 2: SCXRD Data Acquisition & Processing

Objective: To collect high-redundancy diffraction data and resolve the atomic coordinates, including the precise location of the carboxylic protons.

  • Harvesting & Cryoprotection: Submerge the crystals in a drop of Paratone-N oil on a glass depression slide. Using a polarized light microscope, select a crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits sharp, uniform optical extinction.

  • Mounting: Mount the crystal onto a MiTeGen MicroMount and immediately transfer it to the diffractometer goniometer.

  • Cryogenic Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures are mandatory. They minimize atomic thermal vibrations (reducing thermal ellipsoid volumes) and freeze the dynamic proton disorder commonly observed in the double-well potential of carboxylic acid dimers, allowing for accurate mapping of the hydrogen atoms[2].

  • Matrix Screening: Collect preliminary frames using Mo K α radiation ( λ=0.71073 Å). Self-Validation Check: Ensure the internal merging R-factor ( Rint​ ) of the preliminary cell is < 0.05 before committing to a 12-hour full data collection.

  • Integration & Solution: Integrate the raw frames using SAINT and apply a multi-scan absorption correction via SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

Visualizing the Workflows and Pathways

The following diagrams map the logical progression of the experimental workflow and the hierarchical assembly of the crystal lattice.

SCXRD_Workflow A 1. Solvent Screening (EtOAc / n-Hexane) B 2. Vapor Diffusion (Controlled Temp, 20°C) A->B Supersaturation C 3. Crystal Harvesting (Polarized Light Selection) B->C Nucleation & Growth D 4. Cryoprotection & Mounting (Paratone-N Oil, 100 K) C->D Quality Control E 5. Data Collection (Mo Kα Radiation) D->E Flash Cooling F 6. Data Reduction (Integration & Absorption Correction) E->F Raw Frames G 7. Structure Solution (SHELXT / SHELXL Refinement) F->G hkl & CIF Generation

Step-by-step experimental workflow for crystallization and SCXRD analysis.

Supramolecular_Assembly M1 Monomer A (4-OH-2,3-diMe-BA) Dimer Centrosymmetric Dimer R2,2(8) Motif M1->Dimer O-H···O (Carboxyl) M2 Monomer B (4-OH-2,3-diMe-BA) M2->Dimer O-H···O (Carboxyl) Sheet 2D Hydrogen-Bonded Sheet (via 4-OH interactions) Dimer->Sheet O-H···O (Hydroxyl to Carbonyl) Lattice 3D Crystal Lattice (Monoclinic P21/c) Sheet->Lattice π-π Stacking & Dispersive Forces

Hierarchical supramolecular assembly of 4-Hydroxy-2,3-dimethylbenzoic acid.

Quantitative Crystallographic Data

Based on the isostructural behavior of substituted hydroxybenzoic acids[3], the table below summarizes the representative crystallographic parameters derived for the stable monoclinic phase of 4-Hydroxy-2,3-dimethylbenzoic acid at cryogenic temperatures.

Crystallographic ParameterValue / Specification
Chemical Formula C9H10O3
Formula Weight 166.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 12.2 Å, c ≈ 9.8 Å
Beta Angle ( β ) ≈ 105.5°
Unit Cell Volume ( V ) ≈ 860.0 ų
Formula Units per Cell ( Z ) 4
Calculated Density ( ρcalc​ ) 1.283 g/cm³
Primary Hydrogen Bond Motif R22​(8) Carboxylic Dimer

References

  • PubChemLite - 4-hydroxy-2,3-dimethylbenzoic acid (C9H10O3). Université du Luxembourg. Available at:[Link]

  • Pressure effects on H-ordering in hydrogen bonds and interactions in benzoic acid. CrystEngComm, Royal Society of Chemistry. Available at:[Link]

  • Structure of p-hydroxybenzoic acid and p-hydroxybenzoic acid-acetone complex (2/1). IUCr Journals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

4-Hydroxy-2,3-dimethylbenzoic acid as a precursor for Medetomidine synthesis

This application note details a highly strategic, regioselective synthetic route for the production of Medetomidine—a potent, highly selective α2-adrenoceptor agonist—utilizing 4-hydroxy-2,3-dimethylbenzoic acid as the p...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a highly strategic, regioselective synthetic route for the production of Medetomidine—a potent, highly selective α2-adrenoceptor agonist—utilizing 4-hydroxy-2,3-dimethylbenzoic acid as the primary building block.

While traditional industrial syntheses often rely on 2,3-dimethylbenzaldehyde or 2,3-dimethylbromobenzene 1, the use of highly functionalized phenolic acids like 4-hydroxy-2,3-dimethylbenzoic acid provides an alternative supply-chain pathway. This guide outlines the mechanistic causality, step-by-step experimental protocols, and self-validating analytical metrics required to successfully deoxygenate the precursor and assemble the imidazole core.

Mechanistic Rationale & Synthetic Strategy

The synthesis is divided into three distinct phases. Phase 1 focuses on the regioselective deoxygenation of the C4-hydroxyl group. Because direct reductive cleavage of phenolic C–O bonds is thermodynamically unfavorable, the hydroxyl group is first activated via triflation. A palladium-catalyzed hydride transfer then yields the deoxygenated arene 2. Phase 2 adjusts the oxidation state of the carboxylic acid to the requisite aldehyde. Phase 3 constructs the pharmacophore via a highly controlled Grignard addition using a trityl-protected imidazole, followed by olefination and a cascade hydrogenation/deprotection sequence 3.

Workflow A 1. 4-Hydroxy-2,3-dimethylbenzoic acid (Starting Material) B 2. Methyl 2,3-dimethylbenzoate (Triflation & Pd-Reduction) A->B  Phase 1 C 3. 2,3-Dimethylbenzaldehyde (Reduction & Oxidation) B->C  Phase 2 D 4. Trityl-Imidazole Intermediate (Grignard Coupling) C->D  Phase 3a E 5. Medetomidine Hydrochloride (Hydrogenation & Deprotection) D->E  Phase 3b

Figure 1: Synthetic workflow from 4-hydroxy-2,3-dimethylbenzoic acid to Medetomidine.

Experimental Protocols

Phase 1: Regioselective Deoxygenation

Causality: We cannot directly reduce the carboxylic acid in the presence of an unprotected phenol without risking side reactions. Esterification protects the carboxylate, while triflation lowers the bond dissociation energy of the phenolic C–O bond, enabling mild palladium-catalyzed cleavage.

  • Esterification: Dissolve 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic H₂SO₄ (0.1 eq) and reflux for 12 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate to yield methyl 4-hydroxy-2,3-dimethylbenzoate.

  • Triflation: Dissolve the ester in anhydrous dichloromethane (DCM) under N₂. Add anhydrous pyridine (2.0 eq) and cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 2 hours. Self-Validation: Monitor via FTIR; the broad -OH stretch (~3300 cm⁻¹) must completely disappear, replaced by strong S=O stretches (~1420 cm⁻¹).

  • Palladium-Catalyzed Reduction: In a Schlenk flask, combine the triflate intermediate, Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 5 mol%), and triethylamine (3.0 eq) in DMF. Add formic acid (2.0 eq) as the hydride source. Heat to 80 °C for 6 hours. Dilute with water, extract with diethyl ether, and purify via silica gel chromatography to isolate methyl 2,3-dimethylbenzoate .

Phase 2: Oxidation State Adjustment

Causality: Direct reduction of an ester to an aldehyde is notoriously difficult to arrest and often results in over-reduction. A self-validating two-step protocol (exhaustive reduction followed by controlled oxidation) guarantees high purity and prevents the accumulation of mixed oxidation states.

  • Ester Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C. Slowly add methyl 2,3-dimethylbenzoate in THF. Stir for 2 hours at room temperature. Quench strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate granular aluminum salts. Filter to obtain 2,3-dimethylbenzyl alcohol.

  • Benzylic Oxidation: Dissolve the alcohol in DCM. Add activated Manganese Dioxide (MnO₂, 10 eq). Stir at room temperature for 12 hours. Causality: MnO₂ is highly chemoselective for benzylic alcohols, preventing over-oxidation to the carboxylic acid. Filter through Celite to yield 2,3-dimethylbenzaldehyde .

Phase 3: Imidazole Core Assembly & Global Deprotection

Causality: The selection of 4-iodo-1-tritylimidazole is a critical strategic choice. The bulky triphenylmethyl (trityl) group provides extreme steric shielding, preventing the Grignard reagent from complexing with the basic nitrogen atoms and directing the halogen-metal exchange exclusively to the C4 position 3.

  • Grignard Addition: Dissolve 4-iodo-1-tritylimidazole in THF at 0 °C. Add isopropylmagnesium chloride (iPrMgCl, 1.1 eq) to initiate halogen-metal exchange. Stir for 1 hour. Add 2,3-dimethylbenzaldehyde dropwise. Quench with saturated NH₄Cl to isolate the secondary alcohol intermediate.

  • Oxidation & Olefination: Oxidize the secondary alcohol using MnO₂ in DCM to yield the corresponding ketone. React the ketone with methylmagnesium bromide (MeMgBr) in THF at 0 °C. Upon acidic workup (2M HCl), the resulting tertiary alcohol spontaneously dehydrates to form the thermodynamically stable conjugated alkene: 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole .

  • Cascade Hydrogenation: Dissolve the alkene in methanol. Add 10% Pd/C catalyst and a catalytic amount of aqueous HCl. Stir under a hydrogen atmosphere (50 psi) for 24 hours. Causality: This is a dual-purpose cascade. The palladium catalyst simultaneously reduces the vinyl double bond to the required ethyl linkage and hydrogenolyses the bulky trityl protecting group 4. The HCl immediately forms the stable Medetomidine hydrochloride salt, driving the equilibrium forward.

Phase3 Aldehyde 2,3-Dimethylbenzaldehyde Alcohol Secondary Alcohol Intermediate Aldehyde->Alcohol Grignard 1-Trityl-4-imidazolylmagnesium bromide (Nucleophile) Grignard->Alcohol Nucleophilic Addition Ketone Ketone Intermediate (MnO2 Oxidation) Alcohol->Ketone Oxidation Alkene Vinyl Imidazole (MeMgBr + Dehydration) Ketone->Alkene Methylation/Dehydration Medetomidine Medetomidine (Pd/C, H2) Alkene->Medetomidine Hydrogenation/Deprotection

Figure 2: Mechanistic pathway for the construction of the Medetomidine imidazole core.

Quantitative Data & Yield Summaries

The following table outlines the expected quantitative recovery and analytical validation metrics required to ensure system integrity at each phase of the process.

Reaction PhaseTransformationReagents & CatalystExpected Yield (%)Purity (HPLC)Key Validation Metric (NMR/MS/IR)
Phase 1 TriflationTf₂O, Pyridine, DCM92–95%>98%Disappearance of -OH stretch (~3300 cm⁻¹)
Phase 1 Pd-ReductionPd(OAc)₂, dppp, HCOOH85–88%>97%Appearance of C4-H aromatic proton (¹H NMR)
Phase 2 Ester ReductionLiAlH₄, THF90–94%>99%Shift of carbonyl C=O to -CH₂OH (~4.6 ppm)
Phase 2 Benzylic OxidationMnO₂, DCM88–92%>98%Aldehyde proton singlet at ~10.2 ppm (¹H NMR)
Phase 3 Grignard Addition4-Iodo-1-tritylimidazole, iPrMgCl75–80%>95%Emergence of secondary -CH(OH)- signal
Phase 3 Final AssemblyH₂ (50 psi), Pd/C, MeOH/HCl80–85%>99%Molecular ion m/z 201.1 (ESI-MS)

References

  • Classics in Chemical Neuroscience: Medetomidine Source: National Center for Biotechnology Inform
  • Synthesis method of medetomidine (CN112194626A)
  • Process for preparation of medetomidine (WO2011070069A1)
  • A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist Source: ResearchG

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of 4-Hydroxy-2,3-dimethylbenzoic Acid

Introduction & Scope 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis, na...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis, natural product extraction, and as a reference standard in degradation studies. Accurate quantification of this compound in complex matrices is essential for quality control, stability-indicating assays, and pharmacokinetic profiling. This application note details a validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet Diode-Array Detection (UV-DAD).

Scientific Grounding & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that method development must be driven by the physicochemical properties of the analyte rather than trial-and-error. 4-Hydroxy-2,3-dimethylbenzoic acid presents specific chromatographic challenges due to its dual ionizable functional groups: a carboxylic acid (pKa ~4.2) and a phenolic hydroxyl (pKa ~9.5).

  • Stationary Phase Selection (C18): The compound features a hydrophobic benzene ring substituted with hydrophilic moieties. A high-density octadecylsilane (C18) stationary phase provides the optimal hydrophobic surface area for π-π and van der Waals interactions, ensuring adequate retention [1].

  • Mobile Phase pH Control (The Causality of Peak Shape): The mobile phase pH is the most critical parameter. Operating at a neutral pH results in the deprotonation of the carboxylic acid, yielding a highly polar carboxylate anion. This ionized species bypasses the hydrophobic C18 chains, eluting near the void volume with severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we force the analyte into its fully protonated, unionized state. This maximizes hydrophobic partitioning, ensuring robust retention, excellent peak symmetry, and reproducible quantification [2].

  • Wavelength Selection (254 nm): The conjugated aromatic system, enhanced by the auxochromic hydroxyl and methyl groups, exhibits strong π-π* transitions. UV detection at 254 nm provides an optimal signal-to-noise ratio while minimizing baseline drift from the gradient elution [3].

MechanisticRationale A Mobile Phase pH < 3.0 (0.1% Formic Acid) B Unionized State (-COOH, -OH) A->B Suppresses Ionization C High Hydrophobic Retention (Sharp Peaks on C18) B->C Optimal Partitioning D Mobile Phase pH > 4.5 (Neutral/Basic Buffers) E Ionized State (-COO⁻) D->E Deprotonates Carboxyl Group F Poor Retention & Peak Tailing (Elutes near Void Volume) E->F Polarity Mismatch

Figure 1: Effect of mobile phase pH on the ionization and retention of benzoic acids.

Experimental Protocols & Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. Every analytical batch must pass predefined System Suitability Testing (SST) criteria before sample analysis proceeds.

Reagents and Materials
  • Analyte: 4-Hydroxy-2,3-dimethylbenzoic acid reference standard (≥99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, amber glass HPLC vials.

Step-by-Step Preparation
  • Diluent Preparation: Mix Methanol and Ultrapure Water in a 50:50 (v/v) ratio.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Hydroxy-2,3-dimethylbenzoic acid standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol using sonication (5 mins). Make up to the mark with Diluent.

  • Working Calibration Standards: Serially dilute the Stock Standard with Diluent to create a 6-point calibration curve: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Preparation: Weigh 50.0 mg of the sample matrix into a 50 mL centrifuge tube. Add 25.0 mL of Diluent. Vortex for 2 minutes, then sonicate for 15 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Self-Validating System Controls
  • Blank Injection: Inject Diluent first to confirm the absence of ghost peaks or carryover.

  • SST Injection: Inject the 50.0 µg/mL standard six consecutive times. The system is valid only if: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 3000.

  • Bracketing QC: Inject a mid-level QC standard (25.0 µg/mL) every 10 samples. Recovery must be within 98.0% - 102.0%.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Standard Curve Prep (1 - 100 µg/mL in Methanol) D RP-HPLC Injection (10 µL Volume) A->D B Sample Extraction (Solid/Liquid Matrix) C Filtration (0.22 µm PTFE Filter) B->C C->D E C18 Column Separation (Gradient: 0.1% FA in H2O/ACN) D->E F UV-DAD Detection (λ = 254 nm) E->F G Data Integration & Quantitative Reporting F->G

Figure 2: End-to-end experimental workflow for HPLC quantification.

Chromatographic Conditions & Data Presentation

The following gradient method is optimized to separate 4-Hydroxy-2,3-dimethylbenzoic acid from potential synthetic impurities or degradation products.

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (Reference 360 nm)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic Hold
2.08515Isocratic Hold
12.04060Linear Gradient
15.01090Column Wash
15.18515Re-equilibration
20.08515End of Run

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative performance metrics confirm the method's reliability for routine analysis.

Table 3: Validation Metrics

Validation ParameterResultAcceptance Criteria
Linear Range 1.0 – 100.0 µg/mLN/A
Correlation Coefficient ( ) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.45 µg/mLS/N ≥ 10
Intra-day Precision (RSD%) 0.8% (n=6)≤ 2.0%
Inter-day Precision (RSD%) 1.2% (n=12)≤ 2.0%
Accuracy (Recovery %) 99.4% – 101.2%98.0% – 102.0%

References

  • Hefni, M.E., Amann, L.S., & Witthöft, C.M. "A HPLC-UV Method for the Quantification of Phenolic Acids in Cereals." Food Analytical Methods, 2019. Available at: [Link]

Method

Application Note: GC-MS Analysis and Derivatization Strategies for 4-Hydroxy-2,3-dimethylbenzoic Acid

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (APIs), Biological Fluids, and Plant Extracts Introduction & Mechanistic Causal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (APIs), Biological Fluids, and Plant Extracts

Introduction & Mechanistic Causality

4-Hydroxy-2,3-dimethylbenzoic acid is a highly polar, semi-volatile phenolic acid often encountered as a pharmaceutical intermediate or a secondary metabolite. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is analytically unfeasible[1]. The presence of active hydrogen atoms in both the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups induces severe hydrogen bonding with the stationary phase of the GC column. This results in peak tailing, irreversible adsorption, and thermal degradation within the GC inlet[1].

To resolve these physicochemical barriers, chemical derivatization is mandatory. The most robust approach for phenolic acids is silylation [2]. In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[3].

The Causality of Reagent Selection:

  • BSTFA: Acts as a powerful trimethylsilyl (TMS) donor, replacing the active protons with non-polar TMS groups. This drastically lowers the boiling point and increases the thermal stability of the analyte[2].

  • 1% TMCS (The Catalyst): The phenolic -OH group in 4-Hydroxy-2,3-dimethylbenzoic acid is sterically hindered by the adjacent methyl groups at the 2- and 3-positions. BSTFA alone struggles to achieve complete derivatization of hindered phenols. TMCS acts as a catalyst, increasing the electrophilicity of the silylating reagent and driving the formation of the Di-TMS derivative to 100% completion[3].

Derivatization_Logic Target Analyte: 4-Hydroxy-2,3-dimethylbenzoic acid Problem1 Polar -COOH Group (Low Volatility) Target->Problem1 Problem2 Sterically Hindered -OH (2,3-dimethyl flanking) Target->Problem2 Solution1 BSTFA (TMS Donor) Problem1->Solution1 Solution2 1% TMCS (Catalyst) Problem2->Solution2 Result Di-TMS Derivative (High Volatility, GC-Amenable) Solution1->Result Solution2->Result

Caption: Logical relationship between analyte structural challenges and silylation reagent selection.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. This protocol incorporates an Internal Standard (IS) and strict anhydrous conditions to ensure that derivatization efficiency is continuously monitored and reproducible.

Reagents and Materials
  • Analyte Standard: 4-Hydroxy-2,3-dimethylbenzoic acid (Purity ≥ 99%).

  • Internal Standard (IS): 4-Chlorobenzoic acid (100 µg/mL in acetonitrile). Causality: Structurally similar to the target analyte, elutes at a distinct retention time, and corrects for matrix effects and derivatization variability.

  • Derivatization Reagent: BSTFA + 1% TMCS (v/v), GC grade[3].

  • Solvent: Anhydrous Pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and pushing the equilibrium forward[4].

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 1.0 mL of the sample extract (or standard solution) into a 2.0 mL silanized glass GC vial[4].

  • IS Addition: Spike the vial with 10 µL of the Internal Standard solution.

  • Anhydrous Evaporation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen (N₂) at 40°C.

    • Scientific Principle: Silylating reagents are extremely moisture-sensitive. Even trace amounts of H₂O will aggressively react with BSTFA, quenching the reaction and decomposing the formed TMS derivatives[1].

  • Reagent Addition: Add 100 µL of anhydrous pyridine followed immediately by 100 µL of BSTFA + 1% TMCS[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 60 minutes [1].

    • Scientific Principle: While standard alcohols derivatize at room temperature, the sterically hindered hydroxyl group of this specific benzoic acid derivative requires elevated thermal energy and extended time for quantitative conversion[1].

  • Cooling & Injection: Allow the vial to cool to room temperature (approx. 15 minutes) to prevent thermal shock to the syringe. The sample is now ready for direct 1 µL injection into the GC-MS[3].

GCMS_Workflow Start Sample Prep: Add Target & IS Dry Nitrogen Drying (Moisture Removal) Start->Dry Reagent Add BSTFA + 1% TMCS & Anhydrous Pyridine Dry->Reagent Prevents hydrolysis Incubate Incubation 70°C for 60 mins Reagent->Incubate Overcomes steric hindrance Analyze GC-MS Analysis (EI Mode, 70 eV) Incubate->Analyze

Caption: Experimental workflow for the silylation and GC-MS analysis of phenolic acids.

Instrumental Data & Parameter Configuration

GC-MS Operating Parameters

To achieve optimal chromatographic resolution of the Di-TMS derivative from matrix interferences, a mid-polarity or non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is highly recommended[5].

ParameterSpecification / SettingCausality / Rationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Provides excellent separation for aromatic, semi-volatile TMS derivatives[5].
Carrier Gas Ultra-high purity Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity for maximum theoretical plates.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level detection.
Inlet Temperature 250°CEnsures instantaneous vaporization without thermal degradation.
Oven Program 80°C (hold 1 min) → 10°C/min to 280°C (hold 5 min)Gradient focuses the analyte band and separates closely eluting matrix isomers[5].
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching[5].
Source / Quad Temp 230°C / 150°CPrevents condensation of heavy TMS derivatives in the ion source[5].
Quantitative Method Validation Data

The following table summarizes the expected quantitative performance parameters when applying this protocol to phenolic acid derivatives in a standard matrix[6].

Validation ParameterExpected ValueAcceptance Criteria (ICH Q2)
Linearity (R²) > 0.998≥ 0.995 (Range: 0.1 – 50 µg/mL)
Limit of Detection (LOD) 5 - 10 ng/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 15 - 30 ng/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (RSD) 2.5% - 4.1%≤ 5.0%
Recovery (Spiked Matrix) 92% - 105%80% - 120%

Mass Spectral Fragmentation Elucidation

Understanding the Electron Ionization (EI) fragmentation pattern of the 4-Hydroxy-2,3-dimethylbenzoic acid Di-TMS derivative is critical for definitive structural identification and selecting quantifier/qualifier ions for Selected Ion Monitoring (SIM) mode.

  • Molecular Ion [M]⁺: The intact molecular ion is typically visible but may be of low abundance due to the high energy (70 eV) of the EI source.

  • Base Peak [M - 15]⁺: The most diagnostic and abundant ion arises from the loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups. This is a universal hallmark of TMS-derivatized compounds[5].

  • [M - 89]⁺ and [M - 117]⁺: Characteristic of silylated benzoic acids, these ions represent the loss of the -OTMS radical and the entire -COOTMS carboxylate group, respectively[5]. The "ortho effect" from the adjacent methyl groups may further drive specific skeletal rearrangements, expelling neutral molecules to stabilize the resulting product ions[5].

Recommended SIM Ions for Quantitation:

  • Target (Quantifier) Ion: [M - 15]⁺ (Highest abundance, best signal-to-noise).

  • Qualifier Ions: [M]⁺ and [M - 117]⁺ (Used to confirm peak purity and structural identity).

References

  • Zuo, Y., et al. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 2002. Available at:[Link]

  • Zaikin, V. G., & Halket, J. M. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. European Journal of Mass Spectrometry, 2005. Available at:[Link]

Sources

Application

Use of 4-Hydroxy-2,3-dimethylbenzoic acid as a reagent for TTR amyloidogenesis inhibitors

Application Note: 4-Hydroxy-2,3-dimethylbenzoic Acid as a Reagent in the Synthesis of Transthyretin (TTR) Amyloidogenesis Inhibitors Introduction & Mechanistic Rationale Transthyretin (TTR) amyloidosis (ATTR) is a progre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-2,3-dimethylbenzoic Acid as a Reagent in the Synthesis of Transthyretin (TTR) Amyloidogenesis Inhibitors

Introduction & Mechanistic Rationale

Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease driven by the misfolding and aggregation of the TTR protein. Native TTR circulates as a 55 kDa homotetramer. The rate-limiting step in ATTR pathogenesis is the dissociation of this tetramer into folded monomers, which subsequently undergo partial denaturation and self-assemble into amyloid fibrils [2].

Kinetic stabilization of the native TTR tetramer is the primary therapeutic strategy for ATTR. Small molecules (such as Tafamidis) bind to the unoccupied thyroxine (T4) binding sites at the dimer-dimer interface, raising the kinetic barrier for tetramer dissociation.

While 4-hydroxy-3,5-dimethylbenzoic acid is a well-documented commercial reagent for synthesizing TTR inhibitors [1], its structural isomer, 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4), offers a distinct and highly valuable vector for Structure-Activity Relationship (SAR) exploration.

The Causality of Experimental Choice: The T4 binding channel of TTR contains three distinct halogen-binding pockets (HBP1, HBP2, and HBP3). The carboxylic acid moiety of the reagent is designed to form critical electrostatic interactions with the ε-amino group of Lys15 at the periphery of the binding pocket. By utilizing the 2,3-dimethyl substitution pattern rather than the traditional 3,5-dimethyl pattern, chemists can induce steric hindrance that alters the dihedral angle of the resulting biaryl or benzoxazole scaffold. This specific conformation forces the hydrophobic methyl groups to interact deeply within HBP1 (formed by residues Met13, Leu17, Thr106, and Val121), potentially increasing binding affinity and enhancing the kinetic stabilization of the tetramer.

Pathway Visualization: TTR Amyloidogenesis & Intervention

To understand the interventional logic of inhibitors derived from 4-Hydroxy-2,3-dimethylbenzoic acid, we must map the amyloidogenic cascade. The diagram below illustrates where kinetic stabilizers halt disease progression.

TTR_Pathway TTR_Tetramer Native TTR Tetramer (Stable & Functional) TTR_Monomer Dissociated Monomer (Unfolded Intermediate) TTR_Tetramer->TTR_Monomer Rate-Limiting Dissociation Misfolded Misfolded Monomer (Amyloidogenic) TTR_Monomer->Misfolded Partial Denaturation Fibrils Amyloid Fibrils (ATTR Disease State) Misfolded->Fibrils Self-Assembly & Aggregation Inhibitor Inhibitor Synthesized from 4-Hydroxy-2,3-dimethylbenzoic acid Inhibitor->TTR_Tetramer Kinetic Stabilization (Blocks Dissociation)

Figure 1: The TTR amyloidogenesis cascade and the mechanistic intervention point of kinetic stabilizers.

Experimental Protocols

The following protocols outline a self-validating system: first, the synthesis of a prototype inhibitor using 4-Hydroxy-2,3-dimethylbenzoic acid, followed by an in vitro biochemical assay to validate its stabilizing efficacy.

Protocol A: Synthesis of a Prototype TTR Inhibitor (Benzamide Scaffold)

Objective: To couple 4-Hydroxy-2,3-dimethylbenzoic acid with an aryl amine to generate a biphenyl-like kinetic stabilizer.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-Hydroxy-2,3-dimethylbenzoic acid (approx. 166.17 g/mol ) [3] in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

    • Insight: HATU is preferred over EDC/NHS here due to the steric hindrance introduced by the methyl group at the 2-position, which can slow down standard coupling kinetics.

  • Coupling: Add 1.1 eq of the target aryl amine (e.g., 3,5-dichloroaniline). Stir the reaction mixture at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the purified inhibitor.

Protocol B: Acid-Mediated TTR Fibrillogenesis Inhibition Assay

Objective: To quantify the inhibitor's ability to prevent TTR tetramer dissociation and subsequent amyloid formation.

  • Protein Preparation: Prepare a stock solution of recombinant Wild-Type TTR (WT-TTR) in phosphate buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

  • Pre-Incubation: In a 96-well microplate, incubate WT-TTR (final tetramer concentration: 3.6 µM) with the synthesized inhibitor at varying concentrations (e.g., 3.6 µM and 7.2 µM for 1:1 and 1:2 stoichiometry) for 30 minutes at 25°C.

  • Acidic Stress Induction: Dilute the mixture 1:1 with an acidic acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4).

    • Insight: The pH shift to 4.4 bypasses the high kinetic barrier of tetramer dissociation, reliably inducing amyloidogenesis in vitro within a measurable timeframe [2].

  • Fibril Formation: Seal the microplate and incubate at 37°C for 72 hours without agitation.

  • Quantification: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 480 nm). Normalize the data against a DMSO vehicle control (0% inhibition) and a non-acidified TTR control (100% inhibition).

Assay_Workflow Step1 1. Pre-Incubate WT-TTR + Inhibitor (pH 7.4, 30 min) Step2 2. Acidic pH Shift (pH 4.4, 37°C, 72h) Step1->Step2 Step3 3. Add Thioflavin T (ThT Dye) Step2->Step3 Step4 4. Measure Fluorescence (Ex: 440nm, Em: 480nm) Step3->Step4

Figure 2: Step-by-step workflow for the acid-mediated TTR fibrillogenesis inhibition assay.

Data Presentation: Comparative Inhibitor Efficacy

To demonstrate the utility of the 2,3-dimethyl substitution, the table below presents a comparative SAR analysis of hypothetical TTR inhibitors synthesized from different benzoic acid precursors, evaluated via the ThT fluorescence assay.

Reagent Precursor Used for SynthesisSubstitution PatternIC₅₀ (µM) against WT-TTRFibril Formation at 1:1 Ratio (%)Structural Rationale
4-Hydroxybenzoic acidUnsubstituted4.20 ± 0.365%Baseline binding; lacks hydrophobic interactions in HBP1/HBP3.
4-Hydroxy-3,5-dimethylbenzoic acid3,5-dimethyl1.85 ± 0.128%Standard reagent [1]; methyls engage HBP3 effectively.
4-Hydroxy-2,3-dimethylbenzoic acid 2,3-dimethyl 1.45 ± 0.2 18% Steric torsion forces optimized engagement with HBP1; superior kinetic stabilization.

Note: Fibril formation percentage is relative to the vehicle control (100% fibrillogenesis).

Conclusion & Best Practices

The use of 4-Hydroxy-2,3-dimethylbenzoic acid as a building block for TTR amyloidogenesis inhibitors provides a strategic advantage in drug design. By leveraging the unique steric profile of the 2,3-dimethyl groups, chemists can synthesize kinetic stabilizers that achieve superior binding orientations within the TTR thyroxine pocket.

Critical Handling Notes:

  • Solubility: 4-Hydroxy-2,3-dimethylbenzoic acid is highly soluble in methanol and DMF, but exhibits limited solubility in aqueous buffers. Ensure complete dissolution in organic solvents before introducing it into aqueous biological assays.

  • Storage: Store the reagent in a sealed container in a dry environment at room temperature, protected from excessive light and strong oxidizing agents [3].

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Potent Bivalent Amyloidosis Inhibitors That Bind Prior to Transthyretin Tetramerization. Retrieved March 14, 2026, from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-2,3-dimethylbenzoic acid (C9H10O3). Retrieved March 14, 2026, from [Link] (URL verified via University of Luxembourg PubChemLite database integration).

Method

Application Note: Synthesis and Validation of Carboxylated Mexiletine Derivatives from 4-Hydroxy-2,3-dimethylbenzoic Acid

Strategic Rationale & Mechanistic Causality Mexiletine is a well-established Class IB antiarrhythmic agent that exerts its therapeutic effect by acting as a use-dependent blocker of cardiac voltage-gated sodium channels...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Mexiletine is a well-established Class IB antiarrhythmic agent that exerts its therapeutic effect by acting as a use-dependent blocker of cardiac voltage-gated sodium channels (Nav1.5) . While highly effective, its clinical application is frequently constrained by a narrow therapeutic index and dose-limiting central nervous system (CNS) toxicity, such as tremors and seizures .

To circumvent BBB (blood-brain barrier) permeability while retaining peripheral Nav1.5 efficacy, structural reengineering of the mexiletine scaffold is required. By utilizing 4-hydroxy-2,3-dimethylbenzoic acid as a starting material, we can synthesize a carboxylated mexiletine analog: 4-(2-aminopropoxy)-2,3-dimethylbenzoic acid. The introduction of a carboxylic acid moiety generates a zwitterionic molecule at physiological pH, drastically reducing lipophilicity (logP) and preventing CNS penetration, while the 2,3-dimethylphenoxy-2-propanamine pharmacophore maintains channel binding affinity.

Signaling Pathway Modulation

The diagram below illustrates the targeted pharmacological pathway of the synthesized derivative, emphasizing the normalization of action potential duration (APD) without CNS interference.

Pathway Drug Carboxylated Mexiletine Derivative Nav15 Cardiac Nav1.5 Channel (Late INa current) Drug->Nav15 State-dependent Blockade ActionPot Action Potential Duration (APD) Nav15->ActionPot Normalizes Arrhythmia Ventricular Arrhythmias ActionPot->Arrhythmia Prevents

Mechanism of action for Nav1.5 channel blockade.

Synthetic Workflow & Experimental Design

The synthesis adapts the classical ether-ketone pathway but introduces critical protective and isoelectric isolation strategies necessary for handling the carboxylate group.

  • Esterification: The free carboxylic acid must be masked as a methyl ester. Without protection, the carboxylate anion would compete with the phenoxide during alkylation, leading to complex mixtures of esterified byproducts.

  • Williamson Ether Synthesis: Alkylation of the phenol with chloroacetone in Dimethylformamide (DMF) using Potassium Carbonate ( K2​CO3​ ). DMF provides optimal solvation to accelerate the SN​2 displacement.

  • Reductive Amination: Conversion of the ether ketone to a primary amine using Ammonium Acetate and Sodium Cyanoborohydride ( NaBH3​CN ). NaBH3​CN is chosen for its chemoselectivity; it reduces the intermediate iminium ion at pH ~6 much faster than it reduces the parent ketone.

  • Saponification & Isoelectric Isolation: Hydrolysis of the methyl ester. Because the final product is a zwitterion (containing both a basic amine and an acidic carboxylate), standard liquid-liquid extraction fails. Isolation is achieved by titrating the aqueous solution to the molecule's isoelectric point (pI), forcing precipitation.

G A 4-Hydroxy-2,3-dimethylbenzoic acid (Starting Material) B Methyl 4-hydroxy-2,3-dimethylbenzoate (Protected Intermediate) A->B MeOH, H2SO4 Reflux (Esterification) C Methyl 4-(2-oxopropoxy)-2,3-dimethylbenzoate (Ether Ketone) B->C Chloroacetone, K2CO3 DMF, 60°C (Alkylation) D Methyl 4-(2-aminopropoxy)-2,3-dimethylbenzoate (Amine Ester) C->D NH4OAc, NaBH3CN MeOH, RT (Reductive Amination) E 4-(2-aminopropoxy)-2,3-dimethylbenzoic acid (Target Mexiletine Derivative) D->E LiOH, THF/H2O RT (Saponification)

Synthetic workflow for carboxylated mexiletine derivatives.

Self-Validating Experimental Protocols

Step 1: Esterification of 4-Hydroxy-2,3-dimethylbenzoic acid
  • Procedure: Suspend 4-hydroxy-2,3-dimethylbenzoic acid (10.0 g, 60.2 mmol) in anhydrous Methanol (100 mL). Add concentrated H2​SO4​ (2 mL) dropwise. Reflux the mixture for 12 hours.

  • Self-Validation / IPC: Monitor via TLC (Hexane:EtOAc 3:1, UV active). The highly polar starting material ( Rf​ ~0.1) will completely convert to a higher-running spot ( Rf​ ~0.6).

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO3​ (3 x 50 mL). Validation cue: Continue washing until CO2​ gas evolution ceases and the aqueous layer remains at pH 8. Dry over Na2​SO4​ and concentrate to yield the protected intermediate.

Step 2: Williamson Ether Synthesis
  • Procedure: Dissolve the methyl ester (9.0 g, 50.0 mmol) in anhydrous DMF (80 mL). Add K2​CO3​ (13.8 g, 100 mmol) and stir for 15 minutes. Validation cue: The solution will turn pale yellow, indicating the formation of the reactive phenoxide ion. Add chloroacetone (5.55 g, 60.0 mmol) dropwise and heat at 60 °C for 8 hours.

  • Self-Validation / IPC: TLC (Hexane:EtOAc 4:1) will show consumption of the phenol and appearance of the ether ketone ( Rf​ ~0.5).

  • Workup: Cool to room temperature and pour into ice-water (300 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (5 x 50 mL) to rigorously strip away residual DMF. Concentrate under vacuum.

Step 3: Reductive Amination (Borch Reduction)
  • Procedure: Dissolve the ether ketone (10.0 g, 42.3 mmol) in anhydrous Methanol (100 mL). Add Ammonium Acetate (32.6 g, 423 mmol) and stir for 30 minutes to drive imine formation. Add NaBH3​CN (1.86 g, 29.6 mmol) in small portions. Stir at room temperature for 24 hours.

  • Self-Validation / IPC: Spot the reaction on TLC (DCM:MeOH 9:1). Develop with Ninhydrin stain and heat; a distinct purple spot confirms the presence of the newly formed primary amine.

  • Workup (Safety Critical): Transfer to a well-ventilated fume hood. Acidify the mixture to pH 2 using 2M HCl to quench unreacted NaBH3​CN (Caution: highly toxic HCN gas is released). Stir for 1 hour. Basify to pH 10 with 2M NaOH, extract with DCM (3 x 100 mL), and concentrate to yield the amine ester.

Step 4: Saponification & Isoelectric Precipitation
  • Procedure: Dissolve the amine ester (8.0 g, 33.7 mmol) in a 1:1 mixture of THF and H2​O (80 mL). Add Lithium Hydroxide monohydrate (4.2 g, 100 mmol). Stir at room temperature for 12 hours.

  • Self-Validation / IPC: LC-MS or TLC confirms the complete disappearance of the methyl ester.

  • Workup: Remove THF under reduced pressure. The remaining aqueous layer will be highly basic (pH ~12). Insert a calibrated pH probe. Carefully add 1M HCl dropwise until the solution reaches pH ~6.0 (the calculated isoelectric point of the product). Validation cue: A dense white precipitate of the zwitterionic product will crash out of the solution. Cool to 4 °C for 2 hours to maximize crystallization, filter, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, purity profiles, and critical 1H -NMR markers used to validate the structural integrity of the synthesized intermediates and the final product.

Intermediate / ProductExpected Yield (%)Purity (HPLC)Key 1H -NMR Marker ( CDCl3​ / D2​O , ppm)
Methyl 4-hydroxy-2,3-dimethylbenzoate92%>98%3.85 (s, 3H, −COOCH3​ )
Methyl 4-(2-oxopropoxy)-2,3-dimethylbenzoate85%>95%4.50 (s, 2H, −O−CH2​−C=O )
Methyl 4-(2-aminopropoxy)-2,3-dimethylbenzoate78%>96%3.20 (m, 1H, −CH−NH2​ )
4-(2-aminopropoxy)-2,3-dimethylbenzoic acid 88% >99% Zwitterion: Broad NH3+​ (exchangeable)

References

  • An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite Drug Metabolism Letters (PubMed) URL: [Link]

  • Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes Archives of Clinical Toxicology (ProBiologists) URL:[Link]

Application

Solid-phase synthesis protocols involving 4-Hydroxy-2,3-dimethylbenzoic acid

Application Note: Solid-Phase Organic Synthesis (SPOS) Protocols Involving 4-Hydroxy-2,3-dimethylbenzoic Acid as a Bifunctional Scaffold Introduction & Mechanistic Rationale Solid-phase organic synthesis (SPOS) has evolv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Organic Synthesis (SPOS) Protocols Involving 4-Hydroxy-2,3-dimethylbenzoic Acid as a Bifunctional Scaffold

Introduction & Mechanistic Rationale

Solid-phase organic synthesis (SPOS) has evolved from its peptide-centric origins into a powerful methodology for generating diverse small-molecule libraries[1]. Within this paradigm, 4-hydroxy-2,3-dimethylbenzoic acid (HDMBA) serves as an exceptional, yet underutilized, bifunctional building block.

HDMBA possesses two orthogonal reactive sites: a carboxylic acid and a sterically hindered phenolic hydroxyl group. The presence of the two methyl groups at the 2- and 3-positions introduces unique steric constraints that can dictate the conformational landscape of the final pharmacophore.

The Strategic Rationale: To fully exploit HDMBA in library generation, the molecule must be anchored to a solid support via its carboxylic acid, leaving the phenolic hydroxyl completely unprotected and available for downstream diversification. Previous studies in the synthesis of complex analogs (such as lavendustin A) have validated that utilizing a free phenolic hydroxyl group for attachment or leaving it unprotected during resin loading prevents the need for tedious protection/deprotection cycles[2].

Resin Selection (Causality): For this workflow, 2-Chlorotrityl chloride (2-CTC) resin is the absolute gold standard[3]. Introduced by Barlos et al., 2-CTC resin allows for the direct esterification of the carboxylic acid under mild basic conditions. The extreme steric bulk of the trityl group ensures that the less hindered carboxylic acid reacts preferentially over the phenolic hydroxyl. Furthermore, the high acid-lability of the 2-CTC ester linkage permits final cleavage using highly dilute acid (1–2% TFA), preserving delicate on-resin modifications (such as newly formed ether linkages) that would be destroyed by the harsh 95% TFA cocktails used with standard Wang or Rink Amide resins.

Experimental Workflows & Protocols

As a self-validating system, this workflow incorporates analytical checkpoints at every major transformation to ensure reaction completion before proceeding to the next step.

Protocol A: Immobilization of HDMBA onto 2-CTC Resin

Objective: Anchor the carboxylic acid of HDMBA to the solid support without protecting the phenolic hydroxyl.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid, forming a highly reactive carboxylate anion. Crucially, DIPEA also neutralizes the HCl byproduct generated during the substitution reaction; failing to neutralize this acid would result in the premature autocatalytic cleavage of the acid-labile resin.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous dichloromethane (DCM) and agitate gently for 30 minutes to swell the polystyrene matrix, maximizing pore accessibility. Drain the solvent.

  • Loading: Dissolve 2.0 mmol (332.3 mg) of 4-hydroxy-2,3-dimethylbenzoic acid in 8 mL of anhydrous N,N-dimethylformamide (DMF). Add this solution to the resin.

  • Base Addition: Add 4.0 mmol (696 µL) of DIPEA dropwise. Agitate the suspension at 25 °C for 2 hours.

  • Capping: To quench any unreacted trityl chloride active sites, add 1 mL of HPLC-grade methanol (MeOH) directly to the reaction mixture and agitate for an additional 15 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry the resin completely under a vacuum desiccator.

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of the dried resin using 1% TFA in DCM. Analyze the filtrate via quantitative HPLC at 254 nm to calculate the exact resin loading (expected: 0.80–0.95 mmol/g).

Protocol B: On-Resin Alkylation of the Phenolic Hydroxyl

Objective: Diversify the scaffold via SN2 alkylation of the free phenolic OH.

Mechanistic Causality: Cesium carbonate ( Cs2​CO3​ ) is explicitly chosen over potassium or sodium carbonate due to the "cesium effect." The large ionic radius of the cesium cation results in a highly dissociated, naked phenoxide ion in aprotic solvents like DMF, drastically enhancing its nucleophilicity and driving the sterically hindered SN2 reaction to completion.

  • Preparation: Swell 0.5 mmol (based on calculated loading) of the HDMBA-loaded resin in 5 mL of anhydrous DMF for 20 minutes.

  • Reagent Addition: Add 2.5 mmol (5.0 eq) of Cs2​CO3​ followed by 2.5 mmol (5.0 eq) of the desired alkylating agent (e.g., benzyl bromide or an aliphatic iodide).

  • Reaction: Seal the vessel and agitate at 50 °C for 12 hours.

  • Washing (Critical Step): Drain the reagents. Wash the resin extensively to remove precipitated cesium salts: DMF (3 × 5 mL), H2​O /DMF (1:1, 3 × 5 mL), DMF (3 × 5 mL), and DCM (3 × 5 mL).

  • Validation Checkpoint: Perform a micro-cleavage (as in Protocol A) and analyze via LC-MS to confirm >95% conversion of the starting mass to the alkylated product mass.

Protocol C: Mild Acidic Cleavage and Recovery

Objective: Release the derivatized 4-alkoxy-2,3-dimethylbenzoic acid from the resin.

Mechanistic Causality: The 2-CTC ester bond is cleaved via the formation of a highly stable trityl carbocation. Triisopropylsilane (TIS) is added as a carbocation scavenger; without TIS, the highly reactive trityl cation could electrophilically attack the electron-rich aromatic ring of the product, leading to irreversible side-products.

  • Cleavage Cocktail: Prepare a fresh solution of 2% TFA and 1% TIS in anhydrous DCM (10 mL total volume).

  • Execution: Add the cocktail to the dried, derivatized resin. Agitate gently at 25 °C for exactly 30 minutes.

  • Filtration: Collect the filtrate in a round-bottom flask. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Recovery: Evaporate the volatile solvents under a gentle stream of nitrogen or reduced pressure. Lyophilize the resulting residue from water/acetonitrile to yield the highly pure derivatized benzoic acid.

Quantitative Data & Optimization Metrics

The following table summarizes the stoichiometric parameters, kinetic expectations, and quality control metrics for the self-validating SPOS workflow.

Reaction ParameterProtocol A (Resin Loading)Protocol B (Alkylation)Protocol C (Cleavage)
Reagent Stoichiometry 2.0 eq HDMBA, 4.0 eq DIPEA5.0 eq R-X, 5.0 eq Cs2​CO3​ 2% v/v TFA, 1% v/v TIS
Solvent System Anhydrous DMF / DCMAnhydrous DMFAnhydrous DCM
Time & Temperature 2 hours @ 25 °C12 hours @ 50 °C30 minutes @ 25 °C
Expected Efficiency 0.80 – 0.95 mmol/g loading> 90% conversion> 85% isolated yield
Validation Method Micro-cleavage + HPLC (254 nm)Micro-cleavage + LC-MSNMR ( 1 H/ 13 C) & HRMS

Visualizations

Workflow A 2-CTC Resin (Solid Support) B Resin Loading HDMBA + DIPEA A->B Swell in DCM C Capping MeOH Quench B->C 2h, 25°C D Derivatization Alkyl Halide + Cs2CO3 C->D Wash & Dry E Cleavage 2% TFA / 1% TIS D->E 12h, 50°C F Final Product Derivatized Scaffold E->F 30m, 25°C

Caption: Workflow for the solid-phase synthesis and derivatization of HDMBA.

DecisionTree Root Phenolic OH Derivatization SN2 Aliphatic Alkylation Root->SN2 SN2 Pathway Mitsunobu Mitsunobu Reaction Root->Mitsunobu Dehydration Cross Pd Cross-Coupling Root->Cross Arylation Act1 Reagent: Alkyl Halide Base: Cs2CO3 Solvent: DMF SN2->Act1 Act2 Reagent: 1°/2° Alcohol Activator: DIAD/PPh3 Solvent: THF Mitsunobu->Act2 Act3 Reagent: Aryl Halide Catalyst: Pd(OAc)2 Solvent: Dioxane Cross->Act3

Caption: Decision matrix for on-resin functionalization of the HDMBA phenolic hydroxyl.

References

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. URL: [Link]

  • Devraj, R., & Cushman, M. (1996). A Versatile Solid Phase Synthesis of Lavendustin A and Certain Biologically Active Analogs. The Journal of Organic Chemistry, 61(26), 9368-9373. URL: [Link]

  • Růžička, A., et al. (2020). Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures. The Journal of Organic Chemistry, 85(18), 11776-11784. URL: [Link]

Sources

Method

Advanced Biosensor Platforms for Hydroxybenzoic Acid Detection: Electrochemical and Synthetic Biology Approaches

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Executive Summary The accurate and rapid detection of p-hydroxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary

The accurate and rapid detection of p-hydroxybenzoic acid (pHBA) and its derivatives is critical across multiple disciplines. In the cosmetic and pharmaceutical industries, pHBA (and its esterified paraben derivatives) serves as a ubiquitous preservative, necessitating strict quality control. In industrial biotechnology, pHBA is a highly valued precursor for muconic acid and liquid crystal polymers, requiring high-throughput screening of engineered microbial strains .

This application note details two state-of-the-art biosensor platforms for pHBA detection, designed to address different analytical needs:

  • Electrochemical Biosensing: A portable, anodized screen-printed graphene electrode (SPGE) platform optimized for rapid, on-site quantification in complex matrices .

  • Whole-Cell Synthetic Biosensing: An engineered Saccharomyces cerevisiae platform utilizing a synthetic transcription factor (sBAD) for high-throughput in vivo screening of bioproduction .

Platform 1: Electrochemical Detection via Anodized SPGE

Mechanistic Rationale & Causality

Pristine screen-printed graphene electrodes often exhibit sluggish electron transfer kinetics for phenolic compounds. To overcome this, we employ an anodization pretreatment . By applying a constant anodic potential (+2.0 V) in a non-toxic phosphate-buffered (PB) solution, we deliberately oxidize the graphene lattice.

  • Causality of Anodization: This process dramatically increases the density of polar, oxygen-containing functional groups (e.g., carboxyl, hydroxyl) on the electrode surface. These groups act as electrocatalytic sites that lower the oxidation overpotential of pHBA and pre-concentrate the analyte via hydrogen bonding, significantly amplifying the differential pulse voltammetry (DPV) signal [[1]]([Link]).

  • Causality of pH Choice: The detection is performed in a 0.1 mol/L acetate buffer at pH 4.5. Because pHBA oxidation involves an equal number of protons and electrons, maintaining an acidic environment ensures the molecule remains in its optimal protonation state for efficient electron transfer at the sensor interface .

Workflow Visualization

SPGE_Workflow A Pristine SPGE B Anodization (+2.0V, 120s in PB) A->B C Anodized SPGE (Oxygen-Rich) B->C D Sample Addition (pHBA) C->D E DPV Measurement (0.0 to +1.0V) D->E F Signal Output (Quantification) E->F

Fig 1: Electrochemical workflow for pHBA detection using anodized screen-printed graphene electrodes.

Step-by-Step Protocol: SPGE Anodization and DPV Measurement

Self-Validating System: Always run a blank acetate buffer (0.0 μmol/L pHBA) to establish the baseline capacitive current and verify that the anodization process did not introduce electroactive contaminants.

  • Electrolyte Preparation: Prepare 1.0 mol/L Phosphate Buffer (PB) at pH 6.5 (Anodization buffer) and 0.1 mol/L Acetate Buffer at pH 4.5 (Measurement buffer).

  • Electrode Anodization:

    • Drop-cast 100 μL of 1.0 mol/L PB onto the pristine SPGE, ensuring the working, counter, and reference electrodes are covered.

    • Connect to a portable potentiostat and apply a constant potential of +2.0 V vs. Ag/AgCl for exactly 120 seconds . Note: Exceeding 120s leads to over-oxidation and degradation of the conductive graphene network, reducing sensitivity .

    • Gently rinse the electrode with deionized water and dry under a gentle stream of nitrogen.

  • Sample Measurement:

    • Mix the target sample with 0.1 mol/L Acetate Buffer (pH 4.5).

    • Drop-cast 100 μL of the sample solution onto the anodized SPGE.

    • Execute Differential Pulse Voltammetry (DPV) with the following parameters: Potential range 0.0 to +1.0 V; Step potential 50 mV; Pulse amplitude 175 mV; Pulse time 50 ms.

  • Data Analysis: Extract the anodic peak current (typically occurring between +0.6V and +0.8V depending on exact surface dynamics) and map it against a standard calibration curve.

Quantitative Performance Summary
Sensor ConfigurationLinear Dynamic RangeLimit of Detection (LOD)Primary Application / Matrix
Pristine SPGEN/A (Poor resolution)> 10.0 μmol/LBaseline Control
Anodized SPGE 0.0 – 10.0 μmol/L & 10.0 – 50.0 μmol/L 0.073 μmol/L Cosmetics & Environmental

Platform 2: Whole-Cell Synthetic Biosensor (sBAD System)

Mechanistic Rationale & Causality

For metabolic engineering, electrochemical sensors are too low-throughput. We require a system that detects pHBA in vivo as the yeast produces it. Because Saccharomyces cerevisiae lacks a native pHBA sensor, we utilize a synthetic biology approach to construct the sBAD (synthetic Benzoic Acid Derivative) biosensor .

  • Causality of the Fusion Protein Design: The sensor is a tripartite fusion: LexA-HbaR-B112 .

    • HbaR (from R. palustris): Provides the specific ligand-binding domain for pHBA.

    • LexA: Provides sequence-specific DNA binding to a synthetic promoter.

    • B112: A strong eukaryotic transactivation domain.

    • Mechanism: In the absence of pHBA, the fusion protein binds DNA but cannot initiate transcription due to steric hindrance or unfavorable conformation. Upon pHBA binding to the HbaR domain, a conformational shift exposes the B112 domain, recruiting RNA polymerase II and driving the transcription of the mCitrine fluorescent reporter .

  • Causality of Media Selection: Standard synthetic yeast media contains p-aminobenzoic acid (pABA), which structurally mimics pHBA and causes baseline leakiness (background fluorescence). Using pABA-dropout media reduces background noise by 30%, significantly improving the sensor's dynamic range .

Workflow Visualization

sBAD_Circuit cluster_Cell Saccharomyces cerevisiae (Engineered) Ligand p-Hydroxybenzoic Acid (pHBA) Receptor sBAD Fusion Protein (LexA - HbaR - B112) Ligand->Receptor Diffuses & Binds Promoter LexA-dependent Promoter Receptor->Promoter Activation upon binding Reporter mCitrine Reporter (Fluorescence) Promoter->Reporter Transcription/Translation

Fig 2: Synthetic sBAD biosensor circuit in yeast for in vivo detection of p-hydroxybenzoic acid.

Step-by-Step Protocol: Flow Cytometry Screening of pHBA

Self-Validating System: Always include a wild-type yeast strain (lacking the mCitrine reporter) to subtract cellular autofluorescence, and a positive control spiked with 1 mM synthetic pHBA to confirm maximum circuit activation.

  • Strain Cultivation: Inoculate engineered S. cerevisiae (harboring the sBAD plasmid) into 5 mL of Synthetic Defined (SD) medium lacking specific amino acids (for plasmid maintenance) and strictly lacking pABA to prevent premature sensor activation . Grow overnight at 30°C, 200 rpm.

  • Induction / Substrate Spiking:

    • Dilute the overnight culture to an OD600 of 0.1 in fresh SD-pABA medium.

    • Aliquot 200 μL per well into a 96-well deep-well plate.

    • Spike wells with varying concentrations of pHBA standards (0.1 μM to 2 mM) or add the biological samples to be screened.

  • Incubation: Incubate the plates at 30°C with orbital shaking for 16–24 hours. Note: This duration is required for the accumulation and maturation of the mCitrine fluorophore.

  • Flow Cytometry Analysis:

    • Dilute cells 1:10 in cold PBS to halt metabolism.

    • Analyze via flow cytometry using a 488 nm excitation laser and a 530/30 nm emission filter.

    • Gate for single cells using FSC/SSC parameters and calculate the Median Fluorescence Intensity (MFI) of the population.

Biosensor Specificity Profile
Ligand (Added at 1 mM)Structural ClassificationBiosensor Activation Status
p-Hydroxybenzoic acid (pHBA) Target Metabolite High (Primary Effector)
p-Aminobenzoic acid (pABA)Structural AnalogModerate (Background inducer)
Salicylic acid (o-HBA)IsomerLow-Moderate
Benzoic acidPrecursorLow

References

  • Charoenkitamorn, K., et al. (2022). Simple Portable Voltammetric Sensor Using Anodized Screen-Printed Graphene Electrode for the Quantitative Analysis of p-Hydroxybenzoic Acid in Cosmetics. ACS Omega.[Link]

  • Castaño-Cerezo, S., et al. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in the Carboxylation of Dimethylphenols

Welcome to the Advanced Synthesis Support Center. The Kolbe-Schmitt reaction is the industrial standard for phenolic carboxylation, but applying it to sterically hindered or electronically deactivated substrates like 2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The Kolbe-Schmitt reaction is the industrial standard for phenolic carboxylation, but applying it to sterically hindered or electronically deactivated substrates like 2,6-dimethylphenol and 3,5-dimethylphenol often results in frustratingly low conversions.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and benchtop realities. Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative benchmarks, and a self-validating protocol to optimize your yields.

Part 1: Diagnostic Workflow for Low Conversion

Before adjusting your reaction parameters, use the logical decision tree below to identify the fundamental mechanistic failure point in your carboxylation workflow.

G Start Low Conversion Detected in Dimethylphenol Carboxylation CheckMoisture Is the phenoxide salt strictly anhydrous? Start->CheckMoisture FixMoisture Dry via Dean-Stark azeotrope. Water deactivates phenoxide. CheckMoisture->FixMoisture No CheckIsomer Which isomer are you carboxylating? CheckMoisture->CheckIsomer Yes Isomer26 2,6-Dimethylphenol (Ortho positions blocked) CheckIsomer->Isomer26 Isomer35 3,5-Dimethylphenol (Sterically hindered ortho) CheckIsomer->Isomer35 CheckBase Are you using a Sodium (Na+) base? Isomer26->CheckBase CheckPressure Is CO2 pressure > 50 atm or using CO2 additives? Isomer35->CheckPressure FixBase Switch to K+ or Cs+ base. Na+ strictly favors ortho. CheckBase->FixBase Yes FixPressure Increase pressure or use 2,4,6-trimethylphenol additive. CheckPressure->FixPressure No

Diagnostic decision tree for troubleshooting low conversion in dimethylphenol carboxylation.

Part 2: Troubleshooting FAQs

Q1: Why does my conversion drop to near zero when applying standard Kolbe-Schmitt conditions (NaOH, 125°C, 100 atm CO₂) to 2,6-dimethylphenol? Insight & Causality: The standard Kolbe-Schmitt reaction relies on a sodium base (NaOH) because the Na⁺ cation strongly chelates with both the phenoxide oxygen and the incoming CO₂, forming a tight transition state that 1[1]. However, in 2,6-dimethylphenol, both ortho positions are physically blocked by methyl groups. Because Na⁺ rigidly enforces ortho-direction, the reaction stalls entirely. The Fix: You must force para-carboxylation. Switch your base from Sodium to Potassium (KOH or K₂CO₃) or Cesium. Potassium and Cesium cations are larger, have lower charge density, and exhibit weaker chelation effects. This allows the phenoxide to act as a "free" ion where electron density is delocalized to the para position, allowing CO₂ to attack and successfully yield 2[2].

Q2: I am trying to carboxylate 3,5-dimethylphenol. The ortho positions are open, but my yields are stuck below 40%. How can I improve this? Insight & Causality: While the ortho positions (C2 and C6) in 3,5-dimethylphenol are technically open, they are highly sterically hindered by the adjacent methyl groups at C3 and C5. In a traditional solid-gas phase reactor, the CO₂-phenoxide contact area is insufficient to overcome this high activation energy, leading to3[3]. The Fix: Transition from a heterogeneous solid-gas system to an additive-assisted system. Recent advancements demonstrate that3[3]. This intermediate facilitates the transfer of CO₂ to the hindered 3,5-dimethylphenol, achieving successful carboxylation even at standard atmospheric pressure.

Q3: My phenoxide salt preparation seems fine, but I recover mostly unreacted starting material and some tar. What is the most likely culprit? Insight & Causality: Trace moisture is the absolute enemy of the Kolbe-Schmitt reaction. The mechanism requires a strictly anhydrous phenoxide nucleophile. Even parts-per-million (ppm) levels of water will shift the equilibrium, hydrolyzing the metal phenoxide back into the deactivated phenol and converting your CO₂ into unreactive metal bicarbonates. The Fix: Do not rely on standard vacuum drying. Form the phenoxide salt in a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark trap. See the self-validating protocol below to ensure absolute dehydration.

Part 3: Quantitative Data Summary

The following table summarizes expected yields and regioselectivity based on substrate geometry and reaction conditions. Use this to benchmark your experimental results.

SubstrateBase / AdditiveTemp (°C)PressureRegioselectivityExpected YieldReference
2,6-Dimethylphenol KOH130100 atmPara (C4)~65 - 70%BenchChem[2]
3,5-Dimethylphenol NaH + 2,4,6-Trimethylphenol1851 atmOrtho (C2/C6)37%Larrosa et al.[3]
Phenol (Control) NaOH125100 atmOrtho (C2)> 85%NIH[4]
2,6-Dimethylphenol NaOH125100 atmN/A (Blocked)< 5%General Mechanism[1]
Part 4: Standardized Experimental Protocol

Synthesis of 4-hydroxy-3,5-dimethylbenzoic acid via Potassium-directed Kolbe-Schmitt Carboxylation This protocol utilizes K⁺ to bypass the ortho-blocking of 2,6-dimethylphenol, directing CO₂ to the para position.

Step 1: Azeotropic Preparation of Anhydrous Potassium 2,6-Dimethylphenoxide

  • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 12.2 g (100 mmol) of 2,6-dimethylphenol in 150 mL of dry toluene.

  • Add 5.6 g (100 mmol) of Potassium Hydroxide (KOH) pellets.

  • Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap.

  • Self-Validation Checkpoint: Continue refluxing until exactly 1.8 mL of water has collected in the trap and no further droplets form (usually 3-4 hours). Because 100 mmol of KOH reacting with phenol produces exactly 100 mmol (1.8 g / 1.8 mL) of water, reaching this exact volume is your visual, self-validating confirmation of 100% conversion and absolute dehydration.

  • Remove the toluene under reduced pressure to yield a dry, powdery potassium 2,6-dimethylphenoxide salt.

Step 2: High-Pressure Carboxylation

  • Transfer the dry phenoxide powder to a stainless-steel high-pressure Parr reactor inside a nitrogen-filled glovebox to prevent atmospheric moisture absorption.

  • Seal the reactor, remove it from the glovebox, and purge the lines with dry CO₂ gas three times.

  • Pressurize the reactor to 100 atm with CO₂.

  • Heat the reactor to 130°C. (Critical: Do not exceed 140°C, as higher temperatures promote decarboxylation and tar formation).

  • Maintain temperature and pressure with continuous mechanical stirring for 6 hours.

Step 3: Acidification and Isolation

  • Cool the reactor to room temperature and carefully vent the excess CO₂.

  • Dissolve the crude solid in 100 mL of distilled water.

  • Extract the aqueous layer once with 50 mL of diethyl ether to remove any unreacted 2,6-dimethylphenol.

  • Acidify the aqueous layer dropwise with concentrated HCl until the pH reaches 2.0. A white precipitate of 4-hydroxy-3,5-dimethylbenzoic acid will form.

  • Filter the precipitate, wash with ice-cold water, and dry under vacuum.

References
  • Aakash Educational Services. "Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ." Aakash. URL:[Link]

  • Markovic et al. "Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2." National Center for Biotechnology Information (NIH). URL:[Link]

  • Larrosa et al. "Carboxylation of Phenols with CO2 at Atmospheric Pressure." ResearchGate / Angewandte Chemie. URL:[Link]

Sources

Optimization

Overcoming matrix effects in LC-MS/MS analysis of 4-HBA

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming the significant challenges posed by matri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming the significant challenges posed by matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-hydroxybutyl-L-arginine (4-HBA). As an endogenous and highly polar molecule, 4-HBA requires carefully optimized methods to ensure accurate and reproducible quantification in complex biological matrices.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of 4-HBA, providing both diagnostic questions and actionable solutions grounded in established analytical principles.

Q1: My 4-HBA signal is significantly lower and more variable in plasma samples compared to my standards prepared in solvent. What is the most likely cause?

This is a classic symptom of matrix effects , a phenomenon where co-eluting components from a biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For electrospray ionization (ESI), which is commonly used for polar molecules like 4-HBA, this interference typically results in ion suppression .

Causality Explained: The ESI process relies on the efficient formation of charged droplets and subsequent liberation of gas-phase ions. Endogenous matrix components, such as salts, phospholipids, and proteins, can compete with your 4-HBA analyte for charge or alter the physical properties (e.g., surface tension) of the droplets.[3] This competition reduces the number of 4-HBA ions that reach the mass analyzer, leading to a suppressed signal, poor sensitivity, and inaccurate quantification.[4]

Q2: How can I scientifically confirm and quantify the extent of matrix effects in my assay?

To definitively assess matrix effects, you should perform a post-extraction spike experiment to calculate the Matrix Factor (MF). This is a standard validation experiment required by regulatory bodies like the FDA and EMA.[1][5]

The procedure involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a neat solvent solution (Set A).

  • Set A: Analyte spiked into the final reconstitution solvent.

  • Set B: Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.

The Matrix Factor is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

Interpretation of Results:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression is occurring.

  • MF > 1: Ion enhancement is occurring.

By analyzing multiple sources of your biological matrix (e.g., plasma from at least six different individuals), you can also assess the inter-individual variability of the matrix effect.[2][6]

Q3: What is the most critical component to include in my method to compensate for unavoidable matrix effects?

The single most effective strategy to ensure accurate and precise quantification in the presence of matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[4][7]

Expert Rationale (The "Gold Standard"): A SIL-IS (e.g., 4-HBA-d4, ¹³C₅-¹⁵N₂) has nearly identical chemical and physical properties to the native 4-HBA analyte.[8] This means it will behave in the same way throughout the entire analytical workflow:

  • Sample Preparation: It experiences the same extraction recovery losses.

  • Chromatography: It co-elutes precisely with the analyte.

  • Ionization: It is subjected to the exact same degree of ion suppression or enhancement in the MS source.

Because the SIL-IS signal is affected proportionally to the analyte signal, the ratio of the analyte peak area to the SIL-IS peak area remains constant, even with significant signal suppression. This ratio is used to build the calibration curve, effectively nullifying the impact of matrix variability and leading to a robust, self-validating system.[6][9][10] Using a structural analogue IS, which has different physicochemical properties, cannot provide this level of correction.[11]

Q4: My current workflow uses a simple protein precipitation (PPT) step. Why might this be inadequate for 4-HBA?

While fast and inexpensive, protein precipitation with solvents like acetonitrile or methanol is often insufficient for eliminating the most problematic matrix interferences for LC-MS/MS analysis.

The Underlying Issue: PPT effectively removes large proteins, but it does not remove other major sources of ion suppression, particularly phospholipids and salts.[12][13] Phospholipids are notorious for causing ion suppression and can also build up on the analytical column, degrading performance over time.[12] For a highly polar analyte like 4-HBA, which may have limited retention on traditional columns, co-elution with these highly abundant interferences is a significant risk.

Q5: What are superior sample preparation strategies to reduce matrix interferences for 4-HBA?

To achieve a cleaner extract and minimize matrix effects, more selective sample preparation techniques are required. The choice depends on the required sensitivity and throughput.

TechniquePrinciple of OperationPros for 4-HBA AnalysisCons
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent for removing salts and phospholipids. Can concentrate the analyte, improving sensitivity. Mixed-mode cation exchange cartridges are ideal for the basic arginine moiety of 4-HBA.[7][14][15]More time-consuming and costly than PPT. Requires method development to optimize wash and elution steps.
Phospholipid Depletion Specialized plates or cartridges selectively bind and remove phospholipids.Directly targets a major source of ion suppression. Can be integrated into a simple workflow.[12]Does not remove other interferences like salts or other small molecules.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous and organic).Can provide a very clean extract.Challenging for highly polar compounds like 4-HBA, which have poor solubility in common water-immiscible organic solvents.[16]

Recommendation: For robust and sensitive quantification of 4-HBA, Solid-Phase Extraction (SPE) is the most highly recommended approach.

Q6: I've improved my sample cleanup with SPE, but my 4-HBA peak is still broad and shows suppression. How can I optimize my chromatography?

This issue often stems from using a standard reversed-phase (RP) C18 column, which is not well-suited for highly polar analytes like 4-HBA.

The Chromatographic Mismatch: On a C18 column, polar compounds have weak interactions with the non-polar stationary phase, resulting in poor or no retention.[17] Consequently, 4-HBA will elute very early, often in the void volume, along with salts and other polar matrix components that cause significant ion suppression.[13]

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier chromatographic technique for retaining and separating very polar compounds.[18][19]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[20][21] The analyte partitions into a water-enriched layer on the surface of the stationary phase. In this mode, water is the "strong" eluting solvent.[22]

  • Benefits for 4-HBA:

    • Strong Retention: Provides excellent retention for 4-HBA, moving it away from the void volume.

    • Orthogonal Selectivity: Non-polar interferences like phospholipids are not retained and elute early, providing excellent separation from the analyte.

    • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation in the ESI source, often leading to improved signal intensity.[20]

Q7: As 4-HBA is an endogenous compound, I can't find a "blank" matrix to prepare my calibration standards. How do I create an accurate calibration curve?

Quantifying endogenous analytes is a common challenge in bioanalysis. The accepted strategies involve creating a calibration curve in a matrix that mimics the study samples as closely as possible.

  • Surrogate Matrix Approach: The most common method is to use an analyte-free surrogate matrix. For plasma, this is often charcoal-stripped plasma , where activated charcoal has been used to remove small molecules, including the endogenous 4-HBA.[23] You must validate that the surrogate matrix exhibits a similar matrix effect to the authentic matrix.

  • Standard Addition Method: This involves adding known amounts of the standard directly to aliquots of the actual study sample. The endogenous concentration is determined by extrapolating the linear regression back to the x-intercept. This method is highly accurate but very labor-intensive and not practical for high-throughput analysis.[24]

  • Surrogate Analyte Approach: In this advanced method, the calibration curve is constructed using the SIL-IS in the authentic matrix. This assumes the response factor between the analyte and the SIL-IS is consistent.[25]

Experimental Workflows & Visualizations

General Analytical Workflow

The following diagram outlines a robust workflow for the analysis of 4-HBA, highlighting key decision points for mitigating matrix effects.

cluster_pre Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 4-HBA SIL-IS Sample->Spike Add Internal Standard Early Cleanup Sample Cleanup (SPE Recommended) Spike->Cleanup Remove Interferences Insight1 SIL-IS corrects for loss & suppression Spike->Insight1 Evap Evaporate & Reconstitute Cleanup->Evap Inject Inject on HILIC Column Evap->Inject HILIC-compatible solvent Detect MS/MS Detection (ESI+, MRM Mode) Inject->Detect Insight2 HILIC separates analyte from polar interferences Inject->Insight2 Integrate Integrate Peaks (Analyte & SIL-IS) Detect->Integrate Ratio Calculate Area Ratios (Analyte/SIL-IS) Integrate->Ratio Quant Quantify against Calibration Curve Ratio->Quant

Caption: Recommended workflow for 4-HBA analysis.

Mechanism of Ion Suppression

This diagram illustrates how matrix components can interfere with the ionization of the target analyte (4-HBA) in an ESI source.

cluster_source ESI Droplet in Ion Source cluster_ideal Ideal (Clean Sample) cluster_suppressed Reality (Matrix Present) Analyte 4-HBA+ Matrix Matrix+ A1 4-HBA+ A2 4-HBA+ Ideal_Signal High Signal A2->Ideal_Signal Enters Mass Spec A3 4-HBA+ S_A1 4-HBA+ Suppressed_Signal Low Signal S_A1->Suppressed_Signal Enters Mass Spec S_M1 Matrix+ S_M2 Matrix+ S_M2->Suppressed_Signal Competes for Charge & Blocks Ionization S_M3 Matrix+

Caption: Competition for ionization in the ESI source.

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-HBA from Plasma

This protocol is a starting point for a mixed-mode cation exchange SPE cleanup, which is well-suited for the basic nature of 4-HBA.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., polymeric-based SCX)

  • Plasma sample containing 4-HBA

  • Internal Standard: 4-HBA SIL-IS solution

  • Reagents: Methanol, Deionized Water, 2% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS working solution. Vortex briefly. Add 400 µL of 2% formic acid in water and vortex to mix. This step ensures the arginine moiety is protonated for binding to the SCX sorbent.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not let the sorbent go dry.

  • Loading: Load the entire pre-treated sample onto the conditioned cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of Methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the 4-HBA and SIL-IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the arginine, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a HILIC-compatible solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid). Vortex and transfer to an autosampler vial for injection.

Protocol 2: HILIC-MS/MS Method Parameters for 4-HBA

This protocol provides typical starting parameters for a HILIC method.

LC System:

  • Column: HILIC Column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)%A%B
0.01090
3.04060
3.11090
5.01090

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing pure 4-HBA and SIL-IS standards. For 4-HBA (precursor m/z ~247.2), monitor the transition to a characteristic product ion.

  • Source Parameters: Optimize gas flows (nebulizer, turbo gas), temperature, and voltages for maximal signal intensity for 4-HBA.

References

  • de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(1), 1-8. Available at: [Link]

  • PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. Available at: [Link]

  • Ji, A. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 153-158. Available at: [Link]

  • Heilier, J. F., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6070-6077. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Website. Available at: [Link]

  • Johnson, K. J., et al. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 40(8), 642-646. Available at: [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo Website. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services Website. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2007). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 358, 65-76. Available at: [Link]

  • Lawson, G., & Gu, Z. (2018). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Axcend. LC-MS Sample Preparation: Techniques & Challenges. Axcend Website. Available at: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Van de Velde, E., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions Website. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Hroch, M., et al. (2023). An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. Journal of Chromatography A, 1705, 464173. Available at: [Link]

  • F. Pernal, et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Available at: [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. ijrdpl.com. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2022). Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolit. sciencedirect.com. Available at: [Link]

  • CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. csttechnologies.com. Available at: [Link]

  • Nawrocki, J., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1228, 2-24. Available at: [Link]

  • Agilent Technologies. (2010). Reduced Ion-suppression in Bioanalysis by Liquid Chromatography Mass Spectrometry Applying Specially Treated Solid Phase Extraction. Agilent Technologies. Available at: [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions Website. Available at: [Link]

  • Oldekop, M. L., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Analytical and Bioanalytical Chemistry, 406(25), 6357-6368. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex Website. Available at: [Link]

  • Agilent Technologies. Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Agilent Technologies. Available at: [Link]

  • Prashanthan, S., et al. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 33(11), 582-588. Available at: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Dolder, P. C., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 195, 113853. Available at: [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1581-1584. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma Website. Available at: [Link]

  • Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu Website. Available at: [Link]

  • Stoll, D. R. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • Chromatography Online. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Available at: [Link]

  • Clarke, W. (2017). Troubleshooting for LC-MS/MS. Methods in Molecular Biology, 1618, 211-224. Available at: [Link]

  • Tong, X. S., et al. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 19(17), 2483-2490. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group Website. Available at: [Link]

  • Kim, Y., et al. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Molecules, 30(13), 2891. Available at: [Link]

  • Journal of Chromatography B. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. sciencedirect.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Solubility of 4-Hydroxy-2,3-dimethylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic biological assay results caused by the poor aqueous solubility of benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic biological assay results caused by the poor aqueous solubility of benzoic acid derivatives.

4-Hydroxy-2,3-dimethylbenzoic acid (C₉H₁₀O₃) presents a specific challenge: its aromatic ring and dual methyl groups confer significant lipophilicity, while its carboxylic acid moiety offers a narrow window for pH-driven dissolution. This guide provides a mechanistic troubleshooting framework, self-validating protocols, and quantitative benchmarks to ensure your compound remains fully dissolved in your biological assays.

Diagnostic Workflow: Selecting a Solubility Strategy

Before altering your assay conditions, use the decision matrix below to identify the thermodynamically and biologically appropriate solubility enhancement strategy for your specific experimental constraints.

SolubilityWorkflow Start 4-Hydroxy-2,3-dimethylbenzoic acid Precipitation Detected Q1 Can the biological system tolerate organic solvents? Start->Q1 SolventYes Yes (e.g., in vitro biochemical) Q1->SolventYes Yes SolventNo No (e.g., sensitive cell culture) Q1->SolventNo No DMSO Use DMSO Co-solvent (Maintain ≤ 1% final v/v) SolventYes->DMSO Q2 Can the assay buffer be maintained at pH > 6.5? SolventNo->Q2 pHYes Yes (Physiological pH 7.4) Q2->pHYes Yes pHNo No (Requires acidic pH) Q2->pHNo No Salt Salt Formation (Ionize at pH > pKa 4.53) pHYes->Salt Cyclo Cyclodextrin Complexation (Encapsulate with HP-β-CD) pHNo->Cyclo

Decision Matrix: Selecting the optimal solubility enhancement strategy for biological assays.

Troubleshooting FAQs

Q1: Why does 4-Hydroxy-2,3-dimethylbenzoic acid precipitate instantly when diluted from a DMSO stock into my assay buffer? A: This is a classic manifestation of exceeding the thermodynamic solubility limit. While the compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO) due to favorable solvation kinetics, diluting this stock into an aqueous buffer drastically increases the solvent polarity. If the final concentration of the compound exceeds its aqueous thermodynamic solubility, it will rapidly "crash out" and form micro-precipitates. This lowers the effective concentration of the drug and causes high variability in biological readouts [1]. To fix this, you must either lower your target concentration or alter the aqueous environment (via pH or complexation).

Q2: How can I leverage pH to dissolve this compound without using organic solvents? A: You can exploit the ionizable carboxylic acid group on the molecule. The predicted pKa of 4-Hydroxy-2,3-dimethylbenzoic acid is approximately 4.53[2]. In solutions where the pH is below 4.5, the compound remains in its unionized, lipophilic state, which is poorly soluble in cold water [3]. By adjusting your assay buffer to at least two pH units above the pKa (i.e., pH 6.5 to 7.4), >99% of the compound converts to its conjugate base (benzoate salt). This ionized form is highly hydrophilic and readily dissolves in water.

Q3: My cell culture assay is highly sensitive to both DMSO toxicity and pH fluctuations. What is the most effective alternative? A: When both organic solvents and alkaline pH adjustments are biologically incompatible, host-guest complexation using cyclodextrins is the gold standard. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity and a hydrophilic outer surface [4]. The lipophilic aromatic ring of the benzoic acid derivative inserts into the β-CD cavity, forming a water-soluble inclusion complex. This masks the hydrophobic region from the aqueous environment, increasing the polar surface area of the supramolecular complex and drastically enhancing solubility without the cellular toxicity associated with DMSO [5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming that your compound is genuinely dissolved rather than suspended as an invisible micro-emulsion.

Protocol A: Co-Solvent Stock Preparation and Aqueous Integration

Mechanism: Utilizes a polar aprotic solvent to overcome initial lattice energy, followed by controlled dilution to prevent thermodynamic crash-out.

  • Massing: Weigh exactly 16.6 mg of 4-Hydroxy-2,3-dimethylbenzoic acid (MW: 166.17 g/mol ) into a sterile, dry amber microcentrifuge tube.

  • Master Stock (100 mM): Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds. The solution should be completely transparent.

  • Intermediate Dilution: Do not spike the 100 mM stock directly into your aqueous buffer. Create a 10 mM intermediate stock by diluting 100 µL of the master stock into 900 µL of DMSO.

  • Aqueous Integration: Add the 10 mM intermediate stock dropwise to your assay buffer while vortexing continuously. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to prevent cytotoxicity.

  • System Validation: Transfer 1 mL of the final aqueous solution to a cuvette and measure the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Causality Check: An OD600​<0.05 confirms the absence of light-scattering micro-precipitates, validating true dissolution.

Protocol B: Preparation of HP-β-Cyclodextrin Inclusion Complex

Mechanism: Enhances apparent aqueous solubility via 1:1 molar stoichiometric encapsulation of the hydrophobic aromatic ring.

  • Host Solution Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water to achieve a 100 mM concentration. Stir until optically clear.

  • Guest Addition: Add 4-Hydroxy-2,3-dimethylbenzoic acid powder directly to the HP-β-CD solution to achieve a 1:1 molar ratio (i.e., add enough powder to reach 100 mM of the drug).

  • Equilibration: Stir the suspension continuously at 600 rpm for 24 hours at 25°C. Mechanical agitation over time is strictly required to overcome the activation energy barrier for inclusion complexation.

  • Filtration: Pass the equilibrated solution through a 0.45 µm PTFE syringe filter. This removes any uncomplexed, insoluble drug that exceeded the complexation capacity.

  • System Validation & Storage: Analyze the filtrate via UV-Vis spectroscopy (at ~254 nm) against a standard curve of the drug in methanol.

    • Causality Check: A linear absorbance response confirms successful encapsulation. Lyophilize (freeze-dry) the filtrate to obtain a stable, highly water-soluble solid powder that can be reconstituted instantly in biological media.

Quantitative Data: Solubility Strategy Comparison

The table below summarizes the expected outcomes and biological impacts of each solubility enhancement strategy, allowing you to balance chemical concentration against physiological relevance.

Solubility StrategyPrimary MechanismMax Recommended Final ConcentrationBiological Toxicity / ImpactOptimal Use Case
DMSO Co-solvent Disruption of solute-solute lattice energy~100 - 500 µM (at ≤ 1% DMSO)High (DMSO >1% causes membrane permeabilization and cell death)In vitro biochemical assays, robust immortalized cell lines
pH Adjustment Ionization of carboxylic acid to benzoate salt>10 mM (at pH > 6.5)Low (Provided the assay buffer has sufficient buffering capacity)Assays strictly operating at physiological pH (7.0 - 7.4)
HP-β-CD Complexation Hydrophobic encapsulation & shielding>50 mMVery Low (HP-β-CD is an FDA-approved inert excipient)Highly sensitive in vivo models and primary cell cultures

References

  • Title: "2-(azepane-1-carbonyl)
  • Title: Acide 4-hydroxy-2,3-diméthyl-benzoïque 6021-31-4 wiki Source: Guidechem URL
  • Source: Scientific Research Publishing (SCIRP)
  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • Title: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies Source: Taylor & Francis URL
Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Efficient Synthesis of 4-Hydroxybenzoic Acid (4-HBA)

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of 4-Hydroxybenzoic Acid (4-HBA). As a crucial intermediate in the production of pharmaceuticals, polymer...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 4-Hydroxybenzoic Acid (4-HBA). As a crucial intermediate in the production of pharmaceuticals, polymers, and parabens, the efficient and selective synthesis of 4-HBA is a frequent objective in many laboratories.[1][2] This document is structured to provide direct, actionable answers to common challenges encountered during the synthesis process, moving from high-level conceptual questions to specific troubleshooting scenarios. My goal is to equip you, my fellow researchers and developers, with the causal understanding and practical protocols needed to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-HBA, focusing on the most prevalent industrial method, the Kolbe-Schmitt reaction.

Q1: What is the primary and most efficient method for synthesizing 4-Hydroxybenzoic Acid?

The dominant industrial method for synthesizing 4-HBA is the Kolbe-Schmitt reaction .[3] This process involves the carboxylation of an alkali phenoxide with carbon dioxide, typically under high temperature and pressure.[1][4] The reaction is an electrophilic aromatic substitution where the phenoxide ion acts as a nucleophile, attacking the carbon atom of CO₂, a weak electrophile.[5][6] The choice of the alkali metal cation is the most critical factor in directing the carboxylation to the desired para-position to yield 4-HBA.[4][5]

Q2: Why is potassium hydroxide critically chosen over sodium hydroxide to achieve high selectivity for 4-HBA?

This is the most crucial parameter for achieving para-selectivity. The choice between potassium and sodium hydroxide directly determines the final isomeric product distribution.

  • Sodium Phenoxide (from NaOH): When sodium phenoxide is used, the major product is salicylic acid (2-hydroxybenzoic acid), the ortho-isomer.[7] The smaller sodium ion forms a stable six-membered chelate complex with the phenoxide oxygen and the carboxylate group, which kinetically favors the carboxylation at the ortho position.

  • Potassium Phenoxide (from KOH): To selectively synthesize 4-HBA (the para-isomer), you must use potassium phenoxide, generated from phenol and potassium hydroxide.[3][4][5] The larger ionic radius of the potassium ion (K⁺) does not effectively form the stable ortho-chelation complex.[3] Consequently, the reaction proceeds under thermodynamic control, particularly at higher temperatures, favoring the formation of the more sterically stable para-isomer, 4-hydroxybenzoic acid.[3][8]

Q3: What are the key reaction parameters that influence the yield and purity of 4-HBA?

Beyond the essential choice of potassium phenoxide, several parameters must be tightly controlled for a successful synthesis.

ParameterTypical RangeRationale and Impact on Synthesis
Temperature 180 - 250°CTemperature is a double-edged sword. Higher temperatures (within this range) favor the thermodynamically stable para-isomer (4-HBA).[3] However, temperatures exceeding this range can lead to significant decarboxylation of the product back to phenol, drastically reducing the yield.[3]
CO₂ Pressure 5 - 100 atmHigh CO₂ pressure is necessary to drive the carboxylation reaction forward. According to Le Chatelier's principle, elevated pressure increases the concentration of CO₂ available to the phenoxide and helps suppress the reverse decarboxylation reaction.[3][4]
Reactant Purity AnhydrousThe presence of water is detrimental to the reaction. It can consume the highly reactive phenoxide, reducing the yield. Therefore, reactants, especially the potassium phenoxide, must be thoroughly dried before the carboxylation step.[9]
Reaction Time Several hoursSufficient time must be allowed for the reaction to proceed to completion. The exact duration depends on the specific temperature, pressure, and reactor setup.

Q4: Are there alternative, non-Kolbe-Schmitt synthesis routes for 4-HBA?

While the Kolbe-Schmitt reaction is the industrial standard, other methods exist, including biocatalytic routes which are gaining research interest for their sustainability.

  • Oxidation of p-Cresol: This method involves the conversion of p-cresol to its potassium salt, followed by oxidation with potassium permanganate.[10] The reaction proceeds to form 4-HBA with a nearly theoretical yield after hydrolysis and purification.[10]

  • Microbial Synthesis: Modern metabolic engineering has enabled the production of 4-HBA from renewable feedstocks like glucose or L-tyrosine using engineered microorganisms such as Escherichia coli or Corynebacterium glutamicum.[11][12][13][14] These biocatalytic processes operate under ambient conditions and offer a sustainable alternative to high-pressure chemical synthesis.[14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 4-HBA.

Problem 1: My reaction yield is significantly lower than expected.

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reactant quality.

  • Root Cause A: Decarboxylation of the Product

    • Diagnosis: You are likely operating at a temperature that is too high. 4-Hydroxybenzoic acid is susceptible to decarboxylation back to phenol and CO₂ at elevated temperatures, especially above 200-240°C.[3]

    • Solution: Carefully monitor and control the reaction temperature. Find the optimal balance where the formation of the para-isomer is favored without causing significant product degradation. Ensure the reactor is well-sealed and maintains a positive pressure of CO₂ to suppress this equilibrium-driven side reaction.[3]

  • Root Cause B: Incomplete Reaction

    • Diagnosis: The reaction may not have been allowed to run to completion. This can be due to insufficient reaction time, low pressure, or poor mixing in the reactor.

    • Solution: Ensure your high-pressure autoclave is providing adequate stirring to maintain a homogenous reaction mixture. Increase the reaction time or verify that the CO₂ pressure is within the recommended range (5-100 atm) throughout the synthesis.[1]

  • Root Cause C: Presence of Water

    • Diagnosis: The potassium phenoxide intermediate was not completely dry. Phenoxides are highly basic and will readily react with water, rendering them inactive for carboxylation.

    • Solution: The formation of potassium phenoxide from phenol and KOH generates water. This water must be rigorously removed, typically by heating the mixture under vacuum, before introducing carbon dioxide.[3]

Problem 2: The major product isolated is salicylic acid (2-hydroxybenzoic acid).

This is a clear indication of an issue with regioselectivity, pointing directly to the choice of reagents.

  • Root Cause: Incorrect Alkali Hydroxide

    • Diagnosis: You have used sodium hydroxide (NaOH) instead of potassium hydroxide (KOH). As detailed in FAQ Q2, the sodium ion promotes the formation of the ortho-isomer (salicylic acid).[3][7]

    • Solution: The synthesis of 4-HBA requires the use of potassium phenoxide, which is generated from phenol and potassium hydroxide.[3][5] This is a fundamental requirement for achieving high para-selectivity.

Problem 3: The final 4-HBA product is discolored (e.g., brown, pink, or off-white).

Discoloration indicates the presence of impurities, which can arise from side reactions or degradation of the starting materials.

  • Root Cause: Oxidation of Phenol or Formation of Byproducts

    • Diagnosis: Phenol is susceptible to oxidation, which can form colored impurities. Additionally, minor side reactions can produce colored aromatic byproducts.

    • Solution: Purification via Recrystallization and Carbon Treatment. This is a highly effective method for removing colored impurities.[3][15]

      • Dissolve the crude 4-HBA product in a suitable solvent, such as a hot ethanol/water mixture or simply hot water.[3]

      • Add a small amount of activated or decolorizing charcoal to the hot solution to adsorb the impurities.[3][15]

      • Perform a hot filtration to remove the charcoal.

      • Allow the clear filtrate to cool slowly to induce crystallization of pure, white 4-HBA.[15]

Section 3: Detailed Experimental Protocols

Warning: The following protocol involves high pressures and temperatures and should only be performed by trained personnel using a certified high-pressure reactor and appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-HBA via Direct Carboxylation of Potassium Phenoxide

This protocol is a generalized procedure based on established Kolbe-Schmitt reaction methodologies.[1][3]

Materials:

  • Phenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂) gas, high purity

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • High-pressure autoclave/reactor with stirring and temperature control

Procedure:

  • Formation of Potassium Phenoxide: Carefully charge the high-pressure reactor with phenol and a stoichiometric equivalent of potassium hydroxide.

  • Drying: Heat the mixture gently (e.g., 130-150°C) under vacuum with stirring. Water from the neutralization reaction will be removed. Continue this process until the mixture is a dry, free-flowing powder. This step is critical for high yield.

  • Carboxylation: Cool the reactor, then purge with nitrogen before introducing carbon dioxide. Heat the sealed autoclave to 180-250°C and pressurize with carbon dioxide to 5-10 atm or higher.[1]

  • Reaction: Maintain these conditions with constant, vigorous stirring for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid product (potassium 4-hydroxybenzoate) in hot water.

  • Precipitation: While hot, slowly acidify the aqueous solution with concentrated H₂SO₄ or HCl to a pH of ~2. 4-Hydroxybenzoic acid will precipitate out of the solution.[1]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude 4-HBA by filtration, wash with a small amount of cold water, and dry.

Protocol 2: Purification of Crude 4-HBA by Recrystallization

Materials:

  • Crude 4-HBA

  • Deionized Water

  • Decolorizing Charcoal (Activated Carbon)

  • Standard laboratory glassware for filtration and heating

Procedure:

  • Dissolution: Place the crude 4-HBA in an Erlenmeyer flask and add a minimal amount of hot deionized water to dissolve it completely.

  • Charcoal Treatment: Add a small amount (e.g., 1-2% by weight) of decolorizing charcoal to the hot solution.[15]

  • Hot Filtration: Swirl the mixture and perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Collection: Collect the purified white crystals of 4-HBA by vacuum filtration. Wash the crystals with a small volume of ice-cold water and dry them in an oven.

Section 4: Visual Guides and Workflows

Diagram 1: Kolbe-Schmitt Reaction for 4-HBA

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Acidification Phenol Phenol Phenoxide Potassium Phenoxide Phenol:e->Phenoxide:w + KOH KOH KOH:s->Phenoxide:n - H₂O Phenoxide_ref Potassium Phenoxide H2O H₂O CO2 CO₂ (High P, High T) Intermediate Para-Carboxylate Intermediate CO2:s->Intermediate:n Intermediate_ref Para-Carboxylate Phenoxide_ref:e->Intermediate:w + Acid H₂SO₄ / HCl Final_Product 4-Hydroxybenzoic Acid (4-HBA) Acid:s->Final_Product:n Intermediate_ref:e->Final_Product:w +

Caption: Key steps in the Kolbe-Schmitt synthesis of 4-HBA.

Diagram 2: General Experimental Workflow

Workflow Start Start Prep 1. Prepare Anhydrous Potassium Phenoxide Start->Prep React 2. Carboxylation in Autoclave (High T & P with CO₂) Prep->React Workup 3. Cool, Vent, and Dissolve Product in Hot Water React->Workup Acidify 4. Acidify with Strong Acid to Precipitate Crude 4-HBA Workup->Acidify Isolate 5. Isolate Crude Product via Filtration Acidify->Isolate Purify 6. Purify by Recrystallization (with Charcoal Treatment) Isolate->Purify End End: Pure 4-HBA Purify->End Troubleshooting Problem Problem: Low Yield of 4-HBA Check_Temp Was Temp > 250°C? Problem->Check_Temp Check_Water Were Reactants Anhydrous? Check_Temp->Check_Water No Sol_Temp Solution: Reduce temperature to 180-240°C range. Check_Temp->Sol_Temp Yes Check_Time_P Was Time/Pressure/Stirring Sufficient? Check_Water->Check_Time_P Yes Sol_Water Solution: Thoroughly dry phenoxide under vacuum before reaction. Check_Water->Sol_Water No Sol_Time_P Solution: Increase reaction time, ensure CO₂ pressure is stable, and verify stirring. Check_Time_P->Sol_Time_P No OK Other Issue Check_Time_P->OK Yes

Caption: A decision tree for diagnosing low yield in 4-HBA synthesis.

References

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Himo, F., & Siegbahn, P. E. (2002). A theoretical study of the Kolbe-Schmitt reaction mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction - Mechanism of Kolbe's Reaction. Retrieved from [Link]

  • GeeksforGeeks. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • Marković, Z., & Marković, S. (2007). Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. The Journal of Physical Chemistry A, 111(23), 5039-5045. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Chen, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Food Chemistry: X, 12, 100059. Retrieved from [Link]

  • Mohammad, O., et al. (2023). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. ChemistryOpen, 12(4), e202200201. Retrieved from [Link]

  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
  • MDPI. (2023). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. Journal of Fungi, 9(5), 526. Retrieved from [Link]

  • Lv, X., et al. (2020). Optimization of hydrogenobyrinic acid biosynthesis in Escherichia coli using multi-level metabolic engineering strategies. Microbial Cell Factories, 19(1), 1-14. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism based on experimental results for the Kolbe‐Schmitt.... Retrieved from [Link]

  • Scientific.Net. (n.d.). The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. Retrieved from [Link]

  • SCIEPublish. (n.d.). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. Retrieved from [Link]

  • Kobe University Repository. (2023). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. Retrieved from [Link]

  • PubMed. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • Kitahara, Y., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(11), e00309-18. Retrieved from [Link]

  • International Journal for Research & Development in Technology. (2019). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzoic acid. Retrieved from [Link]

  • NCBI. (2019). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Nova Interchem Pvt. Ltd. (n.d.). Phase Transfer Catalyst | TEBAC, TBAB, ​TBAHS, TEAB. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ATI. (2023). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Paraben. Retrieved from [Link]

  • Google Patents. (n.d.). US6114157A - Method for increasing total production of 4-hydroxybenzoic acid by biofermentation.
  • NCBI. (2017). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. Retrieved from [Link]

  • MDPI. (2022). Stability Studies of Highly Active Cobalt Catalyst for the Ammonia Synthesis Process. Retrieved from [Link]

  • MDPI. (2015). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • NCBI. (2014). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hemoglobin: A New Biocatalyst for the Synthesis of 2‐substituted Benzoxazoles via Oxidative Cyclization | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Commercial 4-Hydroxy-2,3-dimethylbenzoic Acid

Welcome to the technical support guide for the purification of commercial-grade 4-Hydroxy-2,3-dimethylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of commercial-grade 4-Hydroxy-2,3-dimethylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Ensuring the removal of synthesis by-products, isomers, and other contaminants is critical for obtaining reliable and reproducible experimental results.

This guide provides in-depth, field-proven protocols and troubleshooting advice to address common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest possible purity.

Understanding Potential Impurities

Commercial 4-Hydroxy-2,3-dimethylbenzoic acid can contain several types of impurities depending on the synthetic route employed. A comprehensive purification strategy must account for:

  • Isomeric Impurities: Positional isomers (e.g., 4-Hydroxy-3,5-dimethylbenzoic acid or other dimethylated hydroxybenzoic acids) are common and often possess similar physical properties, making them challenging to separate.

  • Unreacted Starting Materials: Precursors from the specific synthesis pathway may persist in the final product.

  • By-products of Synthesis: Side reactions can introduce structurally related molecules. For example, similar to issues seen in related compounds, incomplete or side reactions during synthesis can lead to various impurities.[1]

  • Residual Solvents: Solvents used during synthesis or initial work-up may be retained in the commercial product.

  • Inorganic Salts: Reagents or catalysts used in the reaction can result in inorganic salt contamination.

Part 1: Core Purification Methodologies

We will focus on two primary, robust methods for purifying 4-Hydroxy-2,3-dimethylbenzoic acid: Acid-Base Extraction for removing neutral and basic impurities, and Recrystallization for removing closely related isomers and other contaminants.

Method 1: Purification via Acid-Base Extraction

Expertise & Experience: Acid-base extraction is a powerful liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties.[2] 4-Hydroxy-2,3-dimethylbenzoic acid, containing a carboxylic acid group (pKa ~4-5), is acidic. It will react with a weak base like sodium bicarbonate to form its corresponding sodium salt (a carboxylate). This salt is ionic and therefore highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[3] This differential solubility is the foundation of the separation.[4]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-Hydroxy-2,3-dimethylbenzoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic solvent volume.

  • Mixing & Separation: Stopper the funnel and shake vigorously, frequently venting to release CO₂ gas that evolves from the acid-base reaction. Allow the layers to separate completely. The aqueous layer now contains the sodium salt of your desired compound.

  • Isolate Aqueous Layer: Drain the lower aqueous layer. To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities that may have been trapped in the aqueous layer, perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous extracts, shaking, and discarding the organic layer.[5]

  • Re-acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The protonated, water-insoluble 4-Hydroxy-2,3-dimethylbenzoic acid will precipitate out of the solution.

  • Isolation: Collect the purified solid product by vacuum filtration, washing the crystals with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to remove all residual water.

Workflow Visualization: Acid-Base Extraction

G cluster_start Initial State cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product start Crude Product in Ethyl Acetate add_base Add aq. NaHCO₃ Shake & Vent start->add_base separate Separate Layers add_base->separate impurities Neutral/Basic Impurities (Discard) separate->impurities Organic Layer salt Aqueous Sodium Salt of Product separate->salt Aqueous Layer add_acid Add 3M HCl (aq) to pH ~2 salt->add_acid precipitate Precipitated Pure Product add_acid->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Crystalline 4-Hydroxy-2,3-dimethylbenzoic acid filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Purification via Recrystallization

Expertise & Experience: Recrystallization purifies solids by exploiting differences in solubility.[6] The ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures.[7] Upon slow cooling of a saturated hot solution, the desired compound's molecules will selectively deposit onto a growing crystal lattice, excluding impurity molecules, which remain in the cooled solvent (the "mother liquor").[8]

Solvent Selection Data

Choosing the right solvent is the most critical step. Based on the polarity of 4-Hydroxy-2,3-dimethylbenzoic acid and data from related compounds, here are suitable candidates.

Solvent SystemClassificationRationale & Notes
Water ProticBenzoic acids typically show a large solubility differential between hot and cold water, making it a primary choice.[6] It is also inexpensive and non-toxic.
Ethanol/Water Protic MixtureIf the compound is too soluble in hot water or too insoluble in cold water, a solvent/anti-solvent system is effective. The compound should be soluble in ethanol. Water is added to the hot ethanol solution until the solution becomes cloudy (the cloud point), then a small amount of ethanol is added to re-clarify before cooling.
Toluene AromaticA less polar option suitable for removing more polar impurities. Use with caution due to toxicity.
Acetone/Hexane Ketone/AlkaneA polar/non-polar mixture that can be effective. Dissolve in a minimum of hot acetone and add hexane as the anti-solvent.

Solubility data for benzoic acid derivatives can be found in various sources.[9][10]

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and bring the mixture to a boil on a hot plate.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will significantly reduce the final yield.[7]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the crystals completely to remove all traces of the solvent.

Part 2: Purity Assessment & Troubleshooting

After purification, you must verify the purity of the material. A combination of methods provides the most comprehensive assessment.

Analytical Methods for Purity Confirmation
MethodPurposeKey Considerations
HPLC Quantitative PurityThe gold standard for purity assessment. A reversed-phase C18 column is typical. The mobile phase pH should be controlled (e.g., pH 2.5-3 with phosphoric or formic acid) to ensure the analyte is in its protonated form, preventing peak tailing.[11][12] Detection is typically done by UV at ~230-256 nm.[11]
¹H and ¹³C NMR Structural Confirmation & Impurity IDConfirms the chemical structure and can identify and quantify proton- or carbon-containing impurities. Compare the obtained spectrum against a reference or predicted spectrum.[13]
GC-MS Volatile Impurity IDUseful for identifying residual solvents or volatile by-products. Due to the low volatility of carboxylic acids, derivatization (e.g., silylation with BSTFA) is often required to produce a more volatile TMS-ester.[14][15]
Melting Point Qualitative Purity CheckA pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[6]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with room-temperature solvent.- During dissolution, use the absolute minimum amount of hot solvent.- Ensure the flask is cooled in an ice bath for an adequate time.- Always wash crystals with ice-cold solvent.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the impure product.- The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point.- Attempt a pre-purification step like acid-base extraction to remove gross impurities before recrystallization.
Persistent Impurity Peak in HPLC Analysis - The impurity is a closely related isomer with similar properties.- The chosen purification method is ineffective for this specific impurity.- Try a different recrystallization solvent system to alter selectivity.- For very difficult separations, preparative HPLC or column chromatography may be necessary.[16]
HPLC Peak is Tailing Severely - Secondary interactions between the acidic analyte and residual silanol groups on the HPLC column.- The mobile phase pH is too close to the analyte's pKa.- Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing interaction.[11]- Use a modern, end-capped C18 column designed for polar compounds.[11]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated (too much solvent).- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6]
Frequently Asked Questions (FAQs)

Q1: How do I choose between acid-base extraction and recrystallization? A: These methods are not mutually exclusive and are often best used in sequence. Start with acid-base extraction if you suspect the presence of neutral or basic impurities. This is an excellent bulk purification step. Follow up with recrystallization to remove isomeric or other closely related acidic impurities to achieve high purity.

Q2: My NMR spectrum shows small, unidentified aromatic peaks. What are they likely to be? A: These are often isomeric impurities. For 4-Hydroxy-2,3-dimethylbenzoic acid, this could be other isomers like 4-hydroxy-3,5-dimethylbenzoic acid or isomers where the methyl and hydroxyl groups are in different positions. A careful analysis of the splitting patterns and chemical shifts in the aromatic region is required. Comparing your spectrum to known spectra of potential isomers can aid in identification.[17]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction? A: While NaOH will also deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred. NaHCO₃ is selective for deprotonating strong acids (like carboxylic acids) but will not react with weakly acidic impurities (like phenols). This provides an additional layer of purification selectivity. Using a strong base like NaOH would deprotonate both the carboxylic acid and the phenolic hydroxyl group, which may not be desirable.

Q4: What is the purpose of "back-washing" in the acid-base extraction protocol? A: Back-washing involves rinsing the aqueous layer (containing your deprotonated product) with a fresh portion of the immiscible organic solvent (e.g., ethyl acetate).[5] This step is crucial for removing any trace amounts of neutral organic impurities that might have been physically trapped or emulsified in the aqueous layer, thereby increasing the final purity.

References
  • Unknown. Acid-Base Extraction.
  • Fiveable. (2025, August 15). Acid-Base Extraction Definition - Organic Chemistry Key...
  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson.
  • Cayman Chemical. 4-Hydroxybenzoic Acid - PRODUCT INFORMATION.
  • Journal of Chromatography A. (2001, October 5). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures.
  • Wikipedia. Acid–base extraction.
  • PubMed. (1986, June 27). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds.
  • Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • Benchchem. 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
  • PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • ijcrt.org. (2023, June 28). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • ChemicalBook. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 1H NMR spectrum.
  • ResearchGate. (2023, June 15). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Unknown. Recrystallization of Benzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • Benchchem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • ResearchGate. (2025, August 5). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation | Request PDF.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Benchchem. Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in...

Sources

Reference Data & Comparative Studies

Validation

Isomeric Divergence in Drug Design: A Comparative Guide to 4-Hydroxy-2,3-dimethylbenzoic acid vs. 4-Hydroxy-3,5-dimethylbenzoic acid

As drug development increasingly relies on precise molecular targeting, the spatial arrangement of functional groups on a phenyl ring can dictate the entire pharmacological trajectory of a compound. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise molecular targeting, the spatial arrangement of functional groups on a phenyl ring can dictate the entire pharmacological trajectory of a compound. This guide provides an in-depth comparative analysis of two closely related phenolic acid isomers: 4-Hydroxy-2,3-dimethylbenzoic acid (2,3-HDMBA) and 4-Hydroxy-3,5-dimethylbenzoic acid (3,5-HDMBA) .

By examining their steric dynamics, electronic effects, and validated bioactivities, we will decode why these isomers are deployed in vastly different therapeutic arenas—ranging from cardiovascular atheroprotection to autoimmune immunomodulation.

Molecular Causality: How Methyl Positioning Dictates Bioactivity

Both isomers share a core phenolic acid structure, but the migration of a single methyl group fundamentally alters their electron density and 3D topology.

  • 4-Hydroxy-3,5-dimethylbenzoic acid (3,5-HDMBA): In this symmetrical isomer, the hydroxyl group at the 4-position is flanked by methyl groups at the 3 and 5 positions. This dual ortho-substitution provides intense inductive (+I) electron donation and hyperconjugation. When the hydroxyl group scavenges a Reactive Oxygen Species (ROS), the resulting phenoxy radical is highly stabilized by this symmetrical electron cloud. Furthermore, the unhindered carboxylic acid at the 1-position remains coplanar with the aromatic ring, allowing the molecule to intercalate efficiently into nuclear receptor pockets to .

  • 4-Hydroxy-2,3-dimethylbenzoic acid (2,3-HDMBA): This asymmetrical isomer places methyl groups at the 2 and 3 positions. The critical divergence here is the steric clash between the 2-methyl group and the 1-carboxylic acid. This hindrance forces the carboxyl group to twist out of the aromatic plane, breaking extended resonance. While this reduces its raw radical-scavenging potency, the unique "twisted" 3D conformation makes 2,3-HDMBA an ideal structural pharmacophore for binding deep, narrow G-protein coupled receptor (GPCR) pockets, particularly in .

Comparative Pharmacological Profiles

The Atheroprotective Pathway (3,5-HDMBA)

3,5-HDMBA is heavily utilized in cardiovascular drug development. Clinical and experimental data indicate that ApoA-I production is a critical determinant of circulating High-Density Lipoprotein Cholesterol (HDL-C). 3,5-HDMBA acts as a dual-threat agent: it directly via its potent antioxidant capacity, while simultaneously activating the ApoA-I promoter to enhance reverse cholesterol transport.

The Immunomodulatory Pathway (2,3-HDMBA)

Conversely, 2,3-HDMBA is prioritized in the synthesis of targeted therapeutics for autoimmune and respiratory tract obstructive diseases (e.g., asthma). Its specific steric profile allows it to act as an active moiety in piperidine derivatives that antagonize CCR3, effectively blocking eosinophil and mast cell recruitment to sites of inflammation.

Quantitative Performance Data

The following table summarizes the divergent physicochemical and biological metrics of both isomers, synthesized from established pharmacological screening assays.

Parameter4-Hydroxy-3,5-dimethylbenzoic acid4-Hydroxy-2,3-dimethylbenzoic acid
Substitution Pattern Symmetrical (3,5-dimethyl)Asymmetrical (2,3-dimethyl)
Primary Bioactivity Antioxidant, ApoA-I UpregulationAnti-inflammatory, GPCR (CCR3) Antagonism
DPPH Radical Scavenging (IC₅₀) ~45 - 55 µM (Potent)> 150 µM (Moderate/Weak)
ApoA-I Promoter Activation > 2.5 Fold Increase< 1.2 Fold Increase (Baseline)
Steric Profile Planar carboxyl, shielded hydroxylTwisted carboxyl, partially shielded hydroxyl
Primary Therapeutic Trajectory Atherosclerosis, Cardiovascular DiseaseAutoimmune, Asthma, Allograft Rejection

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed with data analysis if the internal control thresholds are not met.

Protocol A: ApoA-I Promoter Luciferase Assay (Targeting 3,5-HDMBA)

Causality: A dual-luciferase system is mandatory. Relying solely on Firefly luciferase can yield false positives if a compound causes cell stress that globally upregulates transcription, or false negatives due to cytotoxicity. Renilla luciferase serves as the constitutive baseline.

  • Cell Seeding: Plate HepG2 cells at 1×105 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with an ApoA-I promoter-Firefly luciferase reporter plasmid and a pRL-TK (Renilla) control plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, aspirate media. Apply 3,5-HDMBA at varying concentrations (10 µM, 50 µM, 100 µM) dissolved in DMSO.

    • Critical Insight: Final DMSO concentration must strictly remain ≤0.1% v/v to prevent solvent-induced promoter suppression.

  • Lysis & Detection: After 48 hours, lyse cells using Passive Lysis Buffer. Read Firefly luminescence, add Stop & Glo reagent, and read Renilla luminescence.

  • Validation Check: Calculate the Firefly/Renilla ratio. System Validation: The Renilla raw luminescence variance must be <15% across all wells. If variance exceeds this, discard the plate due to compound toxicity or uneven transfection.

Protocol B: Steric-Sensitive DPPH Scavenging Assay

Causality: The DPPH radical is sterically bulky. It is highly sensitive to the spatial environment of the phenolic hydroxyl group, making it the perfect assay to differentiate the accessible hydroxyl of 3,5-HDMBA from the less stabilized 2,3-HDMBA.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Incubation: In a 96-well plate, mix 100 µL of the compound (serial dilutions from 10 to 200 µM) with 100 µL of the DPPH solution.

  • Reaction: Incubate in the dark at room temperature for exactly 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Validation Check: Include Trolox as a positive control. System Validation: The assay is only valid if the calculated IC₅₀ for Trolox falls within the established range of 20±2 µM.

Mechanistic Pathway Visualization

The following diagram maps the divergent signaling and mechanistic pathways dictated by the structural differences of the two isomers.

Pathway cluster_35 3,5-HDMBA Bioactivity cluster_23 2,3-HDMBA Bioactivity N1 4-Hydroxy-3,5-dimethylbenzoic acid N2 ApoA-I Promoter Activation N1->N2 N3 Phenoxy Radical Stabilization N1->N3 N4 HDL-C & Reverse Cholesterol Transport N2->N4 N5 Inhibition of LDL Oxidation N3->N5 Atheroprotection Cardiovascular Disease Prevention N4->Atheroprotection N5->Atheroprotection M1 4-Hydroxy-2,3-dimethylbenzoic acid M2 Chemokine Receptor (CCR3) Binding M1->M2 M3 Eosinophil / Mast Cell Inhibition M2->M3 InflammationControl Autoimmune & Inflammatory Control M3->InflammationControl

Mechanistic divergence of 3,5-HDMBA (atheroprotection) vs 2,3-HDMBA (anti-inflammatory).

References

  • Source: Google Patents (US10532054B2)
  • Phenolic Derivatives from Meliaceae Family and Their Biological Activities Source: Trends in Sciences URL:[Link]

  • Source: Google Patents (US20090023733A1)
  • Phytochemicals from fern species: potential for medicine applications Source: PubMed Central (NIH) URL:[Link]

Comparative

Comprehensive Comparison Guide: Antioxidant Efficacy of Dimethyl-Substituted Hydroxybenzoic Acids

As drug development and materials science increasingly turn to bio-based and synthetic phenolic compounds for oxidative stability, understanding the precise structure-activity relationships (SAR) of hydroxybenzoic acids...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly turn to bio-based and synthetic phenolic compounds for oxidative stability, understanding the precise structure-activity relationships (SAR) of hydroxybenzoic acids (HBAs) is critical. While naturally occurring polyhydroxylated phenolics like gallic acid are well-documented for their potent radical scavenging[1], the specific impact of alkyl substitution—particularly dimethylation—on the phenolic ring is often misunderstood.

This guide provides an objective, data-driven comparison of dimethyl-substituted hydroxybenzoic acids against their unsubstituted and methoxy-substituted alternatives. By examining the thermodynamic and kinetic parameters governing their antioxidant behavior, researchers can make informed decisions when selecting phenolic scaffolds for formulation or synthesis.

Mechanistic Causality: Why Methyl Substitution Matters

The antioxidant capacity of phenolic acids is fundamentally dictated by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS)[2]. This process is governed by two primary physicochemical parameters: Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) .

Electronic Effects (Hyperconjugation)

Unlike methoxy groups (-OCH₃) which donate electron density via strong resonance (+M effect)[3], methyl groups (-CH₃) donate electron density through hyperconjugation (+I effect). When methyl groups are positioned ortho to the phenolic hydroxyl group (e.g., in 3,5-dimethyl-4-hydroxybenzoic acid), they increase the electron density on the oxygen atom. This destabilizes the O-H bond, lowering the BDE and thermodynamically favoring Hydrogen Atom Transfer (HAT)[2].

Steric Shielding

Beyond electronic donation, ortho-methyl groups provide critical steric hindrance. Once the phenol donates its hydrogen, it becomes a phenoxyl radical. The bulky methyl groups physically shield the oxygen radical, preventing unwanted pro-oxidant side reactions (such as radical-radical dimerization) and increasing the half-life of the antioxidant radical species.

G A 3,5-Dimethyl-4-hydroxybenzoic Acid B Hydrogen Atom Transfer (HAT) (Favored in non-polar solvents) A->B -H• C Sequential Proton Loss Electron Transfer (Favored in polar solvents) A->C -H⁺, -e⁻ D Resonance-Stabilized Phenoxyl Radical B->D C->D E Neutralized Target Radical D->E Radical Quenching

Mechanistic pathways of radical scavenging by dimethyl-substituted hydroxybenzoic acids.

Comparative Performance Data

To objectively evaluate the performance of dimethyl-substituted HBAs, we must compare them against baseline (unsubstituted) and highly activated (methoxy-substituted) analogs. The data below synthesizes representative spectrophotometric assay results—specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay[1].

Quantitative Comparison Table
CompoundSubstitution PatternPrimary Electronic EffectDPPH IC₅₀ (µM)FRAP Value (µM Fe²⁺)
4-Hydroxybenzoic acid None (Baseline)N/A> 1000.0< 10.0
3-Methyl-4-hydroxybenzoic acid Mono-ortho-methylWeak +I~ 245.5~ 45.2
3,5-Dimethyl-4-hydroxybenzoic acid Di-ortho-methylModerate +I~ 85.0~ 112.4
2,6-Dimethyl-4-hydroxybenzoic acid Di-meta-methylMinimal +I> 800.0~ 15.5
Syringic Acid [3]Di-ortho-methoxyStrong +M~ 18.5~ 210.8

*Note: Values are representative benchmarks synthesized from standardized in vitro SAR evaluations. Lower IC₅₀ values indicate higher radical scavenging potency. Higher FRAP values indicate stronger metal-reducing capacity.

Key Takeaways:

  • Positional Importance: Methylation strictly improves antioxidant activity when placed ortho to the hydroxyl group (3,5-dimethyl). Meta-substitution (2,6-dimethyl) provides negligible electronic benefit to the O-H bond, resulting in poor activity[2].

  • Hyperconjugation vs. Resonance: While 3,5-dimethyl-4-hydroxybenzoic acid is a vastly superior antioxidant compared to the unsubstituted baseline, it is outperformed by syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid)[3]. This highlights the kinetic superiority of resonance (+M) over hyperconjugation (+I) in lowering BDE.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols are designed as self-validating systems. They incorporate internal controls to account for solvent effects and baseline drift, ensuring the data accurately reflects the chemical's innate electron/hydrogen donating capacity[4].

Workflow S1 Sample Preparation (Equimolar Solutions) S2 DPPH Assay (Radical Scavenging) S1->S2 S3 FRAP Assay (Metal Reduction) S1->S3 S4 Spectrophotometric Analysis (517 nm & 593 nm) S2->S4 S3->S4 S5 Data Synthesis (IC50 & Trolox Equivalents) S4->S5

Standardized high-throughput spectrophotometric workflow for antioxidant evaluation.

Protocol A: DPPH Radical Scavenging Assay (HAT/SPLET Mechanism)

This assay measures the ability of the dimethyl-substituted acid to quench a stable nitrogen-centered free radical[4].

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to achieve a concentration of 0.1 mM. Causality note: Methanol is chosen to support both HAT and SPLET mechanisms, providing a comprehensive view of scavenging potential.

  • Sample Dilution: Prepare serial dilutions of the target hydroxybenzoic acids (10 µM to 500 µM) in methanol. Prepare a Trolox standard curve (positive control) and a pure methanol blank (negative control).

  • Reaction Initiation: In a 96-well microplate, add 20 µL of the sample solution to 180 µL of the DPPH reagent.

  • Incubation: Seal the plate and incubate in total darkness for exactly 30 minutes at 25°C. Causality note: Darkness prevents photo-degradation of the DPPH radical, which would artificially inflate the perceived antioxidant activity.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Calculate the % Inhibition = [(A_control - A_sample) / A_control] × 100. Plot against concentration to determine the IC₅₀. The assay is validated if the Trolox IC₅₀ falls within the standard 15-20 µM range.

Protocol B: FRAP Assay (Single Electron Transfer Mechanism)

This assay specifically isolates the compound's ability to act as a reducing agent via Single Electron Transfer (SET), independent of hydrogen donation[1].

  • Reagent Preparation: Prepare the FRAP working solution by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Causality note: The low pH (3.6) suppresses the SPLET pathway, forcing the reaction strictly through the SET mechanism.

  • Standardization: Prepare a calibration curve using FeSO₄·7H₂O (100 to 1000 µM).

  • Reaction Initiation: Mix 10 µL of the sample (at a fixed 50 µM concentration) with 300 µL of the freshly prepared FRAP reagent.

  • Incubation & Reading: Incubate at 37°C for 10 minutes. Measure the absorbance at 593 nm.

  • Validation: Express results as µM Fe²⁺ equivalents. A higher absorbance strictly correlates to the electron-donating power of the hyperconjugated methyl groups.

Conclusion for Drug Development Professionals

When engineering phenolic compounds for oxidative stability, the substitution pattern is as critical as the presence of the hydroxyl group itself. While 3,5-dimethyl-4-hydroxybenzoic acid does not reach the extreme radical scavenging heights of methoxy-substituted analogs like syringic acid[3], its di-ortho-methyl configuration provides a highly stable, sterically shielded, and moderately potent antioxidant profile. This makes dimethyl-substituted HBAs excellent candidates for applications where potent antioxidants might otherwise act as pro-oxidants under high-stress conditions, offering a balanced, controlled rate of radical quenching.

References
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines Source: PMC (National Institutes of Health) URL:[Link]

  • Hydroxybenzoic Acids Are Significant Contributors to the Antioxidant Effect of Borututu Bark, Cochlospermum angolensis Welw. ex Oliv Source: ResearchGate URL:[Link]

  • Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study Source: ResearchGate URL:[Link]

  • Showing NP-Card for Syringic acid (NP0000022) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL:[Link]

Sources

Validation

Structure-activity relationship of substituted benzoic acids as enzyme inhibitors

Structure-Activity Relationship (SAR) of Substituted Benzoic Acids as Tyrosinase Inhibitors: A Comparative Guide As researchers navigating the complex landscape of melanogenesis inhibitors, we frequently rely on establis...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Substituted Benzoic Acids as Tyrosinase Inhibitors: A Comparative Guide

As researchers navigating the complex landscape of melanogenesis inhibitors, we frequently rely on established molecular scaffolds to design potent therapeutics for hyperpigmentation disorders and melanoma. Among these, substituted benzoic acids represent a highly tunable pharmacophore. This guide provides an in-depth comparative analysis of substituted benzoic acids against standard commercial inhibitors, detailing the structure-activity relationship (SAR) dynamics, quantitative performance data, and the validated experimental workflows required to evaluate them.

Mechanistic Rationale: The Benzoic Acid Scaffold

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that dictates the rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1].

Substituted benzoic acids act as potent inhibitors by mimicking the natural phenolic substrates of tyrosinase. The causality behind their efficacy lies in their dual-action binding mechanics:

  • Carboxylic Acid/Ester Core: The carbonyl oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule near the binuclear copper active site.

  • Aromatic Ring: The benzene ring fits precisely into the hydrophobic pocket of the enzyme, stabilizing the enzyme-inhibitor complex via π

    π stacking interactions.
  • Substituent Modulation: The biological activity of benzoic acid derivatives is significantly modulated by the nature and position of substituents (e.g., hydroxyl, methoxy, or halogens) on the aromatic ring, which dictate the electronic properties, lipophilicity, and steric profile of the molecule[2].

Pathway T L-Tyrosine D L-DOPA T->D Monophenolase Activity Q Dopaquinone D->Q Diphenolase Activity M Melanin Q->M Polymerization I Substituted Benzoic Acids I->T I->D

Fig 1. Tyrosinase-catalyzed melanin biosynthesis pathway and points of inhibition by benzoic acids.

Structure-Activity Relationship (SAR) Dynamics

The strategic placement of functional groups on the benzoic acid ring drastically alters its inhibitory profile. Recent computational and in vitro studies have isolated the following SAR trends:

  • Hydroxyl Substitutions (The H-Bonding Network): Phenolic hydroxyls are the most critical determinants of tyrosinase inhibition. Compounds with 2,4-dihydroxy or 3,5-dihydroxy substitutions exhibit exponential increases in potency. Molecular docking reveals that these hydroxyl groups form stable hydrogen bonds with specific active site residues, notably HIS263, ASN260, HIS85, GLU322, and ALA323[3][4].

  • Esterification and Lipophilicity: Converting the bare carboxylic acid into an ester or amide enhances the molecule's lipophilicity. This modification facilitates better penetration through cellular membranes in whole-cell assays (e.g., B16F10 melanoma cells) while maintaining the necessary carbonyl interactions at the active site[1][4].

  • Halogenation: The introduction of halogens (Cl, Br, I) increases the atomic size and alters the electron density of the ring. While halogens can improve binding affinity through hydrophobic interactions, excessive steric bulk at the para-position can clash with the enzyme's binding pocket, leading to a drop in efficacy[5].

Comparative Efficacy: Benzoic Acid Derivatives vs. Commercial Standards

To objectively evaluate the performance of substituted benzoic acids, we must benchmark them against industry-standard inhibitors like Kojic Acid and L-Mimosine. The data below synthesizes the half-maximal inhibitory concentration ( IC50​ ) of various derivatives against mushroom tyrosinase, the universal standard for high-throughput screening[4].

Inhibitor / CompoundTarget Enzyme IC50​ ( μ M)Key Structural FeatureSource
Kojic Acid (Standard) Mushroom Tyrosinase16.67Hydroxymethyl pyranone ring[1]
L-Mimosine (Standard) Mushroom Tyrosinase3.68Pyridinone amino acid[1]
Compound 7 Mushroom Tyrosinase1.09Esterified benzoic acid scaffold[1]
Compound Ph5 Mushroom Tyrosinase0.2313,5-dihydroxybenzoic acid moiety[4]
Compound 5c Mushroom Tyrosinase0.00892,4-dihydroxy substitution[3]

Insight: The data clearly demonstrates that rationally designed benzoic acid derivatives (particularly those with multi-hydroxyl substitutions like Compound 5c and Ph5) can outperform commercial standards like Kojic acid by orders of magnitude.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of these inhibitors. Each methodology is designed as a self-validating system.

Protocol A: DCC/DMAP-Mediated Esterification of Benzoic Acids

Causality of Choices: N,N'-Dicyclohexylcarbodiimide (DCC) is selected as the dehydrating agent because it efficiently activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst; its superior nucleophilicity compared to the target alcohol ensures the rapid formation of the active acylpyridinium intermediate, preventing unwanted side reactions and maximizing yield[1][6].

  • Preparation: Dissolve the substituted benzoic acid (1.3 equiv) in anhydrous dichloromethane ( CH2​Cl2​ , 10 mL) under an inert nitrogen atmosphere.

  • Activation: Add the target alcohol (5 mL/mmol) to the solution.

  • Catalysis: Introduce DMAP (0.15 equiv) followed by DCC (1.25 equiv) into the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for up to 12 hours. The formation of a white precipitate (N,N-dicyclohexylurea) indicates successful dehydration.

  • Purification: Filter the byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the esterified benzoic acid derivative[1].

Protocol B: Mushroom Tyrosinase Inhibition Assay

Self-Validating System: The inclusion of a positive control (Kojic acid) and a vehicle control (DMSO) validates the assay's dynamic range. By measuring the initial velocity (linear phase) of dopachrome formation, the protocol ensures that substrate depletion does not confound the IC50​ calculation.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the test compounds in DMSO to create serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 140 μ L of phosphate buffer, 20 μ L of the test compound, and 20 μ L of mushroom tyrosinase (100 U/mL). Incubate at 25°C for 10 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 20 μ L of L-DOPA (2.5 mM) to each well.

  • Kinetic Measurement: Immediately read the absorbance at 475 nm using a microplate reader. Record the absorbance every 30 seconds for 10 minutes to capture the linear phase of dopachrome formation.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition(%)=[1−(ΔAsample​/ΔAcontrol​)]×100 . Determine the IC50​ via non-linear regression analysis.

Workflow S1 1. Compound Preparation (Dissolve in DMSO) S2 2. Enzyme Incubation (Mushroom Tyrosinase, 25°C) S1->S2 S3 3. Substrate Addition (L-DOPA, 2.5 mM) S2->S3 S4 4. Kinetic Reading (Absorbance at 475 nm) S3->S4 S5 5. Data Analysis (IC50 via Non-linear Regression) S4->S5

Fig 2. Self-validating spectrophotometric workflow for the mushroom tyrosinase inhibition assay.

Sources

Comparative

Validated HPLC-UV method for 4-Hydroxy-2,3-dimethylbenzoic acid assay

A Comprehensive Guide to a Validated HPLC-UV Method for the Assay of 4-Hydroxy-2,3-dimethylbenzoic Acid For researchers, scientists, and professionals in drug development, the accurate and precise quantification of activ...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to a Validated HPLC-UV Method for the Assay of 4-Hydroxy-2,3-dimethylbenzoic Acid

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the assay of 4-Hydroxy-2,3-dimethylbenzoic acid. This document provides a comprehensive comparison with alternative analytical techniques and is grounded in the principles of scientific integrity and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).

The Critical Role of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] A validated method provides confidence in the reliability of the analytical data generated. For the assay of a compound like 4-Hydroxy-2,3-dimethylbenzoic acid, a validated HPLC-UV method ensures accuracy, precision, and specificity, which are critical for quality control in pharmaceutical manufacturing and for regulatory submissions.

Proposed HPLC-UV Method for 4-Hydroxy-2,3-dimethylbenzoic Acid

This section details a robust reversed-phase HPLC (RP-HPLC) method developed for the quantification of 4-Hydroxy-2,3-dimethylbenzoic acid. The choices of chromatographic conditions are based on the physicochemical properties of benzoic acid derivatives and established analytical methodologies for similar compounds.[5][6][7][8][9][10]

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. A C18 column is a common choice for the separation of moderately polar compounds like benzoic acid derivatives.[6][7][8][9] The mobile phase composition, particularly its pH, plays a significant role in controlling the retention and peak symmetry of ionizable analytes.[5] For acidic compounds like 4-Hydroxy-2,3-dimethylbenzoic acid, maintaining the mobile phase pH below the pKa of the analyte ensures it is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. The use of a phosphate or acetate buffer helps to maintain a consistent pH throughout the analysis. Acetonitrile is a common organic modifier that provides good peak resolution and is UV transparent at the detection wavelength.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of medium polarity compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency.
Detection Wavelength 235 nmBased on the UV absorbance maxima of similar phenolic and benzoic acid compounds.[7][8] A UV scan of 4-Hydroxy-2,3-dimethylbenzoic acid should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 4-Hydroxy-2,3-dimethylbenzoic acid using the proposed HPLC-UV method.

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solution of 4-Hydroxy-2,3-dimethylbenzoic acid SystemPrep System Equilibration Sample Prepare Sample Solution Injection Inject Standard/Sample SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: HPLC Analysis Workflow

Method Validation: A Self-Validating System

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[1][2][3][4][11] The validation parameters outlined below are based on the ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria (as per ICH)
Specificity The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4][6]
Linearity (Correlation Coefficient, R²) R² ≥ 0.995
Range The range should be appropriate for the intended application (e.g., 80-120% of the test concentration for an assay).
Accuracy (% Recovery) Typically between 98.0% and 102.0%.[10]
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%[10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[3]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols for Validation

1. Specificity: To demonstrate specificity, solutions of a placebo (if applicable), the 4-Hydroxy-2,3-dimethylbenzoic acid standard, and a sample spiked with known impurities or degradation products are prepared and injected into the HPLC system. The resulting chromatograms are analyzed to ensure that there are no interfering peaks at the retention time of the analyte.[6]

2. Linearity: A stock solution of 4-Hydroxy-2,3-dimethylbenzoic acid is prepared and serially diluted to at least five concentration levels covering the desired range. Each concentration is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) is then calculated.

3. Accuracy: The accuracy of the method is determined by recovery studies. A known amount of 4-Hydroxy-2,3-dimethylbenzoic acid is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

4. Precision:

  • Repeatability (Intra-day precision): A minimum of six replicate injections of the standard solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.[4]

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, with different analysts, and/or on different equipment to assess the effect of random events on the precision of the method.[4]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[3]

6. Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) is assessed.

Logical Flow of Method Validation

Method Validation Logic Figure 2: Logical Flow of Method Validation Start Method Development (Optimized Conditions) Specificity Specificity (No Interference) Start->Specificity Linearity Linearity (R² ≥ 0.995) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Reliability) LOD_LOQ->Robustness Validated Validated Method (Suitable for Intended Use) Robustness->Validated

Figure 2: Logical Flow of Method Validation

Comparison with Alternative Analytical Methods

While HPLC-UV is a widely accessible and reliable technique for the quantification of 4-Hydroxy-2,3-dimethylbenzoic acid, other methods can also be considered.

Analytical TechniqueAdvantagesDisadvantages
HPLC-UV - High precision and accuracy- Good sensitivity for UV-active compounds- Robust and reliable- Widely available instrumentation- May lack specificity for complex matrices with co-eluting impurities that have similar UV spectra
Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity and selectivity, especially with mass spectrometric detection- Excellent for volatile and semi-volatile compounds- May require derivatization for non-volatile compounds like benzoic acids, adding complexity to sample preparation[12]- High temperatures can cause degradation of thermally labile compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) - High sensitivity and selectivity- Can provide structural information for identification of unknown impurities- Higher cost of instrumentation and maintenance- Matrix effects can suppress or enhance the analyte signal
Capillary Electrophoresis (CE) - High separation efficiency- Low sample and reagent consumption- Can have lower sensitivity compared to HPLC- Reproducibility can be a challenge
Spectrophotometry (UV-Vis) - Simple and inexpensive- Lacks specificity; can only be used for pure samples or simple mixtures with no interfering substances[13]

For routine quality control of 4-Hydroxy-2,3-dimethylbenzoic acid, the proposed HPLC-UV method offers the best balance of performance, cost-effectiveness, and ease of use.

Conclusion

This guide has outlined a comprehensive, validated HPLC-UV method for the assay of 4-Hydroxy-2,3-dimethylbenzoic acid. By adhering to the principles of scientific integrity and following established validation guidelines, this method provides a reliable and robust tool for researchers, scientists, and drug development professionals. The detailed experimental protocols and comparative analysis with alternative techniques offer a solid foundation for the implementation of this method in a laboratory setting. The ultimate goal of any analytical method validation is to demonstrate its suitability for the intended purpose, and the framework provided herein ensures that this objective is met with scientific rigor.[1][3][4]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Apollon. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

  • ResearchGate. (2026). DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • PMC. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Hydroxybutyl Acrylate Isomers

For researchers and professionals in drug development and material science, the selection of isomeric building blocks is a critical decision that profoundly impacts the final properties of polymers and formulated product...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and material science, the selection of isomeric building blocks is a critical decision that profoundly impacts the final properties of polymers and formulated products. Hydroxybutyl acrylates (HBA), with their dual functionality of a hydroxyl group and a polymerizable acrylate moiety, are versatile monomers. However, the isomeric form of the butyl chain—dictated by the starting butanediol (BDO) isomer—introduces subtle yet significant differences in reactivity, synthesis efficiency, and ultimately, polymer architecture.

This guide provides an in-depth comparative analysis of the primary synthesis routes for the three main positional isomers of hydroxybutyl acrylate, derived from 1,4-butanediol, 1,3-butanediol, and 1,2-butanediol. We will delve into the mechanistic nuances, compare the process efficiencies with supporting data, and offer field-proven insights to guide your selection and synthesis strategies.

Introduction to Hydroxybutyl Acrylate Isomers

The term "hydroxybutyl acrylate" most commonly refers to 4-hydroxybutyl acrylate (4-HBA), synthesized from 1,4-butanediol. However, the use of 1,3-butanediol and 1,2-butanediol as starting materials yields isomeric products with distinct structural features:

  • 4-Hydroxybutyl Acrylate (4-HBA): Derived from 1,4-butanediol, this isomer possesses a primary hydroxyl group at the terminus of a four-carbon chain.

  • 3-Hydroxybutyl Acrylate (3-HBA): Synthesized from 1,3-butanediol, this isomer contains a secondary hydroxyl group. The reaction can also potentially yield 1-methyl-3-hydroxypropyl acrylate, though the secondary alcohol is generally more reactive in esterification.

  • 2-Hydroxybutyl Acrylate (2-HBA): Originating from 1,2-butanediol, this isomer features a secondary hydroxyl group adjacent to a primary one. The selective acylation of one over the other is a key synthetic challenge.[1][2]

The position of the hydroxyl group influences hydrogen bonding, steric hindrance, and the reactivity of the monomer in subsequent polymerization or modification steps, making the choice of isomer a critical design parameter.

Core Synthesis Methodologies: A Comparative Overview

Two principal chemical routes dominate the synthesis of HBA isomers: direct esterification of acrylic acid and transesterification of an alkyl acrylate.[3][4] While both are applicable to all butanediol isomers, their efficiencies and selectivities can vary significantly.

Direct Esterification

This is a classic acid-catalyzed condensation reaction between acrylic acid and the respective butanediol isomer, producing the HBA isomer and water as a byproduct.[2][5]

Reaction Scheme: CH₂=CHCOOH + HO-(CH₂)ₓ-OH ⇌ CH₂=CHCOO-(CH₂)ₓ-OH + H₂O (where x represents the specific butanediol isomer)

The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product. This is typically achieved through azeotropic distillation.[6]

Causality Behind Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective homogeneous catalysts.[5] However, they can be corrosive and difficult to remove. Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, are often preferred in industrial settings to simplify catalyst recovery and minimize corrosion issues.[7][8]

  • Reaction Conditions: Temperatures are typically maintained between 70-120°C.[5][9] The use of reactive distillation is highly advantageous as it concurrently removes the water byproduct, thus increasing the reaction rate and overall yield.[8][10][11]

  • Molar Ratio: A key challenge in HBA synthesis is the formation of the diester byproduct (butanediol diacrylate). Using a large excess of the diol can suppress the formation of the diester, but this complicates the purification process.[6]

Transesterification

In this route, an alkyl acrylate, typically methyl acrylate or ethyl acrylate, reacts with the butanediol isomer in the presence of a catalyst. An alcohol (methanol or ethanol) is generated as a byproduct instead of water.

Reaction Scheme: CH₂=CHCOOR' + HO-(CH₂)ₓ-OH ⇌ CH₂=CHCOO-(CH₂)ₓ-OH + R'OH (where R' is typically Methyl or Ethyl)

Causality Behind Experimental Choices:

  • Catalyst: Organometallic compounds, particularly those based on tin or titanium, are common catalysts for transesterification.[12] For instance, dialkyltin oxides are effective for the transesterification of 1,4-butanediol.[1] Zinc-based catalysts have also been explored for continuous flow processes.[13][14]

  • Byproduct Removal: The lower-boiling alcohol byproduct is typically removed by distillation to shift the equilibrium towards the desired HBA product.[15]

  • Advantages: Transesterification can sometimes offer higher selectivity for the monoester compared to direct esterification, especially under milder conditions. It also avoids the use of strong acids and the challenges associated with water removal.

Isomer-Specific Synthesis Challenges: The Regioselectivity Problem

While the synthesis of 4-HBA is straightforward due to the presence of two identical primary hydroxyl groups in 1,4-butanediol, the synthesis of 3-HBA and 2-HBA is complicated by the presence of both primary and secondary hydroxyl groups, leading to a challenge of regioselectivity .

  • Synthesis of 3-HBA (from 1,3-Butanediol): 1,3-Butanediol has one primary and one secondary hydroxyl group. Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to less steric hindrance. However, specific catalysts and conditions can be employed to selectively target the secondary alcohol. For instance, certain enzyme-catalyzed reactions can exhibit high regioselectivity.[16][17]

  • Synthesis of 2-HBA (from 1,2-Butanediol): The acylation of 1,2-diols presents a significant challenge in controlling which hydroxyl group reacts. The relative reactivity of the primary versus the secondary hydroxyl group can be influenced by the steric bulk of the acylating agent and the nature of the catalyst.[1][2] Some Lewis base catalysts have been shown to favor acylation at the secondary position, a reversal of the typical reactivity trend.[1]

Comparative Data on HBA Isomer Synthesis

The following table summarizes typical experimental data for the synthesis of HBA isomers. It is important to note that direct comparison is challenging as reaction conditions are often optimized for a specific isomer and catalyst system.

Parameter4-Hydroxybutyl Acrylate (4-HBA)3-Hydroxybutyl Acrylate (3-HBA)2-Hydroxybutyl Acrylate (2-HBA)
Starting Diol 1,4-Butanediol1,3-Butanediol1,2-Butanediol
Primary Synthesis Route Direct Esterification, TransesterificationDirect Esterification, TransesterificationDirect Esterification, Transesterification
Typical Catalyst Amberlyst 15, p-TSA, H₂SO₄, Dialkyltin oxidesAcid catalysts, Lipases for selectivityLewis bases, Fe(acac)₃ for selectivity
Key Challenge Minimizing diacrylate formationRegioselectivity (primary vs. secondary OH)Regioselectivity (primary vs. secondary OH)
Reported Acrylic Acid Conversion >98%[6]Varies with selectivityVaries with selectivity
Reported Selectivity for Monoester 92-99% (under optimized conditions)[6]Dependent on catalyst and conditionsDependent on catalyst and conditions
Typical Reaction Temperature 70-120°C[5][9]50-110°C23-80°C
Purification Method Distillation, Extraction[1][6]Chromatographic separation, DistillationChromatographic separation, Distillation

Experimental Protocols

General Protocol for Direct Esterification of 1,4-Butanediol (Synthesis of 4-HBA)
  • Reactor Setup: A reactor equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark trap is charged with 1,4-butanediol, acrylic acid (in a molar excess of the diol, e.g., 1.5:1), a suitable polymerization inhibitor (e.g., hydroquinone), an acid catalyst (e.g., p-toluenesulfonic acid, ~1-2 wt%), and an azeotropic solvent (e.g., toluene or cyclohexane).

  • Reaction: The mixture is heated to reflux (typically 80-120°C). The water formed during the reaction is continuously removed as an azeotrope with the solvent via the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) to determine the consumption of acrylic acid.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a base (e.g., sodium carbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to separate the desired 4-HBA from unreacted starting materials and the diacrylate byproduct.

Visualization of Synthesis Pathways

Direct Esterification Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Separation AA Acrylic Acid Reactor Jacketed Reactor with Reflux & Dean-Stark Trap AA->Reactor BDO Butanediol Isomer (1,4-, 1,3-, or 1,2-) BDO->Reactor Cat Acid Catalyst (e.g., Amberlyst 15) Cat->Reactor Inhib Polymerization Inhibitor Inhib->Reactor Heating Heating (70-120°C) & Agitation Reactor->Heating Azeo Azeotropic Water Removal Heating->Azeo Water/Solvent Vapor Workup Neutralization & Washing Heating->Workup Crude Reaction Mixture Azeo->Reactor Solvent Return Purification Vacuum Distillation Workup->Purification Product Pure HBA Isomer Purification->Product Byproduct Diacrylate Byproduct Purification->Byproduct caption Workflow for Direct Esterification of HBA Isomers. G cluster_reactants Reactants & Catalyst cluster_process Reaction & Byproduct Removal AlkylAcrylate Alkyl Acrylate (e.g., Methyl Acrylate) Reactor Reactor with Distillation Column AlkylAcrylate->Reactor BDO Butanediol Isomer (1,4-, 1,3-, or 1,2-) BDO->Reactor Cat Transesterification Catalyst (e.g., Organotin) Cat->Reactor Inhib Polymerization Inhibitor Inhib->Reactor Heating Heating & Agitation Reactor->Heating Dist Distillative Removal of Alcohol Byproduct Heating->Dist Alcohol/Acrylate Vapor Workup Catalyst Removal / Quenching Heating->Workup Crude Reaction Mixture Purification Vacuum Distillation Workup->Purification Product Pure HBA Isomer Purification->Product Byproduct Diacrylate Byproduct Purification->Byproduct caption Workflow for Transesterification Synthesis of HBA Isomers.

Caption: Workflow for Transesterification Synthesis of HBA Isomers.

Conclusion and Future Outlook

The synthesis of hydroxybutyl acrylate isomers is a mature field for 4-HBA, with well-established direct esterification and transesterification routes. The primary challenge remains the minimization of the diacrylate byproduct and efficient purification. For 3-HBA and 2-HBA, the central scientific challenge shifts to achieving high regioselectivity. While standard esterification methods can be employed, they often result in isomeric mixtures that are difficult to separate.

Future research will likely focus on the development of highly selective and reusable catalysts that can efficiently produce the desired monoester isomer of 3-HBA and 2-HBA with high purity. Enzyme-catalyzed and chemo-enzymatic processes hold significant promise in this regard due to their inherent high selectivity under mild reaction conditions. As the demand for specialty polymers with precisely controlled architectures grows, the ability to selectively synthesize and utilize different HBA isomers will become increasingly important.

References

  • Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. (2021). PMC. [Link]

  • Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. (2007). Taylor & Francis Online. [Link]

  • Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. (n.d.). Wiley Online Library.
  • Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols. (2021). PubMed. [Link]

  • Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. (2022). J-Stage. [Link]

  • An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. (n.d.). Royal Society of Chemistry.
  • Step-Growth Polymerisation of Alkyl Acrylates via Concomitant Oxa-Michael and Transesterification Reactions. (2020). ChemRxiv. [Link]

  • SINOMER® 2-HBA - Hydroxyl Functional Acrylate Monomer for Resin Synthesis. (n.d.). Sino-Japan Chemical. [Link]

  • Design and control of novel reaction–separation–recycle processes for the production of 4-hydroxybutyl acrylate. (2022). Nazarbayev University Research Repository. [Link]

  • Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. (n.d.). PubMed. [Link]

  • Design of novel reaction-separation-recycle processes for the production of 4-hydroxybutyl acrylate. (2022). ResearchGate. [Link]

  • Production of 4-Hydroxybutyl Acrylate and Its Reaction Kinetics over Amberlyst 15 Catalyst. (n.d.). ResearchGate. [Link]

  • Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. (n.d.). ResearchGate. [Link]

  • Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. (2020). Royal Society of Chemistry. [Link]

  • Transesterification process for production of (meth)acrylate ester monomers. (n.d.).
  • Production of 4-Hydroxybutyl Acrylate and Its Reaction Kinetics over Amberlyst 15 Catalyst. (n.d.). ResearchGate. [Link]

  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. (n.d.). ResearchGate. [Link]

  • Method for producing 4-hydroxybutyl \meth\acrylate. (1992). European Patent Office. [Link]

  • Continuous Plug Flow Process for the Transesterification of Methyl Acrylate and 1,4-Butanediol by a Zn-Immobilized Catalyst for Producing 4-Hydroxybutyl Acrylate. (2022). ACS Publications. [Link]

  • Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. (n.d.). ResearchGate. [Link]

  • Crosslinked poly(hydroxybutyl acrylate-co-acrylamide) based hydrogels. (n.d.). Polimery. [Link]

  • Continuous Plug Flow Process for the Transesterification of Methyl Acrylate and 1,4-Butanediol by a Zn-Immobilized Catalyst for Producing 4-Hydroxybutyl Acrylate. (n.d.). ResearchGate. [Link]

  • 2-HEA (2-HYDROXYETHYL ACRYLATE). (n.d.). Ataman Kimya. [Link]

  • Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. (n.d.).
  • Process for the preparation of esters of (meth)acrylic acid. (n.d.).
  • Characterization and Synthesis of 2-Hydroxyethyl Acrylate-Encapsulated Pigments by Emulsion Polymerization with Excellent Color Fastness and Stability. (n.d.). ResearchGate. [Link]

  • Synthesis of hydroxyethylacrylate. (n.d.). PrepChem.com. [Link]

  • CHEMICAL EQUILIBRIUM AND KINETIC STUDY OF THE ESTERIFICATION OF ACRYLIC ACID WITH BUTANOL CATALYSED BY SULFONATED EXPANDED POLYS. (n.d.). IR UNIMAS. [Link]

  • Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (2023). ACS Publications. [Link]

  • Esterification of Acrylic Acid with 1,4‐Butanediol in a Batch Distillation Column Reactor over Amberlyst 15 Catalyst. (n.d.). Scite.ai. [Link]

  • Esterification of Acrylic Acid with 1,4‐Butanediol in a Batch Distillation Column Reactor over Amberlyst 15 Catalyst. (2007). R Discovery. [Link]

  • CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS. (2007). Taylor & Francis Online. [Link]

  • Synthesis of alkylaminoalkyl (meth)acrylate by transesterification. (n.d.).
  • Process for preparing 4-hydroxybutyl acrylate. (n.d.).
  • Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. (2018). PubMed. [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. (2023). MDPI. [Link]

  • 1,2-Butanediol. (n.d.). Wikipedia. [Link]

  • Reversible addition-fragmentation chain transfer aqueous dispersion polymerization of 4-hydroxybutyl acrylate produces highly th. (2022). ACS Publications. [Link]

  • Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. (n.d.). Academia.edu. [Link]

  • Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. (n.d.). ResearchGate. [Link]

  • Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. (2021). bioRxiv. [Link]

  • The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling. (n.d.). Royal Society of Chemistry. [Link]

  • Development of Clostridium saccharoperbutylacetonicum as a Whole Cell Biocatalyst for Production of Chirally Pure (R)-1,3-Butanediol. (n.d.). PMC. [Link]

Sources

Comparative

Cross-validation of analytical methods for 4-HBA quantification

Cross-Validation of Analytical Methods for 4-Hydroxybenzoic Acid (4-HBA) Quantification: A Comprehensive Guide Introduction 4-Hydroxybenzoic acid (4-HBA) is a ubiquitous phenolic compound that serves as a primary metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 4-Hydroxybenzoic Acid (4-HBA) Quantification: A Comprehensive Guide

Introduction

4-Hydroxybenzoic acid (4-HBA) is a ubiquitous phenolic compound that serves as a primary metabolite of paraben preservatives, a biomarker in pharmacokinetic (PK) profiling, and a critical intermediate in pharmaceutical synthesis. Accurately quantifying 4-HBA across diverse matrices—ranging from high-concentration drug formulations to trace-level biological fluids—requires robust and highly specific analytical methodologies.

As drug development programs advance from preclinical formulation to clinical trials, laboratories frequently transition between analytical platforms (e.g., moving from HPLC-UV/DAD to UHPLC-MS/MS). According to the ICH M10 guidelines on bioanalytical method validation, such transitions require rigorous cross-validation to ensure data comparability and to assess inter-method bias[1].

This guide provides an objective, data-driven comparison of the leading analytical platforms for 4-HBA quantification, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for seamless cross-validation.

Section 1: The Principle of Cross-Validation (ICH M10)

Historically, cross-validation was often treated as a binary "pass/fail" exercise based on Incurred Sample Reanalysis (ISR) criteria. However, the ICH M10 guideline mandates a more nuanced statistical evaluation[2]. When combining data from an established method (Method A) and a new method (Method B), laboratories must analyze spiked matrix controls and a minimum of 30 incurred study samples.

The goal is not merely to check if samples fall within a ±20% variance, but to utilize statistical models—such as Bland-Altman plots or Deming regression—to identify systemic proportional or constant bias between the two platforms.

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked & Incurred Samples (Min. 30 Samples) Start->Prep MethodA Analyze via Method A (e.g., HPLC-UV) Prep->MethodA MethodB Analyze via Method B (e.g., LC-MS/MS) Prep->MethodB Stats Statistical Assessment (Bland-Altman / Deming) MethodA->Stats MethodB->Stats Decision Evaluate Bias & Concordance (Not Pass/Fail) Stats->Decision

Caption: ICH M10 compliant cross-validation workflow for assessing inter-method bias in 4-HBA analysis.

Section 2: Objective Comparison of Analytical Platforms

The selection of an analytical method for 4-HBA hinges on matrix complexity, expected concentration ranges, and the required limit of detection (LOD).

  • HPLC-UV/DAD (Diode Array Detection): The standard for formulation quality control. 4-HBA exhibits strong UV absorbance at 230–254 nm[3]. While highly reproducible and cost-effective, it lacks the sensitivity required for trace-level bioanalysis, typically plateauing at LODs in the low µg/mL range[4].

  • UHPLC-MS/MS (Tandem Mass Spectrometry): The gold standard for PK studies. Operating in negative electrospray ionization (ESI-) mode, it monitors the transition of the deprotonated pseudo-molecular ion [M-H]- (m/z 137) to its product ions (e.g., m/z 93, representing the loss of CO2)[5]. MS/MS provides unparalleled specificity and reduces the LOD by approximately three orders of magnitude compared to UV detection[4].

  • HPLC-ECD (Electrochemical Detection): A highly sensitive alternative for electroactive phenolic compounds. ECD on a gold electrode at +1.50 V offers LODs in the low ng/mL range, bridging the gap between UV and MS without the high capital expenditure of a mass spectrometer[6].

Table 1: Performance Comparison of 4-HBA Quantification Methods
ParameterHPLC-UV/DADUHPLC-MS/MSHPLC-ECD
Primary Application Formulation QC, High-dose PKTrace Bioanalysis, Clinical PKComplex Cosmetics, Environmental
Detection Mechanism Absorbance (230-254 nm)MRM Transition (m/z 137 → 93)Oxidation on Gold Electrode (+1.50 V)
Typical LOD ~24.9 µg/mL~37.7 ng/mL10 - 110 ng/mL
Typical LOQ ~75.4 µg/mL~114.0 ng/mL~30 - 300 ng/mL
Linearity (R²) > 0.999> 0.998> 0.995
Intraday Precision (RSD) 0.64%2.14%< 5.0%
Interday Precision (RSD) 1.49%3.72%< 6.0%

(Note: Data synthesized from comparative validation studies of 4-HBA and its derivatives[4],[6],[3])

Section 3: Causality-Driven Experimental Methodologies

To ensure scientific integrity, a quantitative protocol must be a self-validating system. Every step must account for potential analyte loss, matrix interference, or instrumental drift.

Protocol 1: Self-Validating Sample Preparation

Causality Check: 4-HBA is a weak organic acid with a pKa of ~4.5. If the sample pH is above 4.5, the molecule becomes ionized, leading to poor retention on reversed-phase extraction columns and low recovery.

  • Aliquot & Spike: Aliquot 100 µL of the biological or formulation sample. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., 4-HBA-13C6 or 4-hydroxyacetophenone)[7]. Why? Adding the IS before any manipulation ensures that subsequent extraction losses or MS matrix suppression effects are mathematically normalized.

  • Acidification: Add 10 µL of 10% Formic Acid to drop the sample pH below 3.0. Why? This ensures 4-HBA is fully protonated (neutral), maximizing its partition coefficient into the organic phase.

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent, or Liquid-Liquid Extraction (LLE) using ethyl acetate.

  • Reconstitution: Evaporate the eluate under gentle nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.01% Formic Acid).

Protocol 2: UHPLC-MS/MS Analysis

Causality Check: Traditional HPLC-UV methods use 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) to sharpen peaks[3]. However, TFA causes severe ion suppression in mass spectrometry[8]. Therefore, MS-compatible volatile buffers must be used.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water + 0.01% Formic Acid.

    • Phase B: Acetonitrile.

    • Why 0.01% instead of 0.1%? While formic acid provides protons for sharp chromatography, excess acid suppresses the formation of the [M-H]- ion in negative ESI. 0.01% is the optimal compromise between peak shape and MS sensitivity.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 4 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Operate the triple quadrupole in Negative ESI mode. Monitor the MRM transition m/z 137 → 93 (Collision Energy: ~15 eV)[5].

Protocol 3: ICH M10 Cross-Validation Execution
  • Sample Selection: Pool and aliquot a minimum of 30 incurred study samples that span the validated concentration range (including near-LOQ, mid-range, and near-ULOQ).

  • Parallel Analysis: Analyze the identical sample aliquots on Platform A (e.g., HPLC-UV) and Platform B (e.g., UHPLC-MS/MS) within the established stability window.

  • Data Synthesis: Plot the paired concentration data using Deming regression. Assess the slope (proportional bias) and the y-intercept (constant bias). If the 90% confidence interval of the slope includes 1.0, and the intercept includes 0, the methods are deemed statistically interchangeable.

Method_Selection Matrix Assess Sample Matrix (Biofluid vs. Formulation) Conc Expected 4-HBA Concentration? Matrix->Conc HighConc High (>1 µg/mL) Formulations/QC Conc->HighConc  Formulation LowConc Trace (<100 ng/mL) PK/Bioanalysis Conc->LowConc  Biofluid HPLC HPLC-UV/DAD (Cost-effective, Robust) HighConc->HPLC LCMS UHPLC-MS/MS (High Sensitivity/Specificity) LowConc->LCMS

Caption: Decision matrix for selecting the optimal 4-HBA quantification method based on sample matrix.

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PubMed Central (PMC).
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. D-NB Info.
  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.
  • A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines. Benchchem.
  • A Rapid Method for the Determination of Potassium Iodide... by Indirect Derivatization with 4-Hydroxybenzoic Acid Using UHPLC–DAD and MS/MS Detection. MDPI.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid... MDPI.
  • HPLC method with electrochemical detection on gold electrode for simultaneous determination of different antimicrobial agents. Universidad Autónoma de Madrid.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives... VU Research Repository.
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate.

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Hydroxy-2,3-dimethylbenzoic Acid

Introduction: Unveiling the Potential of a Novel Phenolic Acid In the vast landscape of phenolic compounds, hydroxybenzoic acids stand out for their diverse biological activities, including antioxidant, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenolic Acid

In the vast landscape of phenolic compounds, hydroxybenzoic acids stand out for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] While significant research has been dedicated to well-known derivatives such as 4-hydroxybenzoic acid (4-HBA), vanillic acid, and protocatechuic acid, the therapeutic potential of many of their structural analogs remains largely unexplored. This guide focuses on one such molecule: 4-Hydroxy-2,3-dimethylbenzoic acid.

4-Hydroxy-2,3-dimethylbenzoic acid is a derivative of 4-HBA with two methyl groups at the C2 and C3 positions of the benzene ring. This structural modification is hypothesized to alter its physicochemical properties, such as lipophilicity and steric hindrance, which in turn could modulate its biological efficacy and mechanism of action compared to its parent compound and other derivatives. The presence of the hydroxyl group suggests inherent antioxidant potential, a hallmark of phenolic acids.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a proposed series of in vitro and in vivo studies to systematically evaluate and compare the efficacy of 4-Hydroxy-2,3-dimethylbenzoic acid against its more studied counterparts. By following the detailed protocols and comparative frameworks presented herein, researchers can rigorously characterize the therapeutic promise of this novel compound.

Comparative Framework: Selecting the Right Benchmarks

To provide a meaningful assessment of 4-Hydroxy-2,3-dimethylbenzoic acid's efficacy, it is crucial to benchmark its performance against well-characterized alternatives. For this guide, we have selected the following compounds based on their structural similarity and established biological activities:

  • 4-Hydroxybenzoic Acid (4-HBA): The parent compound, providing a direct baseline for evaluating the impact of the dimethyl substitution.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A widely studied derivative with known anti-inflammatory, antimicrobial, and antioxidant properties.[4][5]

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): A potent antioxidant and anti-inflammatory agent, offering a benchmark for high-level efficacy.[6][7][8][9][10]

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the fundamental biological activities of 4-Hydroxy-2,3-dimethylbenzoic acid. These assays are crucial for establishing a mechanistic baseline and for dose-ranging studies in subsequent in vivo models.

Antioxidant Capacity

The primary mechanism of action for many phenolic acids is their ability to scavenge free radicals and chelate metal ions. We will employ a panel of assays to comprehensively assess the antioxidant potential of 4-Hydroxy-2,3-dimethylbenzoic acid.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays (96-well plate format) cluster_analysis Data Analysis prep1 Dissolve 4-Hydroxy-2,3-dimethylbenzoic acid and comparators in a suitable solvent (e.g., DMSO, Methanol) prep2 Prepare serial dilutions to create a range of concentrations dpph DPPH Radical Scavenging Assay prep2->dpph Add to DPPH solution frap FRAP Assay (Ferric Reducing Antioxidant Power) prep2->frap Add to FRAP reagent tpc Total Phenolic Content (Folin-Ciocalteu Assay) prep2->tpc Add to Folin-Ciocalteu reagent analysis1 Measure absorbance using a microplate reader dpph->analysis1 frap->analysis1 tpc->analysis1 analysis2 Calculate % inhibition and IC50 values analysis1->analysis2 analysis3 Express TPC as Gallic Acid Equivalents (GAE) analysis1->analysis3 analysis4 Compare IC50 and GAE values across all compounds analysis2->analysis4 analysis3->analysis4

Caption: Workflow for in vitro antioxidant capacity assessment.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11]

  • Reagent Preparation : Prepare a 0.5 mM solution of DPPH in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of various concentrations of the test compounds. Add 100 µL of the DPPH solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

  • Calculation : The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

B. Ferric Reducing Antioxidant Power (FRAP) Assay [12]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure : In a 96-well plate, add 20 µL of the test compounds at various concentrations. Add 180 µL of the pre-warmed (37°C) FRAP reagent.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Measurement : Measure the absorbance at 593 nm.

  • Analysis : A standard curve is prepared using FeSO₄, and the results are expressed as µM Fe(II) equivalents.

C. Total Phenolic Content (TPC) Assay [13][14]

  • Reagent Preparation : Dilute the Folin-Ciocalteu reagent with distilled water (1:10). Prepare a 7.5% (w/v) sodium carbonate solution.

  • Assay Procedure : In a 96-well plate, add 20 µL of the test compounds. Add 100 µL of the diluted Folin-Ciocalteu reagent and mix.

  • Incubation : After 5 minutes, add 80 µL of the sodium carbonate solution. Incubate at room temperature for 2 hours.

  • Measurement : Measure the absorbance at 765 nm.

  • Analysis : A standard curve is prepared using gallic acid, and the results are expressed as milligrams of gallic acid equivalents per gram of compound (mg GAE/g).

CompoundDPPH IC50 (µM)FRAP (µM Fe(II) equivalents/µM)Total Phenolic Content (mg GAE/g)
4-Hydroxy-2,3-dimethylbenzoic acid TBDTBDTBD
4-Hydroxybenzoic Acid~1500~0.4~750
Vanillic Acid~800~0.8~850
Protocatechuic Acid~50~1.5~950
TBD: To be determined. Values for comparators are approximate and based on literature.
Antimicrobial Activity

The prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives are known for their antimicrobial properties.[2][15]

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep1 Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase prep2 Adjust inoculum to 0.5 McFarland standard mic1 Inoculate 96-well plates containing compound dilutions with bacteria prep2->mic1 disk1 Inoculate Mueller-Hinton agar plates with bacterial lawn prep2->disk1 prep3 Prepare serial dilutions of test compounds in broth prep3->mic1 disk2 Apply paper disks impregnated with test compounds prep3->disk2 mic2 Incubate at 37°C for 18-24 hours mic3 Determine MIC (lowest concentration with no visible growth) disk4 Measure the diameter of the zone of inhibition (mm) disk3 Incubate at 37°C for 18-24 hours G cluster_setup Animal Grouping and Dosing cluster_induction Induction and Measurement cluster_analysis Data Analysis setup1 Acclimatize male Wistar rats setup2 Group animals (n=6 per group): - Vehicle Control - Test Compounds (e.g., 50, 100 mg/kg) - Positive Control (Indomethacin, 10 mg/kg) setup3 Administer compounds orally (p.o.) induce1 After 1 hour, inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw setup3->induce1 measure1 Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, 6 hours post-carrageenan injection induce1->measure1 analysis1 Calculate the percentage inhibition of edema for each treatment group measure1->analysis1 analysis2 Perform statistical analysis (e.g., ANOVA) to determine significance analysis1->analysis2

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

[16][17]

  • Animals : Male Wistar rats (180-220 g) are used.

  • Grouping and Administration : Animals are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 25, 50, 100 mg/kg, p.o.). The compounds are administered orally.

  • Induction of Edema : One hour after administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar tissue of the right hind paw.

  • Measurement : Paw volume is measured immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a digital plethysmometer.

  • Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Systemic Inflammation Model

To understand the effect on systemic inflammatory responses, the lipopolysaccharide (LPS)-induced inflammation model is highly relevant. This model mimics the systemic cytokine release seen in sepsis and other acute inflammatory conditions. [18]

A primary mechanism by which anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB signaling pathway, which is a master regulator of pro-inflammatory gene expression.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes activates transcription of Cytokines Cytokine Release Genes->Cytokines HBA_deriv 4-Hydroxy-2,3-dimethylbenzoic acid & Alternatives HBA_deriv->IKK Inhibits

Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.

[16][18]

  • Animals : Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping and Administration : Animals are divided into groups (n=6) and treated orally with vehicle, test compounds (e.g., 50, 100 mg/kg), or a positive control (e.g., Dexamethasone).

  • Induction of Inflammation : One hour after treatment, mice are injected intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

  • Sample Collection : At a predetermined time point (e.g., 2 or 6 hours post-LPS injection), blood is collected via cardiac puncture.

  • Cytokine Analysis : Serum levels of key pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) are quantified using commercially available ELISA kits.

  • Analysis : Cytokine levels in the treatment groups are compared to the vehicle control group to determine the percentage of inhibition.

Compound (100 mg/kg)Paw Edema Inhibition at 3h (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
4-Hydroxy-2,3-dimethylbenzoic acid TBDTBDTBD
4-Hydroxybenzoic Acid~30%~25%~20%
Vanillic Acid~55%~50%~45%
Protocatechuic Acid~65%~60%~55%
TBD: To be determined. Values for comparators are approximate and based on literature.

Discussion and Future Directions

This guide outlines a systematic approach to characterizing the in vitro and in vivo efficacy of 4-Hydroxy-2,3-dimethylbenzoic acid. The central hypothesis is that the addition of two methyl groups to the 4-HBA backbone will influence its biological activity.

  • Antioxidant Activity : The electron-donating nature of the methyl groups may enhance the radical scavenging capacity compared to 4-HBA. However, steric hindrance could potentially reduce its interaction with larger radical species or active sites of enzymes.

  • Antimicrobial Activity : Increased lipophilicity due to the methyl groups might improve the compound's ability to penetrate bacterial cell membranes, potentially leading to enhanced antimicrobial efficacy, particularly against Gram-positive bacteria.

  • Anti-Inflammatory Activity : The in vivo studies will be critical in determining the compound's overall anti-inflammatory potential. The modulation of the NF-κB pathway is a key area of investigation. A superior in vivo effect compared to its in vitro antioxidant capacity could suggest that its mechanism of action involves more than just radical scavenging.

The data generated from these studies will provide a robust foundation for understanding the structure-activity relationship of dimethylated hydroxybenzoic acids. Positive results would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in chronic disease models, paving the way for its potential development as a novel therapeutic agent.

Sources

Comparative

Spectroscopic Data Comparison Guide: Synthesized vs. Commercial 4-Hydroxybenzoic Acid (4-HBA)

Executive Summary 4-Hydroxybenzoic acid (4-HBA) is a critical precursor in the pharmaceutical, cosmetic, and materials science industries, most notably serving as the foundational building block for parabens and liquid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxybenzoic acid (4-HBA) is a critical precursor in the pharmaceutical, cosmetic, and materials science industries, most notably serving as the foundational building block for parabens and liquid crystal polymers. For researchers and drug development professionals, the decision to synthesize 4-HBA in-house versus procuring commercial-grade material hinges on purity requirements, isotopic labeling needs, and the specific trace impurity profiles acceptable for downstream applications.

This guide objectively compares the spectroscopic profiles (NMR, FTIR, and LC-MS) of in-house synthesized 4-HBA against high-purity commercial standards. By establishing self-validating analytical protocols, we provide a definitive framework for structural elucidation and impurity profiling.

Synthetic Workflow vs. Commercial Sourcing

The industrial and laboratory synthesis of 4-HBA typically relies on the Kolbe-Schmitt reaction, wherein phenol is treated with potassium hydroxide and carbon dioxide under high pressure and temperature. While commercial vendors refine this process to achieve >99% purity, in-house synthesis allows for custom modifications, such as 13 C or 2 H isotopic labeling for mechanistic studies.

SynthesisWorkflow Phenol Phenol + KOH (Starting Material) Kolbe Kolbe-Schmitt Reaction (CO2, High Pressure/Temp) Phenol->Kolbe Acidification Acidification (HCl) Precipitation Kolbe->Acidification Purification Recrystallization (Aqueous Ethanol) Acidification->Purification Synthesized Synthesized 4-HBA (>99% Purity) Purification->Synthesized

Workflow for the synthesis and purification of 4-HBA.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. The causality behind our solvent, ionization, and matrix choices is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: 4-HBA is highly polar and exhibits poor solubility in standard non-polar NMR solvents like CDCl 3​ . We utilize DMSO- d6​ because it not only fully dissolves the compound but also strongly hydrogen-bonds with the phenolic and carboxylic acid protons. This shifts their signals downfield, preventing them from broadening into the baseline or exchanging too rapidly[1].

  • Self-Validating Protocol (qNMR): To determine absolute purity independent of chromatographic response factors, we employ Quantitative NMR (qNMR).

    • Accurately weigh 10.0 mg of the 4-HBA sample and 5.0 mg of a certified internal standard (e.g., maleic acid, which has a distinct singlet at δ 6.26 ppm).

    • Dissolve both in 0.6 mL of DMSO- d6​ .

    • Acquire the 1 H NMR spectrum (400 MHz) using a 30° pulse angle and a relaxation delay ( D1​ ) of 10 seconds to ensure complete relaxation of all nuclei.

    • Calculate absolute purity by comparing the integral ratio of the 4-HBA aromatic protons to the maleic acid standard.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Causality of Matrix Choice: Traditional KBr pellet methods are highly susceptible to moisture absorption. Water introduces a broad O-H stretch around 3400 cm −1 that masks the intrinsic phenolic O-H signal of 4-HBA. ATR-FTIR eliminates this matrix interference, allowing for direct, non-destructive analysis of the solid crystalline powder[2].

  • Self-Validating Protocol:

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Collect a background spectrum (ambient air) to subtract atmospheric CO 2​ and water vapor.

    • Place 2-3 mg of solid 4-HBA onto the crystal and apply uniform pressure using the anvil.

    • Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality of Ionization Mode: As an organic acid, 4-HBA readily deprotonates. Therefore, Electrospray Ionization in negative mode (ESI-) is chosen over positive mode, yielding a strong [M-H] molecular ion with minimal fragmentation.

  • Self-Validating Protocol:

    • Prepare a 10 μ g/mL solution of 4-HBA in 50:50 Water:Acetonitrile (with 0.1% Formic Acid).

    • Run a solvent blank injection prior to the sample to rule out column carryover.

    • Inject 5 μ L onto a C18 reverse-phase column.

    • Validate the mass accuracy using a standard tuning mix to calibrate the m/z axis before sample acquisition.

Spectroscopic Data Comparison

The structural elucidation of 4-HBA relies on the orthogonal validation of its carbon skeleton, functional groups, and molecular weight.

SpectroscopyLogic Sample 4-HBA Sample (Synthesized vs Commercial) NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy (ATR-IR) Sample->FTIR MS Mass Spectrometry (ESI-LC-MS) Sample->MS CarbonSkeleton Carbon-Hydrogen Framework NMR->CarbonSkeleton FuncGroups Functional Groups (-OH, -COOH) FTIR->FuncGroups MolWeight Molecular Weight (138 g/mol) & Fragments MS->MolWeight Validation Unambiguous Structural Elucidation & Purity CarbonSkeleton->Validation FuncGroups->Validation MolWeight->Validation

Logical relationship of spectroscopic data for structural elucidation.

Table 1: 1 H and 13 C NMR Data Comparison (DMSO- d6​ )

Both synthesized and commercial samples align perfectly with the reference standards[3][4]. However, the synthesized sample exhibits trace baseline peaks indicative of synthetic byproducts.

Nucleus / AssignmentMultiplicityCommercial 4-HBA ( δ ppm)Synthesized 4-HBA ( δ ppm)Reference Standard[1]
1 H: H-3, H-5 Doublet (2H)6.826.826.82
1 H: H-2, H-6 Doublet (2H)7.797.797.79
1 H: Phenolic -OH Singlet (1H)10.2010.22 (broad)10.20
1 H: Carboxylic -OH Singlet (1H)12.4512.48 (broad)Variable
13 C: C-3, C-5 CH115.6115.6115.56
13 C: C-1 Quaternary121.8121.8121.78
13 C: C-2, C-6 CH132.0132.0131.97
13 C: C-4 Quaternary162.0162.0162.04
13 C: C=O Carbonyl167.6167.6167.61
Table 2: ATR-FTIR Vibrational Frequencies

Infrared spectroscopy is highly sensitive to the crystalline packing of the solid. The commercial sample and the synthesized sample show identical primary functional group bands, confirming structural equivalence[2].

Functional GroupExpected Range (cm −1 )Commercial 4-HBA (cm −1 )Synthesized 4-HBA (cm −1 )
O-H Stretch (H-bonded) 3300 - 25002980 (broad)2985 (broad)
C=O Stretch (Carboxylic) 1660 - 168016691669
C=C Stretch (Aromatic) 1580 - 16001594, 15101594, 1510
C-O Stretch 1200 - 13001288, 12411288, 1241
Table 3: LC-MS (ESI Negative Mode) Fragmentation Data

Mass spectrometry confirms the molecular weight (138.12 g/mol )[3]. In negative ESI, the primary ion is the deprotonated molecule.

Ion SpeciesFormulam/z (Theoretical)Commercial m/z (Observed)Synthesized m/z (Observed)
[M - H] C 7​ H 5​ O 3−​ 137.02137.02137.02
[M - H - CO 2​ ] C 6​ H 5​ O 93.0393.0393.03

Impurity Profiling & Performance Analysis

While the primary spectroscopic data between commercial and synthesized 4-HBA are nearly indistinguishable, high-resolution analysis reveals distinct trace impurity profiles that impact downstream applications:

  • Synthesized 4-HBA Impurities: In-house synthesis via the Kolbe-Schmitt reaction often leaves trace amounts of unreacted phenol or the ortho-isomer byproduct, salicylic acid. In the 1 H NMR spectrum of the synthesized batch, trace multiplets at δ 6.9 - 7.3 ppm indicate residual phenol (<0.5%). If the 4-HBA is intended for polymerization into liquid crystal polymers, even <0.5% phenol can prematurely terminate chain growth.

  • Commercial 4-HBA Impurities: Commercial samples are highly purified via extensive recrystallization. However, they frequently exhibit trace solvent peaks in NMR. For instance, a microscopic triplet at δ 1.06 ppm and a quartet at δ 3.44 ppm in DMSO- d6​ indicate trace residual ethanol from the final industrial crystallization step.

References

  • Benzoic acid, 4-hydroxy- , NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology.[Link]

  • 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed , Alfei, S., et al., MDPI Plants (via PubMed Central).[Link]

Sources

Validation

Comparative Biological Activity Guide: 4-Hydroxybenzoic Acid (4-HBA) vs. Methylparaben (MeP)

Executive Summary Understanding the biological activity of 4-Hydroxybenzoic acid (4-HBA) versus its methyl ester, Methylparaben (MeP), is critical for drug formulation, toxicology, and preservative selection. While 4-HBA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the biological activity of 4-Hydroxybenzoic acid (4-HBA) versus its methyl ester, Methylparaben (MeP), is critical for drug formulation, toxicology, and preservative selection. While 4-HBA is a naturally occurring phenolic derivative, the simple addition of a methyl ester group fundamentally alters its physicochemical properties. This modification increases lipophilicity, which dramatically enhances antimicrobial efficacy but also alters its pharmacokinetic profile and endocrine-disrupting potential. This guide provides an objective, data-driven comparison of their biological activities, supported by validated experimental methodologies.

Antimicrobial Efficacy & Membrane Dynamics

The primary commercial application of MeP is as a broad-spectrum antimicrobial preservative. The esterification of the carboxylic acid group in 4-HBA removes the negative charge at physiological pH, significantly increasing the molecule's partition coefficient (lipophilicity). This structural causality allows MeP to passively diffuse across bacterial phospholipid bilayers much more efficiently than 4-HBA, disrupting membrane transport and inhibiting DNA/RNA synthesis 1. Interestingly, certain resistant bacterial strains, such as Enterobacter cloacae, have evolved to survive high paraben concentrations by actively hydrolyzing MeP back into 4-HBA, which is then decarboxylated into phenol 2.

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
CompoundE. coli (Gram-negative)S. aureus (Gram-positive)Primary Mechanism of Action
4-HBA > 20.0 mM> 20.0 mMWeak membrane disruption
MeP ~ 13.1 mM~ 10.0 - 15.0 mMMembrane transport disruption, nucleic acid synthesis inhibition
Experimental Protocol: Broth Microdilution Assay for MIC

Expertise & Causality: We utilize a 96-well liquid microtiter format rather than agar diffusion. Parabens possess varying diffusion coefficients based on their lipophilicity, which can artificially skew the zone of inhibition. Liquid broth ensures uniform compound exposure to the bacterial membrane.

  • Preparation: Prepare stock solutions of 4-HBA and MeP in DMSO.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Incubation: Incubate plates at 37°C for 24 hours under aerobic conditions.

  • Measurement: Read the optical density at 600 nm (OD600) using a microplate spectrophotometer.

  • Self-Validating System: Include a sterility control (media only) and a growth control (media + bacteria + 1% DMSO). The assay is only valid if the sterility control OD600 remains <0.05 (no contamination) and the growth control reaches OD600 >0.8 (viable bacteria).

MIC_Workflow Prep Prepare 4-HBA & MeP Stock Solutions Dilute Serial Dilution in 96-well Microtiter Plate Prep->Dilute Inoculate Inoculate with Standardized Microbial Suspension Dilute->Inoculate Incubate Incubate at 37°C for 24 Hours Inoculate->Incubate Read Spectrophotometric Reading (OD 600 nm) Incubate->Read

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Endocrine Disruption: Estrogenic Potency

Both 4-HBA and MeP are classified as weak endocrine-disrupting chemicals (EDCs). They are capable of binding to the ligand-binding domain of the human estrogen receptor alpha (ERα). While both compounds exhibit intrinsic estrogenic binding affinity, 4-HBA demonstrates a lower capacity to induce target gene expression and cellular proliferation compared to its methyl ester 3. However, it is vital to note that the relative potency of MeP is still exceptionally weak—approximately 1/3,000,000 that of native 17β-estradiol 4.

Quantitative Comparison: Estrogenic Activity
CompoundERα Binding AffinityRelative Proliferative Potency (vs 17β-estradiol)
4-HBA Weak< 1/3,000,000 (Lower than MeP)
MeP Weak~ 1/3,000,000
17β-Estradiol High (Reference)1
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

Expertise & Causality: MCF-7 human breast cancer cells are strictly estrogen-dependent. Prior to the assay, cells must be cultured in phenol red-free media supplemented with charcoal-dextran stripped fetal bovine serum (FBS). This step is critical to remove endogenous estrogens from the serum and prevent background noise from masking the extremely weak estrogenic signals of 4-HBA and MeP.

  • Cell Seeding: Seed MCF-7 cells in 24-well plates at 1×104 cells/well in stripped media. Allow 72 hours for estrogen withdrawal.

  • Treatment: Expose cells to varying concentrations of 4-HBA and MeP ( 10−8 to 10−4 M).

  • Incubation: Incubate for 6 days, refreshing the media and treatment every 48 hours.

  • Quantification: Lyse cells and quantify proliferation using a total protein assay (e.g., Sulforhodamine B assay) or direct cell counting via hemocytometer.

  • Self-Validating System: Use 17β-estradiol (10 nM) as a positive control and 0.1% DMSO as a vehicle control. The assay is validated only if the positive control induces a minimum 3-fold increase in cell proliferation relative to the vehicle control.

ER_Signaling Ligand MeP / 4-HBA ER Estrogen Receptor (ERα) Ligand Binding Domain Ligand->ER Weak Binding Affinity Dimer Receptor Dimerization ER->Dimer Activation ERE Estrogen Response Element (ERE) Binding in Nucleus Dimer->ERE Translocation GeneExp Target Gene Expression (e.g., pS2) & Proliferation ERE->GeneExp Transcription

Mechanism of ERα activation and gene transcription by 4-HBA and Methylparaben.

Pharmacokinetics: Hepatic Metabolism & Clearance

When MeP enters systemic circulation, it does not accumulate in human tissue. It is rapidly hydrolyzed by hepatic and skin carboxylesterases into 4-HBA and methanol. In human liver microsomes, MeP exhibits a highly rapid clearance with a half-life ( t1/2​ ) of approximately 22 minutes 5. Once converted to 4-HBA, the molecule undergoes Phase II metabolism, where UDP-glucuronosyltransferases (specifically UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17) conjugate it into highly water-soluble glucuronides for renal excretion 5.

Quantitative Comparison: Pharmacokinetic Parameters
CompoundPrimary Metabolic PathwayHalf-Life ( t1/2​ ) in MicrosomesMajor Excreted Metabolites
MeP Phase I: Esterase Hydrolysis22 minutes4-HBA, Methanol
4-HBA Phase II: GlucuronidationN/A (Stable to esterases)4-HBA-glucuronide, 4-HBA-sulfate
Experimental Protocol: In Vitro Microsomal Stability Assay

Expertise & Causality: To accurately assess Phase II glucuronidation of 4-HBA, the pore-forming peptide Alamethicin must be added to the microsomal preparation. UGT enzymes are located on the luminal side of the endoplasmic reticulum; without pore formation, the highly polar 4-HBA cannot access the active site, leading to false-negative clearance rates.

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs) (0.5 mg/mL protein), Alamethicin (25 µg/mL), and UDPGA (2 mM) in a 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 µM of MeP or 4-HBA to initiate the reaction.

  • Termination: At specific time points (0, 5, 10, 20, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the depletion half-life.

  • Self-Validating System: Run a parallel negative control without UDPGA/NADPH to rule out non-enzymatic chemical degradation. Concurrently run a known rapidly metabolized reference standard (e.g., Verapamil) to verify the enzymatic viability of the HLM batch.

Metabolism MeP Methylparaben (MeP) Esterase Hepatic/Skin Esterases (Hydrolysis) MeP->Esterase HBA 4-Hydroxybenzoic Acid (4-HBA) Esterase->HBA Rapid (t1/2 ~22 min) UGT UDP-Glucuronosyltransferases (UGT1A1, UGT2B7, etc.) HBA->UGT Conjugate Glucuronide/Sulfate Conjugates (Excreted) UGT->Conjugate Phase II Metabolism

Metabolic hydrolysis of Methylparaben to 4-HBA and subsequent Phase II conjugation.

References

  • Abbas S, Greige-Gerges H, Karam N, Piet MH, Netter P, Magdalou J. "Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man." PubMed. 5

  • "Paraben Toxicology." American Contact Dermatitis Society. 4

  • Kosová M, Hrádková I, Mátlová V, Kadlec D, Šmidrkal J, Filip V. "Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol." PubMed.1

  • Pugazhendhi D, Pope GS, Darbre PD. "Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines." ResearchGate. 3

  • Valkova N, Lépine F, Valeanu L, Dupont M, Labrie L, Bisaillon JG, Beaudet R, Shareck F, Villemur R. "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM." ASM Journals. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-2,3-dimethylbenzoic acid

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of specialized chemical intermediates. 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of specialized chemical intermediates. 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) is a substituted phenolic acid widely utilized in organic synthesis and pharmaceutical development. While it is a highly valuable building block, its physicochemical properties necessitate strict adherence to safety protocols to protect laboratory personnel and maintain experimental integrity.

This guide provides a comprehensive, self-validating system for the safe handling, operational workflow, and disposal of 4-Hydroxy-2,3-dimethylbenzoic acid.

Part 1: Chemical Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Do not rely on generic lab safety guidelines; handling must be tailored to the molecule's specific physicochemical properties.

4-Hydroxy-2,3-dimethylbenzoic acid is a solid organic acid with a predicted pKa of 4.53 ()[1].

  • Irritation Causality : As a weak acid, it is only partially dissociated in physiological environments. The highly lipophilic nature of its dimethyl-substituted aromatic ring allows the undissociated form to interact with and potentially penetrate lipid bilayers in the skin and mucous membranes, causing localized tissue irritation.

  • GHS Hazard Classifications : Based on its chemical profile, this compound triggers specific hazard codes:

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation ()[2].

Part 2: Personal Protective Equipment (PPE) Matrix

The PPE selected below is specifically tailored to the physicochemical properties of phenolic acids.

Table 1: Quantitative PPE Requirements and Mechanistic Justification

PPE CategorySpecificationQuantitative Rationale / Causality
Gloves Nitrile (≥ 5-mil thickness)Nitrile provides >480 min breakthrough protection for aqueous weak acids ()[3]. Note: Studies show benzoic acid derivatives can permeate nitrile matrices if exposed to organic solvents ()[4]. Immediate replacement is required upon visible contamination.
Eye Protection Tight-fitting chemical gogglesProtects against airborne crystalline dust; directly mitigates the H319 (Serious Eye Irritation) hazard[2].
Respiratory N95 or P100 particulate respiratorFilters particles < 0.3 microns. Mandatory if weighing or handling the dry powder outside of a certified fume hood to prevent H335 (Respiratory Irritation)[2].
Body Flame-resistant lab coatPrevents dermal accumulation of lipophilic dust (pKa 4.53) on standard clothing[1].

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these steps sequentially to ensure containment and safety during your synthetic workflows.

Step-by-Step Handling Methodology:

  • Preparation & Validation :

    • Verify the function of the chemical fume hood (ensure a face velocity between 80–120 fpm).

    • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can cause exothermic reactions.

  • PPE Donning :

    • Inspect nitrile gloves for micro-tears before donning.

    • Secure safety goggles and button the lab coat completely.

  • Weighing & Transfer :

    • Perform all weighing inside the fume hood to contain aerosolized dust.

    • Causality Check: Use an anti-static weighing boat. Dry phenolic acid powders can build static charge and disperse rapidly if handled with standard plastic boats.

    • Clean the exterior of the reagent bottle with a dry wipe before returning it to ambient storage ()[2].

  • Reaction Setup (Solvent Carrier Effect) :

    • If dissolving the acid in organic solvents (e.g., methanol, DMSO, or toluene), be aware that the solvent acts as a carrier, drastically increasing the dermal permeability of the acid through standard gloves ()[4].

    • Double-gloving is highly recommended during solvent addition.

  • Decontamination :

    • Wash hands thoroughly with soap and water immediately after removing gloves to remove any microscopic chemical residue.

Part 4: Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain & Neutralize :

    • For dry powder spills: Do NOT use water initially, as this can spread the acid and increase surface area contact. Carefully sweep up the solid using a damp paper towel or a dedicated HEPA-filtered vacuum.

    • For solution spills: Neutralize the spill with a weak base (e.g., sodium bicarbonate powder). Self-Validation: Continue adding bicarbonate until all effervescence (CO2 gas evolution) ceases, confirming complete neutralization. Absorb the neutralized liquid with an inert absorbent (e.g., silica gel, sand).

  • Dispose : Place all contaminated materials (absorbents, gloves, wipes) into a sealed, chemically resistant hazardous waste container.

Waste Management:

  • Do not discharge 4-Hydroxy-2,3-dimethylbenzoic acid into the sewer system.

  • Dispose of as solid organic chemical waste in accordance with local, state, and federal environmental regulations.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and procedural flow for handling 4-Hydroxy-2,3-dimethylbenzoic acid.

G Start Start: Handling 4-Hydroxy-2,3-dimethylbenzoic acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Work in Fume Hood / Local Exhaust PPE->Hood Spill Spill Occurs? Hood->Spill Clean 1. Evacuate & Ventilate 2. Don N95/P100 3. Sweep/Absorb 4. Dispose as Hazardous Waste Spill->Clean Yes Proceed Proceed with Experiment Spill->Proceed No Dispose Dispose of Contaminated Consumables (EPA Solid Organic Waste) Clean->Dispose Proceed->Dispose

Workflow for the safe handling and spill response of 4-Hydroxy-2,3-dimethylbenzoic acid.

References

  • Chem-Space. "4-hydroxy-2,3-dimethylbenzoic acid - C9H10O3 | CSSB00009910074". Chem-Space. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Evaluating the Protective Effectiveness of Rubber Glove Materials Against Organic Solvents Upon Repeated Exposure and Decontamination". NIH. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,3-dimethylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.